molecular formula C13H19NO2S*HCl B613226 Bzl-D-met-ome hcl CAS No. 1272755-12-0

Bzl-D-met-ome hcl

Katalognummer: B613226
CAS-Nummer: 1272755-12-0
Molekulargewicht: 253,37*36,46 g/mole
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bzl-D-met-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2S*HCl and its molecular weight is 253,37*36,46 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELBNOHMQZOBAL-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-12-0
Record name D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

What are the chemical properties of Bzl-D-met-ome hcl?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl)

This guide provides a comprehensive overview of the chemical properties of N-Benzyl-D-methionine methyl ester hydrochloride (this compound), a protected amino acid derivative crucial for synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and analysis.

Structural Elucidation and Identification

N-Benzyl-D-methionine methyl ester hydrochloride is a derivative of the essential amino acid D-methionine. In this compound, the primary amine of the methionine backbone is protected by a benzyl group, and the carboxylic acid is esterified with a methyl group. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

It is critical to distinguish this compound from its close analogue, N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride. While both are protected methionine derivatives, the presence of an additional N-methyl group in the latter alters its molecular weight, reactivity, and steric profile. This guide focuses on the N-benzyl derivative without the N-methyl group.

Key Identification Parameters:

  • Chemical Name: N-Benzyl-D-methionine methyl ester hydrochloride

  • Common Abbreviation: this compound

  • CAS Number: 1272755-12-0[1][2]

  • Molecular Formula: C13H20ClNO2S[1][3]

  • Molecular Weight: 289.82 g/mol [1]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of N-Benzyl-D-methionine methyl ester hydrochloride.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis. The compound typically presents as a solid white powder with high purity levels, often exceeding 99% as determined by HPLC.[4]

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Appearance White to off-white solid/powder[4][5]
Molecular Formula C13H20ClNO2S[1][3]
Molecular Weight 289.82 g/mol [1]
Purity ≥98% (HPLC)[4][5]
Melting Point Data not consistently available; similar compounds like H-D-Met-OMe HCl melt at 149-150 °C.[6]

Solubility and Handling

Proper dissolution and handling are critical for achieving successful and reproducible experimental outcomes.

  • Solubility Profile : As a hydrochloride salt, this compound exhibits improved solubility in polar solvents compared to its free base form. It is generally soluble in water and polar organic solvents such as methanol, DMSO, and DMF.[6][7] The N-benzyl group, however, imparts significant lipophilicity, which may enhance its solubility in moderately polar solvents like dichloromethane and chloroform.[6]

  • Handling Recommendations : Due to its potential for irritation, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

Stability and Storage

The long-term stability of this compound is contingent upon appropriate storage conditions.

  • Recommended Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions (2-8°C).[6] This minimizes degradation from atmospheric moisture and oxygen.

  • Conditions to Avoid : Exposure to strong oxidizing agents, strong bases, and excessive heat should be avoided.[8][9] Contact with strong bases will neutralize the hydrochloride salt, generating the free amine, which may be less stable.

  • Hazardous Decomposition : In the event of a fire, thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), as well as hydrogen chloride gas.[8]

Reactivity Profile and Chemical Transformations

This compound is a versatile intermediate in organic synthesis, primarily due to its two protecting groups—the N-benzyl group and the C-terminal methyl ester.

  • Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-Benzyl-D-methionine.

  • Amine Reactivity : The secondary amine is protected by the benzyl group. This group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl-nitrogen bond to yield D-methionine methyl ester hydrochloride.[10] This deprotection strategy is common in peptide synthesis.

  • Sulfur Atom Reactivity : The thioether group in the methionine side chain is susceptible to oxidation, potentially forming a sulfoxide or sulfone. Care must be taken to avoid strong oxidizing agents if the integrity of the thioether is required.

Diagram: Key Synthetic Transformations

A This compound B D-Met-OMe HCl A->B  H₂, Pd/C (N-Debenzylation) C Bzl-D-Met-OH A->C  LiOH or H⁺/H₂O (Ester Hydrolysis)

Caption: Common deprotection pathways for this compound.

Analytical Characterization

Confirming the identity, purity, and integrity of this compound is essential before its use in sensitive applications.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. The specific column and mobile phase may require optimization.

  • System Preparation :

    • HPLC System : A standard HPLC system with a UV detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Detection : 220 nm or 254 nm (for the benzyl chromophore).

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Gradient : Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Column Temperature : 30°C.

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Purity levels are typically expected to be ≥98%.[5]

Other Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure. Expected signals would include aromatic protons from the benzyl group, a singlet for the methyl ester, and characteristic peaks for the methionine backbone and side chain.[11]

  • Mass Spectrometry (MS) : ESI-MS can be used to confirm the molecular weight of the cation (M+H)⁺.[11]

Safety and Hazard Information

While comprehensive toxicological data is not widely available, information from safety data sheets for similar chemical compounds provides guidance.

  • Potential Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause irritation to the skin, eyes, and respiratory system.[7][8]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[7]

    • Skin Contact : Wash the affected area with soap and water.[8]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8] In all cases of significant exposure, seek medical attention.[7]

Applications in Research and Development

This compound serves as a crucial building block in medicinal chemistry and peptide synthesis.[10]

  • Peptide Synthesis : The use of a D-amino acid can increase the metabolic stability of synthetic peptides by making them resistant to proteases. The N-benzyl and C-methyl ester protecting groups allow for its controlled incorporation into a growing peptide chain.[10]

  • Drug Development : It is used in the synthesis of peptidomimetics and other complex organic molecules being investigated as potential therapeutic agents, such as antimicrobial or anticancer agents.[4][10] The unique structural properties of the isoleucine side chain, for which methionine can be a surrogate, can play a significant role in molecular recognition and binding to biological targets.[10]

References

  • N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride Chemical Properties. (n.d.). Google Cloud.
  • Bzl-Val-OMe HCl | 177721-72-1. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for H-Cys(Bzl)-OMe HCl. (n.d.). AAPPTec.
  • This compound (1272755-12-0) Product Description. (n.d.). ChemicalBook.
  • Safety Data Sheet for Methyl-d3-amine HCl. (n.d.). C/D/N Isotopes, Inc..
  • Safety Data Sheet for Fatty Acid Methyl Esters. (2023). Chevron.
  • This compound [1272755-12-0]. (n.d.). King-Pharm.
  • BZL-MET-OME HCL [402929-60-6]. (n.d.). Chemsigma.
  • H-Tyr(Bzl)-OMe.HCl | 34805-17-9. (n.d.). A Chemtek.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH).
  • Application Notes and Protocols for Bzl-Ile-OMe HCl in Medicinal Chemistry. (n.d.). Benchchem.
  • H-D-MET-OME HCL CAS#: 69630-60-0. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) is a protected amino acid derivative with significant utility in peptide synthesis and medicinal chemistry.[1][2] Its benzyl and methyl ester protecting groups offer strategic advantages for the controlled construction of complex peptides and peptidomimetics. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application of this versatile building block.

Introduction: The Strategic Importance of this compound

Amino acids and their derivatives are fundamental components in the development of therapeutics, influencing everything from hormone secretion to muscle damage prevention.[3] In the realm of peptide-based drug discovery, protecting groups are indispensable tools that prevent unwanted side reactions during the sequential assembly of amino acid residues. This compound serves as a valuable chiral synthon, with the N-benzyl group providing crucial protection of the amine functionality and the C-terminal methyl ester safeguarding the carboxylic acid.[2][4] This dual protection allows for precise control over peptide coupling reactions.

The incorporation of D-amino acids, such as the D-methionine core of this compound, can enhance the metabolic stability of peptide drug candidates by reducing their susceptibility to enzymatic degradation. Furthermore, the lipophilicity imparted by the benzyl group can improve the pharmacokinetic properties of the resulting peptides, making it a valuable component in designing novel therapeutic agents.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process: (1) esterification of D-methionine to its methyl ester hydrochloride, followed by (2) N-alkylation via reductive amination. This pathway is selected for its high yields, operational simplicity, and the commercial availability of the starting materials.

Step 1: Esterification of D-Methionine

The initial step involves the conversion of D-methionine to D-methionine methyl ester hydrochloride. This is a classic Fischer-Speier esterification, which is typically performed under acidic conditions.[5]

Protocol: Synthesis of D-Methionine Methyl Ester Hydrochloride

A convenient and widely used method for this transformation involves the use of thionyl chloride (SOCl₂) in methanol.[6] An alternative, milder approach utilizes trimethylchlorosilane (TMSCl) in methanol, which also affords the desired product in good to excellent yields.[7]

  • Reagents and Materials:

    • D-Methionine

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure (using SOCl₂):

    • Suspend D-methionine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-methionine methyl ester hydrochloride.

The resulting D-methionine methyl ester hydrochloride can often be used in the subsequent step without further purification.[8]

Step 2: N-Alkylation via Reductive Amination

The second step introduces the N-benzyl protecting group through reductive amination. This powerful and selective reaction involves the formation of an imine intermediate from the primary amine of the amino acid ester and benzaldehyde, which is then reduced in situ to the secondary amine.[9] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[9]

Protocol: Synthesis of this compound

  • Reagents and Materials:

    • D-Methionine methyl ester hydrochloride

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve D-methionine methyl ester hydrochloride in the chosen solvent (e.g., DCM).

    • Add benzaldehyde to the solution.

    • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride). Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[10]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-D-methionine methyl ester as a free base.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis_Workflow

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

    • Aromatic protons of the benzyl group.

    • The benzylic methylene protons.

    • The α-proton of the methionine backbone.

    • The methyl ester protons.

    • The S-methyl protons of the methionine side chain.

    • The β- and γ-protons of the methionine side chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Expected signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the α-carbon, and the various aliphatic carbons of the methionine residue.

¹H NMR (Predicted) Data ¹³C NMR (Predicted) Data
Chemical Shift (ppm) Assignment
~7.2-7.4Aromatic (5H)
~4.0Benzylic CH₂ (2H)
~3.8OCH₃ (3H)
~3.5α-CH (1H)
~2.5γ-CH₂ (2H)
~2.1S-CH₃ (3H)
~2.0β-CH₂ (2H)

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will confirm the successful synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[11][12] Key characteristic absorption bands for this compound include:

  • N-H stretch: A broad band in the region of 2400-2800 cm⁻¹, characteristic of an amine hydrochloride salt.[13]

  • C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.[14]

  • C-H stretches (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

  • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N and C-O stretches: In the fingerprint region (below 1500 cm⁻¹).

Characterization_Methods

Conclusion

This guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a key building block in contemporary peptide and medicinal chemistry. The detailed protocols for its synthesis and the comprehensive overview of its characterization provide researchers with the necessary tools to confidently produce and validate this important compound. The strategic application of protecting groups, as exemplified by this compound, continues to be a cornerstone of modern drug development, enabling the creation of novel and effective therapeutic agents.

References

  • Luckose F, et al. Effects of amino acid derivatives on physical, mental, and physiological activities. Crit Rev Food Sci Nutr. 2015;55(13):1793-1144.
  • Aapptec Peptides. H-Ser(Bzl)-OMe HCl [19525-87-2]. ([Link])

  • MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. ([Link])

  • Monash University. Synthesis of N-Alkyl Amino Acids. ([Link])

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. ([Link])

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link])

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. ([Link])

  • Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. ([Link])

  • ACS Publications. Solventless Mechanosynthesis of N-Protected Amino Esters. ([Link])

  • Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. ()
  • ResearchGate. Mid-Infrared, Long Wave Infrared (4-12 μm) Molecular Emission Signatures from Pharmaceuticals Using Laser-Induced Breakdown Spectroscopy (LIBS). ([Link])

  • Springer. Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. ([Link])

  • Google Patents. Method for producing amino acid ester hydrochloride. ()
  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ([Link])

  • Master Organic Chemistry. Reductive Amination, and How It Works. ([Link])

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). ([Link])

  • PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ([Link])

  • Royal Society of Chemistry. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. ([Link])

  • Royal Society of Chemistry. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. ([Link])

  • University of Manchester. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. ([Link])

  • Google Patents.
  • National Center for Biotechnology Information. Direct N-alkylation of unprotected amino acids with alcohols. ([Link])

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ([Link])

  • Aapptec Peptides. H-D-Met-OMe HCl [69630-60-0]. ([Link])

Sources

A Technical Guide to the Solubility and Stability of Bzl-D-Met-OMe HCl for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Preformulation studies are a critical scientific step that shapes every stage of drug development.[1][2] This in-depth guide provides a comprehensive framework for characterizing the solubility and stability of Bzl-D-Met-OMe HCl (N-α-Benzyl-D-methionine methyl ester hydrochloride), a representative small molecule with functionalities pertinent to modern drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to assess these critical physicochemical properties.[3][4] By understanding the inherent characteristics of a new chemical entity (NCE) like this compound early in the development process, teams can mitigate risks, avoid formulation failures, and streamline the path to clinical trials.[2][3] This document outlines step-by-step protocols for solubility profiling across various solvents and a systematic approach to stability assessment through forced degradation studies, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[5][6][7][8]

Introduction: The Central Role of Preformulation

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Preformulation is the investigative phase where the fundamental physical and chemical properties of an active pharmaceutical ingredient (API) are evaluated.[1][4] This early-stage characterization provides a clear understanding of an API's limitations and requirements, directly influencing formulation strategy, dosage form selection, and the overall success of the development program.[1][4] For a molecule like this compound (CAS: 1272755-12-0, Formula: C13H20ClNO2S)[9], a derivative of the amino acid methionine, a thorough preformulation assessment is paramount.

Molecular Structure and Inherent Liabilities:

The chemical structure of this compound presents several functional groups that warrant careful investigation:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly in aqueous solutions at pH extremes. This is a primary degradation pathway that must be characterized.[10]

  • Thioether (in Methionine): The sulfur atom in the methionine side chain is prone to oxidation, forming sulfoxide and subsequently sulfone derivatives.[10][11] This oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.[11][12]

  • Hydrochloride Salt: The salt form generally enhances aqueous solubility compared to a free base. However, its effect on solubility in various pH media and its potential to interact with excipients must be understood.

  • Benzyl Group: This lipophilic moiety contributes to the molecule's overall solubility profile, influencing its dissolution in both organic and aqueous systems.

Understanding these structural liabilities is the first step in designing a robust characterization plan.

Part I: Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and dictates the feasibility of developing various dosage forms, from oral tablets to parenteral injections.[1] This section details the methodologies for comprehensively profiling the solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound upon its addition from a high-concentration DMSO stock into an aqueous buffer.[13][14] It reflects the solubility of the fastest precipitating form, often amorphous, and is suitable for high-throughput screening in early discovery to quickly flag problematic compounds.[13][15][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved compound is in equilibrium with an excess of the solid material (ideally the most stable crystalline form).[13][17] This measurement is more time-consuming but is essential for formulation development and regulatory submissions.[15]

Experimental Workflow for Solubility Assessment

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility (High-Throughput Screen) cluster_1 Thermodynamic Solubility (Shake-Flask Method) K_Start Prepare 10 mM This compound in DMSO K_Dilute Add DMSO stock to aqueous buffers (pH 2, 7.4, 9) in 96-well plate K_Start->K_Dilute K_Incubate Incubate (e.g., 2h at 25°C) with shaking K_Dilute->K_Incubate K_Analyze Analyze supernatant for concentration via UV-Vis or LC-MS K_Incubate->K_Analyze T_Start Add excess solid This compound to selected solvents T_Equilibrate Equilibrate (e.g., 24-48h at 25°C) with constant agitation T_Start->T_Equilibrate T_Separate Filter (0.22 µm) or centrifuge to remove undissolved solid T_Equilibrate->T_Separate T_Analyze Quantify concentration in filtrate via validated HPLC-UV method T_Separate->T_Analyze Start This compound API Powder Start->K_Start Start->T_Start

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound powder

  • Selected solvents (see Table 1)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters (ensure low API binding)

  • Calibrated HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound (e.g., 10-20 mg) to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • After equilibration, allow the vials to stand for a short period to let coarse particles settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.

  • Dilute the filtrate as necessary with the mobile phase.

  • Analyze the sample concentration using a validated, stability-indicating HPLC-UV method against a standard curve.

  • Visually inspect the original vial to confirm that excess solid material remains.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table.

Table 1: Illustrative Solubility Profile of this compound at 25°C

Solvent System pH Buffer Composition (if applicable) Solubility (mg/mL) Classification
Water ~5.0* N/A > 100 Very Soluble
Phosphate Buffered Saline (PBS) 7.4 10 mM Phosphate, 137 mM NaCl > 100 Very Soluble
Glycine-HCl Buffer 2.0 50 mM > 100 Very Soluble
Borate Buffer 9.0 50 mM > 50 Freely Soluble
Ethanol N/A N/A ~25 Soluble
Propylene Glycol N/A N/A ~40 Freely Soluble
DMSO N/A N/A > 200 Very Soluble

*pH of a 1% w/v solution in unbuffered water

Interpretation: The high aqueous solubility, typical for a hydrochloride salt of a small molecule, is a favorable property.[18] The solubility in common co-solvents like ethanol and propylene glycol provides valuable data for developing liquid formulations.

Part II: Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[19][20][21] This data is essential for developing stability-indicating analytical methods.[5][21]

Rationale for Stress Conditions

The choice of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][7][8][22] For this compound, the key degradation pathways to probe are hydrolysis and oxidation.[19]

G cluster_0 Stress Conditions cluster_1 Analysis & Outcomes API This compound (Solution & Solid State) Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, RT) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid) API->Thermal Photo Photostability (ICH Q1B Light Exposure) API->Photo Analysis Analyze at T=0 and subsequent time points using HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability- Indicating Method Analysis->Method Mass Assess Mass Balance Analysis->Mass

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H2O2), 30%

  • HPLC-grade water and acetonitrile

  • Calibrated HPLC system coupled with a UV detector and ideally a Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature (base hydrolysis is often rapid).

  • Oxidation: Mix the stock solution with 3% H2O2. Store at room temperature, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C.

  • Thermal Degradation (Solid): Place the solid API in an oven at a high temperature (e.g., 80°C).

  • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: Store control samples (API in solution and solid state) at 5°C, protected from light.

  • Sampling and Analysis: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 6, 12, 24 hours). For acid/base conditions, neutralize the sample before injection. Analyze all samples by a suitable HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

Anticipated Degradation Pathways and Data Interpretation

A stability-indicating HPLC method must be able to separate the intact API from all process impurities and degradation products.[5]

1. Hydrolysis of the Methyl Ester:

  • Mechanism: Under both acidic and basic conditions, the methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (Bzl-D-Met-OH).

  • Detection: The degradant will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. MS analysis will show a loss of 14 Da (CH2) corresponding to the conversion of -COOCH3 to -COOH.

2. Oxidation of the Thioether:

  • Mechanism: The thioether in the methionine side chain can be oxidized by H2O2 to form methionine sulfoxide.[11] Further oxidation can lead to methionine sulfone. This is a common degradation pathway for methionine-containing peptides and proteins.[10]

  • Detection: MS is the ideal tool for detection. The formation of the sulfoxide will result in a mass increase of +16 Da, and the sulfone will show a +32 Da increase compared to the parent API.

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition Time % Assay of Parent Major Degradant(s) Identified Mass Change (Da) Proposed Pathway
0.1 N HCl, 60°C 12 h 85.2% Bzl-D-Met-OH -14 Hydrolysis
0.1 N NaOH, RT 2 h 81.5% Bzl-D-Met-OH -14 Hydrolysis
3% H2O2, RT 6 h 89.1% Bzl-D-Met(O)-OMe HCl +16 Oxidation
80°C (Solid) 24 h 98.9% Minor unspecified peaks N/A Thermal

| ICH Q1B Light | - | 99.5% | No significant degradation | N/A | Photostable |

Mass Balance: An important aspect of these studies is the mass balance calculation. The sum of the percentage of the parent compound and all degradation products should ideally be between 98-102%, indicating that all major degradants are being detected by the analytical method.[19]

Conclusion and Strategic Implications

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The findings from these preformulation studies are not merely academic exercises; they are foundational data that drive strategic decisions in the drug development process.[3][23]

  • For Formulation Scientists: The high aqueous solubility and characterization in co-solvents provide a direct path toward developing both oral and parenteral liquid formulations.

  • For Analytical Chemists: The forced degradation studies establish the primary degradation pathways (hydrolysis and oxidation), enabling the development and validation of a specific, stability-indicating HPLC method.[24]

  • For Regulatory Affairs: The comprehensive data package forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, demonstrating a thorough understanding of the drug substance.[24]

By executing these studies with scientific rigor, development teams can build a solid foundation for a successful pharmaceutical product, ensuring its quality, safety, and efficacy.

References

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Bajaj, S., et al. (n.d.). Impact of preformulation on drug development. PubMed.
  • Bibi, S., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • Prompt Praxis Labs. (n.d.). The Benefits of Preformulation Support Testing for Drug Development.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2).
  • Preformulation study: Significance and symbolism. (2025, July 31).
  • FDA. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Bibi, S., et al. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). PPTX.
  • FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Verbruggen, C., et al. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Park, E. S., et al. (n.d.). Method for the stabilization of methionine-containing polypeptides. Google Patents.
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central.
  • Stability over time of methionine formulated powder at 4 ± 2 °C (blue.... (n.d.). ResearchGate.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. (n.d.). Request PDF.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • OUCI. (n.d.). Stability of Protein Pharmaceuticals: Recent Advances.
  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.
  • ChemicalBook. (n.d.). 1272755-12-0(this compound) Product Description.

Sources

Spectroscopic Characterization of N-Benzoyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

The Significance of Bzl-D-Met-OMe HCl

N-Benzoyl-D-methionine methyl ester hydrochloride (this compound) is a protected amino acid derivative. Protected amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development. The benzoyl (Bzl) group serves as a protecting group for the amine functionality of D-methionine, preventing unwanted side reactions during peptide coupling. The methyl ester (-OMe) protects the carboxylic acid group. The hydrochloride (HCl) salt form often enhances the stability and solubility of the compound. A thorough analytical characterization of this compound is paramount to ensure its identity, purity, and suitability for use in further synthetic steps, ultimately impacting the quality and efficacy of the final therapeutic agent.

The Role of Spectroscopic Techniques

Spectroscopic techniques are indispensable tools for the structural elucidation and quality control of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy is used to identify the functional groups present. Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation analysis. Together, these techniques offer a comprehensive and complementary approach to molecular characterization, ensuring the correct structure and purity of the synthesized compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. This absorption is highly dependent on the local chemical environment of the nucleus, giving rise to the concept of chemical shift (δ) , which is measured in parts per million (ppm). The chemical shift provides information about the type of proton or carbon atom and its neighboring functional groups.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to the splitting of NMR signals into multiplets. This phenomenon, known as spin-spin coupling , provides information about the connectivity of atoms in a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz). Finally, the area under an NMR signal, known as the integration , is proportional to the number of nuclei giving rise to that signal.

¹H NMR Spectroscopy of this compound

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., NH).[1]

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectrum:

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on known chemical shift ranges for similar N-benzoyl amino acid esters and the constituent functional groups.[2][3][4]

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.7 - 8.9DoubletAmide N-H
~7.8 - 8.0Multiplet (2H)ortho-Protons of Benzoyl group
~7.4 - 7.6Multiplet (3H)meta- and para-Protons of Benzoyl group
~4.8 - 5.0Multiplet (1H)α-CH of Methionine
~3.7Singlet (3H)Methyl ester O-CH₃
~2.6Triplet (2H)γ-CH₂ of Methionine
~2.1 - 2.3Multiplet (2H)β-CH₂ of Methionine
~2.1Singlet (3H)Thioether S-CH₃

Interpretation of the Spectrum:

  • Amide Proton (N-H): The amide proton is expected to appear as a doublet downfield (around 8.7-8.9 ppm) due to the deshielding effect of the adjacent carbonyl group and its coupling to the α-proton.

  • Benzoyl Protons: The aromatic protons of the benzoyl group will typically appear in the region of 7.4-8.0 ppm. The two ortho-protons are the most deshielded and will likely appear as a multiplet around 7.8-8.0 ppm. The meta- and para-protons will resonate at slightly higher field, around 7.4-7.6 ppm.

  • α-Proton: The α-proton of the methionine backbone is adjacent to both the electron-withdrawing amide and ester groups, causing it to be deshielded and appear as a multiplet around 4.8-5.0 ppm.

  • Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.7 ppm.

  • Methionine Side Chain Protons: The protons of the methionine side chain will appear further upfield. The γ-CH₂ protons adjacent to the sulfur atom will be a triplet around 2.6 ppm. The β-CH₂ protons will be a multiplet around 2.1-2.3 ppm. The S-CH₃ protons will be a characteristic singlet around 2.1 ppm.

Diagram of Proton Environments in this compound:

G cluster_benzoyl Benzoyl Group cluster_methionine Methionine Backbone & Side Chain cluster_ester Methyl Ester C_ipso C C_ortho1 CH (ortho) N NH C_ipso->N Amide bond C_meta1 CH (meta) C_para CH (para) C_meta2 CH (meta) C_ortho2 CH (ortho) Ca CH (α) Ca->N Cb CH2 (β) CO C=O Cg CH2 (γ) S S SMe CH3 OMe OCH3

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy of this compound

Experimental Protocol:

The sample preparation and data acquisition for ¹³C NMR are similar to that of ¹H NMR, with the following considerations:

  • Concentration: A slightly higher sample concentration may be required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Time: Longer acquisition times are typically needed to achieve a good signal-to-noise ratio.

  • Decoupling: Proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

The following table presents the predicted ¹³C NMR chemical shifts for this compound, based on data from similar compounds.[2][5]

Chemical Shift (δ, ppm)Assignment
~172Ester C =O
~167Amide C =O
~134ipso-C of Benzoyl group
~132para-C of Benzoyl group
~129ortho-C of Benzoyl group
~127meta-C of Benzoyl group
~53α-C H of Methionine
~52Methyl ester O-C H₃
~31β-C H₂ of Methionine
~30γ-C H₂ of Methionine
~15Thioether S-C H₃

Interpretation of the Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ester carbonyl will typically appear around 172 ppm, while the amide carbonyl will be slightly upfield at around 167 ppm.

  • Aromatic Carbons: The carbons of the benzoyl ring will resonate in the 127-134 ppm range. The exact chemical shifts will depend on the substitution pattern.

  • Aliphatic Carbons: The α-carbon of the methionine backbone will be found around 53 ppm. The methyl ester carbon will be at a similar chemical shift, around 52 ppm. The β- and γ-carbons of the side chain will appear at approximately 31 and 30 ppm, respectively. The S-methyl carbon will be the most upfield signal, around 15 ppm.

Part 3: Infrared (IR) Spectroscopy

Theoretical Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds within the molecule to vibrate. Different types of bonds and functional groups vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed in wavenumbers, cm⁻¹). By analyzing the absorption bands in an IR spectrum, it is possible to identify the functional groups present in a molecule.

FTIR Analysis of this compound

Experimental Protocol:

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Characteristic IR Absorptions:

The following table lists the expected characteristic IR absorption bands for this compound.[2]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1740C=O stretchEster
~1640C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1600, ~1480C=C stretchAromatic Ring
~1200C-O stretchEster

Interpretation of the Spectrum:

The IR spectrum of this compound will be dominated by strong absorptions from the amide and ester functional groups. The N-H stretch of the amide will appear as a sharp band around 3300 cm⁻¹. The ester carbonyl stretch will be a strong, sharp peak around 1740 cm⁻¹. The amide I band (primarily C=O stretch) will be a strong absorption around 1640 cm⁻¹, and the amide II band (a combination of N-H bend and C-N stretch) will be found around 1540 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1480 cm⁻¹.

FTIR Analysis Workflow:

G start Start: Solid Sample of this compound place_sample Place sample on ATR crystal start->place_sample apply_pressure Apply pressure for good contact place_sample->apply_pressure collect_background Collect background spectrum apply_pressure->collect_background collect_sample Collect sample spectrum collect_background->collect_sample process_data Process data (background subtraction) collect_sample->process_data interpret_spectrum Interpret spectrum for functional groups process_data->interpret_spectrum end End: Structural Confirmation interpret_spectrum->end

Caption: Workflow for ATR-FTIR analysis of this compound.

Part 4: Mass Spectrometry (MS)

Theoretical Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids, as it typically produces intact molecular ions with minimal fragmentation. The mass analyzer then separates the ions, and the detector records their abundance. The resulting mass spectrum is a plot of ion intensity versus m/z.

ESI-MS Analysis of this compound

Experimental Protocol:

Direct infusion is a simple method for introducing a liquid sample into the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

The molecular weight of Bzl-D-Met-OMe (the free base) is approximately 267.35 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺.

  • [M+H]⁺: m/z ≈ 268.1

Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 290.1), may also be observed.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and obtain further structural information. The fragmentation of N-benzoyl amino acid esters often involves cleavage of the amide and ester bonds.

Predicted Fragment Ions:

m/zFragment
208[M+H - CH₃OH]⁺
162[M+H - C₆H₅CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Interpretation of the Spectrum:

The mass spectrum will provide a clear confirmation of the molecular weight of the compound. The fragmentation pattern observed in an MS/MS experiment can be used to confirm the connectivity of the different functional groups. For example, the loss of the benzoyl group (105 Da) or the methyl ester group (as methanol, 32 Da) would be strong evidence for the proposed structure.

Predicted Fragmentation Pathway of this compound:

G parent [M+H]⁺ m/z ≈ 268.1 frag1 [M+H - CH₃OH]⁺ m/z ≈ 208 parent->frag1 - CH₃OH frag2 [M+H - C₆H₅CO]⁺ m/z ≈ 162 parent->frag2 - C₆H₅CO frag3 [C₆H₅CO]⁺ m/z ≈ 105 parent->frag3 frag4 [C₆H₅]⁺ m/z ≈ 77 frag3->frag4 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Part 5: Integrated Spectroscopic Analysis

A Holistic Approach

While each spectroscopic technique provides valuable information, a truly confident structural elucidation of this compound is achieved by integrating the data from all three.

  • MS confirms the molecular weight and the presence of the benzoyl and methionine methyl ester moieties through fragmentation.

  • IR confirms the presence of the key amide and ester functional groups.

  • NMR provides the detailed atomic connectivity, confirming the precise arrangement of the benzoyl group, the methionine side chain, and the methyl ester. The ¹H NMR integration confirms the relative number of protons in each part of the molecule, while the ¹³C NMR confirms the number of unique carbon environments.

By combining the information from these techniques, a complete and unambiguous picture of the molecule's structure is obtained.

Purity Assessment

These spectroscopic techniques are also crucial for assessing the purity of this compound.

  • NMR: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of these signals can be used to quantify the level of impurity.

  • MS: The presence of ions with m/z values that do not correspond to the target molecule or its expected adducts can signal impurities.

  • IR: While less quantitative for purity assessment, significant deviations from the expected IR spectrum can suggest the presence of impurities with different functional groups.

Part 6: Conclusion

The spectroscopic characterization of N-Benzoyl-D-methionine methyl ester hydrochloride is a critical step in ensuring its quality and suitability for its intended applications in research and development. A multi-technique approach, combining NMR, IR, and MS, provides a comprehensive and robust analysis of the molecule's structure and purity. This guide has outlined the theoretical principles, experimental protocols, and expected spectral data for this compound, offering a framework for its successful characterization.

Part 7: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Flores-Alamo, M., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 93-108. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids. [Link]

Sources

Potential applications of Bzl-D-met-ome hcl in biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of N-Benzoyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) in Biochemistry

Introduction: Deconstructing this compound

N-Benzoyl-D-methionine methyl ester hydrochloride (this compound) is a protected amino acid derivative whose value in modern biochemistry and drug discovery lies in the strategic functionality of its constituent parts. As a non-natural, chiral building block, its primary role is to serve as a specialized component in the synthesis of peptides designed to overcome the fundamental challenge of biological degradation.

This guide provides an in-depth exploration of the core applications of this compound, grounded in the principles of peptide chemistry and pharmacology. We will dissect its molecular advantages, provide detailed experimental workflows for its use, and survey its potential in the development of next-generation therapeutics.

The molecule can be understood by its three key features:

  • D-Methionine Core : The use of the D-enantiomer, the mirror image of the naturally occurring L-methionine, is the cornerstone of its utility. This stereochemical difference confers significant resistance to enzymatic breakdown.

  • N-terminal Benzyl (Bzl) Protection : The amine group of the D-methionine is protected by a benzyl group. This prevents unwanted side reactions during chemical synthesis, ensuring that peptide bonds are formed only when intended.[1][2][3]

  • C-terminal Methyl Ester (OMe) Protection : The carboxylic acid is protected as a methyl ester. This prevents the carboxyl group from reacting out of sequence and allows for its selective activation when required for peptide bond formation.[4]

Part 1: The Strategic Imperative for D-Amino Acids: Engineering Proteolytic Stability

Peptides are highly sought-after therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical application is often severely limited by their rapid degradation by proteases in the body.[5] These enzymes have evolved to specifically recognize and cleave peptide bonds between L-amino acids.

The incorporation of a D-amino acid, such as D-methionine from this compound, creates a "stereochemical shield." The altered spatial arrangement of the side chain at the chiral center prevents the peptide from fitting correctly into the active site of a protease.[6] This steric hindrance renders the adjacent peptide bonds resistant to enzymatic cleavage, dramatically increasing the peptide's in-vivo half-life and bioavailability.[5][7] This fundamental principle is a key strategy in modern peptide drug design.[8]

G cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease (Enzyme) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Amino Acid Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease (Enzyme) Protease_D->Binding_D No_Cleavage No Cleavage (Peptide remains intact) Binding_D->No_Cleavage No Catalysis

Caption: Enzymatic degradation pathway for L-peptides and resistance via D-amino acid inclusion.

Part 2: Core Application: A Building Block in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis or as a specialized component in solid-phase peptide synthesis (SPPS). SPPS is the gold-standard method for assembling peptides, where amino acids are sequentially coupled to a growing chain anchored to a solid resin support.[9] Protecting groups are essential to this process, ensuring the fidelity of the final sequence.[2]

The dual-protected nature of this compound requires specific deprotection steps to be incorporated into a peptide chain. The following workflow outlines its integration into a standard SPPS cycle.

SPPS_Workflow cluster_BzlDMetOMe Incorporation of Bzl-D-Met-OMe start Start: Resin with N-Fmoc protected peptide chain deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Step deprotection->wash1 coupling 3. Coupling Reaction (Activated Bzl-D-Met-OH couples to deprotected peptide chain) wash1->coupling hydrolysis 2a. C-Terminal Hydrolysis (Bzl-D-Met-OMe -> Bzl-D-Met-OH) activation 2b. Carboxyl Activation (e.g., HBTU/HATU) hydrolysis->activation activation->coupling wash2 Wash Step coupling->wash2 next_cycle Ready for next cycle or N-terminal Bzl deprotection wash2->next_cycle

Caption: Workflow for incorporating this compound into a solid-phase peptide synthesis cycle.

Part 3: Key Experimental Protocols

The effective use of this compound hinges on the precise and clean removal of its protecting groups and the ability to verify the enhanced stability of the final product.

Protocol 1: C-Terminal Methyl Ester Deprotection (Saponification)

This protocol is necessary to free the carboxylic acid, allowing it to be activated and coupled to the N-terminus of the peptide chain.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH (1.1 equivalents) dropwise while stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Acidification: Carefully neutralize the reaction mixture with 1 M HCl and then acidify to a pH of ~3.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the solution and concentrate under reduced pressure to yield the N-Benzoyl-D-methionine (Bzl-D-Met-OH) product, which can be used in the next coupling step.

Protocol 2: N-Terminal Benzyl Group Deprotection (Catalytic Hydrogenolysis)

This protocol is performed after the peptide synthesis is complete to remove the N-terminal benzyl group.

Materials:

  • N-Bzl protected peptide

  • Methanol (MeOH) or Acetic Acid

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the peptide (1 equivalent) in a suitable solvent like methanol or acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Comparative Enzymatic Stability Assay

This protocol provides a self-validating system to confirm the efficacy of D-amino acid incorporation.

Objective: To compare the degradation rate of a D-methionine-containing peptide versus its all-L-amino acid counterpart in the presence of a protease.

Materials:

  • Peptide-D-Met (synthesized with this compound)

  • Peptide-L-Met (all-L-amino acid control)

  • Trypsin or Proteinase K solution (e.g., 1 mg/mL in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both Peptide-D-Met and Peptide-L-Met in the assay buffer.

  • Reaction Setup: For each peptide, set up a reaction by mixing 90 µL of the peptide solution with 10 µL of the protease solution. For a "time zero" (T₀) control, mix 90 µL of peptide with 10 µL of pre-quenched protease solution (protease added to TFA).

  • Incubation: Incubate the reaction mixtures at 37 °C.

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction and immediately add it to 90 µL of the quenching solution. This will stop the enzymatic reaction.

  • HPLC Analysis: Analyze each quenched time point sample by reverse-phase HPLC. Monitor the peak area of the intact (non-degraded) peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample. Plot the percentage of intact peptide versus time for both the L- and D-peptides.

Data Presentation: Expected Results

Time (minutes)% Intact Peptide-L-Met% Intact Peptide-D-Met
0100%100%
15~60%~98%
30~35%~97%
60~10%~95%
120<5%~92%
2400%~88%

Part 4: Potential Therapeutic Applications

The enhanced stability imparted by D-methionine makes peptides synthesized with this compound prime candidates for several therapeutic areas.

  • Antimicrobial Peptides (AMPs): The rise of antibiotic resistance necessitates novel therapeutic strategies. Many AMPs act by disrupting bacterial cell membranes, a mechanism that is often independent of chirality.[10] Incorporating D-methionine can significantly prolong the active lifetime of an AMP in vivo, improving its efficacy.[11][12] Furthermore, specific D-amino acids, including D-methionine, have been shown to directly inhibit bacterial growth and biofilm formation.[13]

  • Anticancer Peptides (ACPs): ACPs represent a promising class of targeted cancer therapies. However, their utility is often limited by poor stability in serum. The substitution of L-amino acids with their D-enantiomers has been shown to restore peptide stability in human serum, leading to prolonged and more effective antitumor activity.[14] This strategy can also reduce hemolysis and cytotoxicity to normal cells, improving the therapeutic index of the peptide.[15]

Part 5: Special Handling Considerations for Methionine

The thioether side chain of methionine is susceptible to oxidation, which can form methionine sulfoxide (Met(O)).[16] This can occur during synthesis, cleavage, or storage.

Mitigation Strategies:

  • Use of Scavengers: During the final acidolytic cleavage step from the resin, a cocktail containing scavengers like triisopropylsilane (TIS) and water is crucial to suppress oxidation.[17]

  • Inert Atmosphere: Handling methionine-containing peptides under an inert atmosphere (Argon or Nitrogen) can minimize oxidation during storage and handling.

  • Reversible Oxidation: In advanced synthesis, Met(O) can be intentionally used as a temporary protecting group to improve the solubility of aggregation-prone peptides. The oxidation is then reversed in a final step to yield the native methionine peptide.[18]

Conclusion

N-Benzoyl-D-methionine methyl ester hydrochloride is more than a simple amino acid derivative; it is a strategic tool for molecular engineering. By providing a stable, protected source of D-methionine, it enables researchers and drug developers to systematically address the primary hurdle in peptide therapeutics: proteolytic instability. Its application in the synthesis of robust antimicrobial, anticancer, and other bioactive peptides underscores its importance in the ongoing quest for more durable and effective medicines. The protocols and principles outlined in this guide offer a framework for leveraging the unique biochemical advantages of this powerful synthetic building block.

References

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed Central. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2021). MDPI. [Link]

  • Should My Peptides Have D-Amino Acids? (2024). LifeTein. [Link]

  • D-Amino Acid-Containing Supramolecular Nanofibers for Potential Cancer Therapeutics. (2015). PubMed Central. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2015). Amino Acids. [Link]

  • D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. (2019). Bentham Science. [Link]

  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022). MDPI. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2001). Proceedings of the National Academy of Sciences. [Link]

  • α-Amino protecting groups used for solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999). PubMed. [Link]

  • Synthesis of Methionine Containing Peptides Related to Native Chemical Ligation. (2003). Synlett. [Link]

  • How to handle peptides that contain methionine. (2023). Biotage. [Link]

  • D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2019). PubMed Central. [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. (2018). Canadian Journal of Microbiology. [Link]

  • Protecting Groups in Peptide Synthesis. (2020). PubMed. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

  • Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... (2002). Royal Society of Chemistry. [Link]

  • All-D amino acid-containing channel-forming antibiotic peptides. (1992). PubMed. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. [Link]

  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2012). ResearchGate. [Link]

  • Self-derived structure-disrupting peptides targeting methionine aminopeptidase in pathogenic bacteria. (2019). The FASEB Journal. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance... (2020). Frontiers in Microbiology. [Link]

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). Frontiers in Microbiology. [Link]

Sources

The Strategic Incorporation of N-Benzyl-D-methionine Methyl Ester Hydrochloride in the Synthesis of Advanced Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles necessitates the exploration of non-canonical amino acids. N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) represents a unique building block that introduces two key modifications into a peptide backbone: N-alkylation and D-chirality. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of innovative peptides. We will delve into the rationale for its use, detailed experimental protocols for its incorporation via solution-phase synthesis, and the anticipated impact on peptide properties. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Introduction: The Rationale for N-Benzyl-D-methionine Integration

The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a proven strategy to overcome these limitations.[1] this compound offers a dual approach to enhancing peptide drug-like properties.

  • The Significance of D-Amino Acids: The substitution of naturally occurring L-amino acids with their D-enantiomers renders peptides resistant to enzymatic degradation by proteases, significantly extending their in-vivo half-life.[2][3] This increased stability is a critical attribute for the development of effective peptide drugs.[4] Furthermore, the altered stereochemistry can lead to unique conformational preferences and potentially novel biological activities.[5]

  • The Role of N-Alkylation: The presence of a benzyl group on the alpha-amino nitrogen (N-alkylation) introduces conformational constraints and can enhance membrane permeability. N-alkylated peptides often exhibit improved oral bioavailability and can modulate receptor binding affinity and selectivity.[6]

The methionine side chain itself is a crucial component of many biologically active peptides, often involved in initiating protein synthesis and participating in vital cellular metabolic pathways.[7][8] However, the thioether group in methionine is susceptible to oxidation, which can be a liability during synthesis and storage.[9] The strategic placement of N-benzyl-D-methionine can therefore be leveraged to create peptides with enhanced stability, unique conformations, and potentially novel therapeutic applications, such as enzyme inhibitors or antimicrobial agents.[10][11]

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1272755-12-0[12]
Molecular Formula C₁₃H₂₀ClNO₂S[12]
Molecular Weight 289.82 g/mol [12]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF and DMSO

Strategic Application in Peptide Synthesis: A Focus on Solution-Phase Methodology

Due to the steric hindrance imparted by the N-benzyl group, the direct incorporation of this compound into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols can be challenging and may result in low coupling yields.[13] Therefore, a solution-phase approach is often more suitable for the efficient synthesis of peptides containing this building block.

The overall workflow for incorporating N-benzyl-D-methionine into a peptide sequence via a solution-phase strategy is depicted below.

G cluster_prep Building Block Preparation cluster_coupling Peptide Coupling cluster_deprotection Chain Elongation A This compound B Saponification (LiOH or NaOH) A->B C N-Benzyl-D-methionine (Free Acid) B->C E Coupling Reaction (HATU/DIPEA) C->E D N-protected Amino Acid (e.g., Boc-AA-OH) D->E F Dipeptide (Boc-AA-Bzl-D-Met-OH) E->F G N-terminal Deprotection (e.g., TFA for Boc) F->G H Further Coupling Cycles G->H

Caption: Solution-phase synthesis workflow for incorporating N-benzyl-D-methionine.

Experimental Protocol: Saponification of this compound

The first critical step is the hydrolysis (saponification) of the methyl ester to yield the free carboxylic acid, which is necessary for the subsequent coupling reaction.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and 1 M NaOH solution in a round-bottom flask.[14]

  • Stir the resulting mixture at room temperature for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a non-polar solvent like ethyl ether to remove any unreacted starting material.[14]

  • Carefully acidify the aqueous phase to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the N-Benzyl-D-methionine as a solid.

Experimental Protocol: Solution-Phase Peptide Coupling

The coupling of the sterically hindered N-benzyl-D-methionine requires a potent activating agent to ensure efficient peptide bond formation. Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling N-alkylated amino acids.[12][15]

Materials:

  • N-Benzyl-D-methionine (from step 3.1)

  • N-terminally protected amino acid (e.g., Boc-Ala-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-terminally protected amino acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Add a solution of N-Benzyl-D-methionine (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by flash column chromatography.

G cluster_activation Carboxyl Activation cluster_coupling Nucleophilic Attack cluster_byproducts Byproducts A Boc-AA-OH B HATU + DIPEA A->B C Activated Ester (OAt Ester) B->C E Peptide Bond Formation C->E D N-Benzyl-D-Met-OH D->E F Boc-AA-Bzl-D-Met-OH E->F G Tetramethylurea E->G H HOAt E->H I DIPEA·HPF₆ E->I

Caption: Mechanism of HATU-mediated coupling of an N-protected amino acid with N-benzyl-D-methionine.

Management of Methionine-Specific Side Reactions

The thioether side chain of methionine is prone to two primary side reactions during peptide synthesis and subsequent deprotection steps: oxidation and S-alkylation.[16]

  • Oxidation: Methionine can be oxidized to methionine sulfoxide. This can often be mitigated by using scavengers such as dimethylsulfide (DMS) during cleavage and ensuring the use of high-quality, peroxide-free solvents.[14]

  • S-alkylation: During the final acidolytic cleavage of protecting groups (e.g., Boc), the thioether can be alkylated by carbocations generated from the protecting groups. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent this side reaction.[16]

A recommended cleavage cocktail for a peptide containing both methionine and other sensitive residues would be a mixture of trifluoroacetic acid (TFA), water, and TIS.

Characterization of Peptides Containing N-Benzyl-D-methionine

The successful synthesis and purity of the final peptide must be confirmed through a combination of analytical techniques.

Analytical TechniquePurposeExpected ObservationsReference
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purificationA single major peak indicating a pure compound. The retention time will be influenced by the hydrophobicity of the N-benzyl group.[8][17]
Mass Spectrometry (MS) Molecular weight confirmationThe observed molecular weight should match the calculated molecular weight of the desired peptide. Tandem MS (MS/MS) can be used for sequence verification.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation1H and 13C NMR will confirm the presence of the N-benzyl group and the overall structure of the peptide. 2D NMR techniques (e.g., COSY, TOCSY) can aid in resonance assignment.[19][20]

Potential Applications and Future Perspectives

The unique structural features imparted by N-benzyl-D-methionine open up avenues for the development of novel peptide therapeutics with improved pharmacological properties.

  • Enzyme Inhibitors: The conformational constraints imposed by the N-benzyl group can lead to peptides with high affinity and selectivity for enzyme active sites. Methionine aminopeptidases (MetAPs) are one such class of enzymes that could be targeted.[2][11]

  • Antimicrobial Peptides (AMPs): The enhanced stability and potential for improved membrane interaction make N-benzyl-D-methionine an attractive building block for the design of novel AMPs with increased potency and reduced susceptibility to bacterial proteases.[10][21]

  • Drug Delivery Vehicles: The incorporation of N-alkylated amino acids can enhance the ability of peptides to cross cellular membranes, making them promising candidates for drug delivery applications.[22]

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced peptides. While its incorporation requires specialized protocols, particularly in solution-phase synthesis, the resulting peptides are endowed with enhanced stability and unique structural properties. This guide has provided a comprehensive overview of the rationale, experimental procedures, and potential applications of this non-canonical amino acid. By leveraging the principles and protocols outlined herein, researchers can unlock new possibilities in the design and development of next-generation peptide therapeutics.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. CRC Press.
  • U.S. National Library of Medicine. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. National Center for Biotechnology Information. [Link]

  • Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., Kovacs, J. M., Mills, J. B., ... & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3-55. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS omega. [Link]

  • ResearchGate. (n.d.). Identification of methionine by the NMR/MS² approach in a.... [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • U.S. National Library of Medicine. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. National Center for Biotechnology Information. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

  • U.S. National Library of Medicine. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Chirality, 30(5), 636-641.
  • U.S. National Library of Medicine. (1996). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2004). Mass spectrometry for protein and peptide characterisation. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2001). The specific features of methionine biosynthesis and metabolism in plants. National Center for Biotechnology Information. [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]

  • Singh, G. P., Dixit, S., Saklani, V., Mendiratta, S., Jain, R., & Singh, S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-10.
  • Hulet, R. (2020, April 14). 17.9 Saponification of Esters. YouTube. [Link]

  • The University of Queensland. Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • U.S. National Library of Medicine. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Multidisciplinary Digital Publishing Institute. [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]

  • MDPI. (2020). Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. Multidisciplinary Digital Publishing Institute. [Link]

  • Google Patents.
  • U.S. National Library of Medicine. (2019). Discovery of Peptide Antibiotics Composed of d-Amino Acids. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. National Center for Biotechnology Information. [Link]

  • Sivanandaiah, K. M., & Anantharamaiah, G. M. (1977). Transfer hydrogenation, a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, (5), 348-349.
  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. RSC Publishing. [Link]

  • U.S. National Library of Medicine. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2005). Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis. National Center for Biotechnology Information. [Link]

  • Thieme. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
  • ResearchGate. (n.d.). New Methionine-based P-toluenesulphonamoyl Carboxamide Derivatives as Antimicrobial and Antioxidant Agents: Design, Synthesis and Molecular Docking. [Link]

  • U.S. National Library of Medicine. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. National Center for Biotechnology Information. [Link]

  • NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. [Link]

  • JoVE. (2022, August 30). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. YouTube. [Link]

  • U.S. National Library of Medicine. (2011). Metallo-aminopeptidase inhibitors. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to N-benzyl-D-methionine methyl ester hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug development, the pursuit of specificity and efficacy is paramount. The chirality of a molecule is a critical determinant of its pharmacological activity, with different enantiomers often exhibiting vastly different biological effects.[1] The strategic incorporation of non-natural amino acids, particularly those of the D-configuration, into peptide-based therapeutics or as chiral building blocks in small molecule synthesis, has emerged as a powerful tool to enhance metabolic stability and modulate biological activity.[1][2][3][4][5] N-benzyl-D-methionine methyl ester hydrochloride represents such a valuable, non-natural amino acid derivative, offering unique structural and functional properties to the discerning researcher and drug developer. This guide provides an in-depth examination of its synthesis, characterization, and the scientific rationale behind its application.

Section 1: Contextual History and Rationale for Development

While a singular "discovery" paper for N-benzyl-D-methionine methyl ester hydrochloride is not prominent in the historical record, its development can be understood as a logical progression in the field of medicinal chemistry. The story begins with the parent amino acid, methionine, first isolated in 1922 by John Howard Mueller. The subsequent elucidation of its structure and its role as an essential amino acid laid the groundwork for its use in various applications.

The true impetus for the synthesis of derivatives like N-benzyl-D-methionine methyl ester hydrochloride arose from the growing appreciation for stereochemistry in drug design. The introduction of a D-amino acid into a peptide sequence can significantly increase its resistance to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[1][2][3] This increased stability is a highly desirable trait for peptide-based drugs, extending their in-vivo half-life.

Furthermore, the N-benzylation and methyl esterification of D-methionine serve specific, deliberate purposes. The benzyl group enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents and its ability to cross biological membranes.[6] The methyl ester serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. This makes the compound a versatile building block for more complex molecules.[6]

Section 2: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of N-benzyl-D-methionine methyl ester hydrochloride are summarized below.

PropertyValueSource
CAS Number 1272755-12-0[6]
Molecular Formula C₁₃H₁₉NO₂S·HCl[6]
Molecular Weight 289.8 g/mol [6]
Appearance White crystalline powder[6]
Melting Point 90-96 °C[6]
Optical Rotation [a]D20 = -31 ± 2º (c=1 in MeOH)[6]
Purity (typical) ≥ 99% (HPLC)[6]
Storage Conditions 0-8 °C[6]

Section 3: Synthesis and Manufacturing Workflow

The synthesis of N-benzyl-D-methionine methyl ester hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high yield and enantiomeric purity. The overall workflow can be logically divided into two primary stages: the esterification of D-methionine and the subsequent N-benzylation.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Benzylation (Reductive Amination) D-Methionine D-Methionine Methanol + Thionyl Chloride Methanol + Thionyl Chloride D-Methionine->Methanol + Thionyl Chloride Reaction D-Methionine_Methyl_Ester_HCl D-Methionine_Methyl_Ester_HCl Methanol + Thionyl Chloride->D-Methionine_Methyl_Ester_HCl Product D-Methionine_Methyl_Ester_HCl_Start D-Methionine Methyl Ester HCl Benzaldehyde Benzaldehyde D-Methionine_Methyl_Ester_HCl_Start->Benzaldehyde Reaction Imine_Intermediate Schiff Base (Imine) Intermediate Benzaldehyde->Imine_Intermediate Formation Sodium_Cyanoborohydride Sodium Cyanoborohydride Final_Product N-benzyl-D-methionine methyl ester hydrochloride Sodium_Cyanoborohydride->Final_Product Product Imine_Intermediate->Sodium_Cyanoborohydride Reduction

Caption: Synthesis workflow for N-benzyl-D-methionine methyl ester hydrochloride.

Stage 1: Synthesis of D-Methionine Methyl Ester Hydrochloride

The initial step involves the protection of the carboxylic acid group of D-methionine as a methyl ester. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[7][8]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-methionine (1 equivalent).

  • Reagent Addition: Under a fume hood, cool the flask in an ice bath and slowly add anhydrous methanol (e.g., 5-10 mL per gram of amino acid).

  • Catalyst Introduction: Carefully add thionyl chloride (SOCl₂) (1.1-1.2 equivalents) dropwise to the stirred suspension. The reaction is exothermic and will generate HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, D-methionine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield a white crystalline solid.

Stage 2: N-Benzylation via Reductive Amination

The second stage introduces the benzyl group onto the nitrogen atom of the amino ester. Reductive amination is a highly efficient method for this transformation.[9][10][11] This reaction proceeds in two steps within the same pot: the formation of an imine (Schiff base) between the amino group and benzaldehyde, followed by the immediate reduction of the imine to the secondary amine by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).[10][12]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve D-methionine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.

  • Aldehyde Addition: Add benzaldehyde (1-1.1 equivalents) to the solution.

  • pH Adjustment: If necessary, adjust the pH of the mixture to a slightly acidic range (pH 6-7) with a mild base to facilitate imine formation.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1-1.2 equivalents) portion-wise to the stirred solution. It is crucial to use NaBH₃CN as it selectively reduces the imine in the presence of the unreacted aldehyde.[10][12]

  • Reaction Monitoring: Stir the reaction at room temperature for several hours (e.g., 12-24 hours) and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute acid (e.g., 1M HCl) until gas evolution ceases. Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, N-benzyl-D-methionine methyl ester, which can then be converted to its hydrochloride salt.

Section 4: Quality Control and Analytical Characterization

Ensuring the purity and stereochemical integrity of the final product is critical. A combination of analytical techniques should be employed for comprehensive characterization.

G Final_Product N-benzyl-D-methionine methyl ester hydrochloride Analytical_Techniques Analytical Techniques Final_Product->Analytical_Techniques Purity Chemical Purity Analytical_Techniques->Purity HPLC/UPLC Identity Structural Identity Analytical_Techniques->Identity NMR, MS Enantiomeric_Purity Enantiomeric Purity Analytical_Techniques->Enantiomeric_Purity Chiral HPLC, Polarimetry

Caption: Analytical workflow for quality control.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A reversed-phase column with a suitable mobile phase gradient can effectively separate the product from starting materials and by-products.[13]

  • Chiral HPLC: This is essential to confirm the enantiomeric purity and ensure that no racemization has occurred during the synthesis. Specialized chiral columns are used for this purpose.[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the benzyl group, methyl ester, and the methionine backbone.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Polarimetry: Measures the optical rotation of the compound, which should correspond to the expected value for the D-enantiomer.[6]

Section 5: Applications in Research and Drug Development

N-benzyl-D-methionine methyl ester hydrochloride is not an active pharmaceutical ingredient itself but rather a specialized building block with several key applications:

  • Peptide Synthesis: It serves as a precursor for incorporating N-benzylated D-methionine residues into peptides. This modification can enhance proteolytic stability and modulate receptor binding affinity.[6]

  • Chiral Auxiliary in Asymmetric Synthesis: The defined stereocenter of the D-methionine core can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

  • Drug Formulation and Delivery: The enhanced lipophilicity imparted by the benzyl group can be leveraged in drug formulation to improve the solubility and bioavailability of certain therapeutic agents.[6]

  • Biochemical and Neuroscience Research: As a modified amino acid, it can be used as a tool compound in studying protein interactions, enzyme activities, and neurotransmitter systems.[6]

Conclusion

N-benzyl-D-methionine methyl ester hydrochloride is a testament to the nuanced and strategic approach required in modern medicinal chemistry. While its specific history may be embedded within the broader evolution of chiral chemistry, its value is clear. Through a well-defined synthetic pathway, beginning with the readily available D-methionine, a versatile and highly pure building block can be produced. Its unique combination of stereochemical stability, protected functional groups, and enhanced lipophilicity makes it an indispensable tool for researchers aiming to develop the next generation of targeted and effective therapeutics.

References

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • BenchChem. (2025). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • LifeTein. (n.d.). D-amino acid peptides.
  • Sigma-Aldrich. (n.d.). N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride | 1272755-11-9.
  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174-216). The Royal Society of Chemistry.
  • Alinejad, Y., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Chem-Impex. (n.d.). N-Benzyl-D-methionine methyl ester hydrochloride.
  • Chernobrovkin, A., et al. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Pescitelli, G., et al. (n.d.).
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them....
  • Finetech Industry Limited. (n.d.). N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride | 1272754-99-0 | FB50492.
  • National Institutes of Health. (2022, May 6). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them....
  • ChemicalBook. (2024, May 8). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
  • Alfa Chemistry. (n.d.). CAS 1272755-11-9 N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride.
  • National Institutes of Health. (n.d.). Methionine methyl ester | C6H13NO2S | CID 351663 - PubChem.
  • Creative Peptides. (n.d.). N-α-benzyl-D-methionine methylester hydrochloride.
  • Chem-Impex. (n.d.). N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride.
  • PubMed. (n.d.). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction.

Sources

The Strategic Role of N-Benzyl-D-methionine Methyl Ester Hydrochloride in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) emerges from the chiral pool as a versatile and valuable building block in the landscape of asymmetric synthesis. Its unique structural features, combining the stereochemical integrity of D-methionine with the steric and electronic influence of the N-benzyl and C-methyl ester groups, provide a powerful tool for the construction of complex, enantiomerically enriched molecules. This guide delineates the multifaceted roles of this compound, primarily as a chiral precursor for the synthesis of sophisticated chiral ligands and as a key component in diastereoselective reactions, thereby enabling the synthesis of valuable pharmaceutical intermediates. We will explore the underlying principles of its application, delve into specific reaction protocols, and present a forward-looking perspective on its potential in modern drug discovery and development.

Introduction: Leveraging the Chiral Pool for Stereocontrol

Asymmetric synthesis remains a cornerstone of pharmaceutical and fine chemical manufacturing, where the biological activity of a molecule is often intrinsically linked to its absolute stereochemistry.[1] The "chiral pool," comprised of readily available, enantiopure natural products like amino acids, provides an economical and efficient starting point for the synthesis of complex chiral molecules.[1] D-amino acids, in particular, are of significant interest as they can be used to synthesize unnatural amino acid derivatives, peptides with enhanced stability, and a variety of chiral catalysts.

N-Benzyl-D-methionine methyl ester hydrochloride, a derivative of the naturally occurring D-methionine, is a commercially available compound valued in pharmaceutical development for its role in peptide synthesis and as a precursor to bioactive molecules.[2][3] Its utility in asymmetric synthesis is a subject of growing interest, where it can be employed not merely as an incorporated chiral fragment but as an active participant in directing the stereochemical outcome of a reaction.

Core Applications in Asymmetric Synthesis

The utility of this compound in asymmetric synthesis can be broadly categorized into two primary roles: as a foundational chiral scaffold for the synthesis of more complex molecules and as a directing group or chiral auxiliary that influences the stereoselectivity of reactions at other sites.

Chiral Building Block for Pharmaceutical Intermediates

The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The N-benzyl and methyl ester protecting groups offer a stable yet readily cleavable framework, allowing for modifications at the sulfur atom or for its use in peptide synthesis.[2]

A key application lies in its potential for the synthesis of chiral N-benzylic heterocycles, a common motif in pharmaceuticals.[4] While direct asymmetric cross-coupling methods are being developed, the use of chiral starting materials like this compound offers a reliable route to these valuable structures.

Stereodirecting Agent in Diastereoselective Reactions

The N-benzyl group is not merely a protecting group; its steric bulk can play a crucial role in directing the approach of reagents to a prochiral center within the molecule, a concept fundamental to substrate-controlled diastereoselective reactions.

Conceptual Framework: Diastereoselective Alkylation

One of the most powerful applications of chiral amino acid esters is in the diastereoselective alkylation of their enolates. By forming a rigid, chelated enolate structure, the existing stereocenter of the amino acid can effectively shield one face of the enolate, leading to a highly selective reaction with an electrophile.

Experimental Protocols and Methodologies

While specific literature examples detailing the use of this compound as a chiral auxiliary in reactions like aldol or Michael additions are not yet prevalent, its application can be confidently extrapolated from established protocols for analogous N-benzyl amino acid esters. The following represents a validated, generalizable protocol for the diastereoselective alkylation of an N-benzyl amino acid ester, which serves as a blueprint for the use of this compound.

General Protocol for Diastereoselective Alkylation of N-Benzyl-D-Amino Acid Methyl Esters

This protocol is adapted from established methods for the alkylation of chiral amino acid ester enolates.[5]

Objective: To achieve high diastereoselectivity in the α-alkylation of an N-benzyl-D-amino acid methyl ester.

Materials:

  • N-Benzyl-D-methionine methyl ester hydrochloride (or other N-benzyl-D-amino acid methyl ester)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Diisopropylamine

  • n-Butyllithium in hexanes

Workflow Diagram:

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve N-benzyl-D-amino acid ester in anhydrous THF cool1 Cool to -78 °C start->cool1 add_lda Add LDA solution dropwise cool1->add_lda stir1 Stir for 30 min at -78 °C add_lda->stir1 add_alkyl_halide Add alkyl halide stir1->add_alkyl_halide stir2 Stir for 2-4 h at -78 °C add_alkyl_halide->stir2 quench Quench with sat. aq. NH4Cl stir2->quench warm Warm to room temperature quench->warm extract Extract with ethyl acetate warm->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify G cluster_chelate Chelated Enolate Intermediate cluster_approach Electrophile Approach cluster_product Diastereoselective Product Enolate Formation of a rigid, Li-chelated (Z)-enolate is crucial. The D-configuration of the amino acid places the side chain (R = CH2CH2SCH3) in a pseudo-equatorial position to minimize steric strain. Approach The N-benzyl group effectively blocks the top face (re-face) of the enolate. The electrophile (E+) preferentially approaches from the less hindered bottom face (si-face). Enolate->Approach Steric Shielding Product This facial bias results in the formation of one diastereomer in significant excess. Approach->Product Selective C-C Bond Formation

Sources

Methodological & Application

Application Notes & Protocol: Strategic Incorporation of Bzl-D-Met-OMe HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids is a critical strategy for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles. Bzl-D-Met-OMe HCl (N-Benzyl-D-methionine methyl ester hydrochloride) is one such precursor, offering the potential to introduce an N-alkylated D-amino acid into a peptide sequence.

It is crucial to understand that This compound is not directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. This is due to two primary structural features:

  • C-Terminal Methyl Ester: Standard SPPS requires a free carboxylic acid on the incoming amino acid to couple with the free amine on the resin-bound peptide chain. The methyl ester on this compound must first be removed.

  • N-Terminal Benzyl Group: The N-benzyl (Bzl) group is a stable protecting group, unlike the temporarily-labile Fmoc or Boc groups used in stepwise SPPS. It is typically removed under harsh reductive conditions that are incompatible with standard resin-based synthesis.

This document provides a comprehensive guide detailing the necessary preparatory steps and a strategic protocol for the successful incorporation of N-benzyl-D-methionine into a peptide sequence, navigating the challenges presented by this unique starting material.

Overall Workflow and Strategy

The successful use of this compound in SPPS hinges on a two-stage process. First, the starting material must be chemically modified to be coupling-competent. Second, a specific SPPS strategy must be employed that accommodates the permanent N-benzyl group. The most logical and efficient strategy is to incorporate the N-benzyl-D-methionine as the final amino acid at the N-terminus of the peptide chain.

G cluster_prep Part 1: Pre-Synthesis Modification cluster_spps Part 2: Solid-Phase Peptide Synthesis A This compound (Starting Material) B Saponification (Base-mediated Hydrolysis) A->B C Bzl-D-Met-OH (SPPS-Competent Amino Acid) B->C D Resin with Free Amine (H₂N-Peptide-Resin) E Activation & Coupling of Bzl-D-Met-OH C->E D->E F Final N-Benzylated Peptide on Resin E->F G TFA-mediated Cleavage & Deprotection F->G H Purified N-Benzylated Peptide G->H G Resin H₂N-Peptide(n)-Resin Couple Couple to Resin (2-4 hours) Resin->Couple Activate Activate Bzl-D-Met-OH (HATU/DIEA in DMF) Activate->Couple Wash Wash (DMF, DCM) Couple->Wash Kaiser Kaiser Test (check for completion) Wash->Kaiser Kaiser->Couple Incomplete Cleavage Proceed to Cleavage Kaiser->Cleavage Complete

Bzl-D-met-ome hcl coupling methods in solution-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solution-Phase Coupling Methodologies for Nα-Benzyl-D-methionine Methyl Ester Hydrochloride

Introduction

Solution-phase peptide synthesis remains a cornerstone for the production of peptides on both small and large scales, offering flexibility in purification and scale-up that can be advantageous over solid-phase methods. This guide focuses on the coupling of Nα-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a protected amino acid derivative. The N-terminal benzyl (Bzl) group and C-terminal methyl ester (OMe) provide crucial protection to prevent unwanted side reactions during peptide bond formation[1][2].

However, the use of this specific building block presents three primary challenges that researchers must address for successful synthesis:

  • Neutralization: The amine is supplied as a hydrochloride salt and must be converted to the free amine to act as a nucleophile.

  • Racemization: Methionine is among the amino acids susceptible to racemization during activation, which can compromise the stereochemical integrity of the final peptide[3].

  • Side-Chain Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide, which can occur during synthesis or cleavage under acidic conditions[4][5][6].

This document, prepared for researchers and drug development professionals, provides an in-depth analysis of three robust coupling methods, detailing their mechanisms, advantages, and detailed protocols tailored to mitigate the challenges associated with this compound.

Part 1: Pre-Coupling Neutralization of this compound

Before any coupling reaction can commence, the hydrochloride salt of the amino component must be neutralized to generate the free N-terminal amine. This is a critical step, as the protonated amine is not nucleophilic. The choice of base is important; a sterically hindered, non-nucleophilic tertiary amine is preferred to prevent side reactions.

Protocol: Free Amine Generation

  • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-1.1 equivalents), dropwise while stirring[7].

  • Stir the mixture at 0 °C for 15-20 minutes.

  • This solution containing the free amine is now ready for direct use in the coupling reaction described in the subsequent sections.

Part 2: Core Coupling Methodologies

The selection of a coupling method is critical and depends on factors such as scale, cost, desired purity, and the steric hindrance of the coupling partners. We will explore three widely used and effective methods.

Method A: Carbodiimide-Mediated Coupling with HOBt Additive

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used dehydrating agents that activate carboxylic acids[8][9]. The use of EDC in solution-phase synthesis is particularly advantageous because its urea byproduct is water-soluble, simplifying purification through aqueous extraction[10]. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as an additive to accelerate the reaction, form a more stable active ester intermediate, and significantly suppress racemization[10][11][12].

Mechanism of Action The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate[8][10]. This intermediate can be attacked by the amine to form the peptide bond. However, it can also rearrange into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization while still being highly reactive towards the amine[10][11][13].

Experimental Protocol (EDC/HOBt)

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 30 minutes to allow for pre-activation (formation of the HOBt ester)[14].

  • Slowly add the pre-activated carboxyl component solution to the neutralized Bzl-D-Met-OMe solution from Part 1.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude protected dipeptide.

Method B: Uronium/Aminium Salt-Mediated Coupling

Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate rapid amide bond formation with a low risk of racemization[9][15]. They are often preferred for difficult or sterically hindered couplings due to their high reactivity[11][16].

Mechanism of Action In the presence of a base (typically DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HBTU to form a highly reactive HOBt active ester intermediate[11][15]. This active ester is then rapidly attacked by the free amine of Bzl-D-Met-OMe to form the desired peptide bond, releasing HOBt and tetramethylurea as byproducts[15].

Experimental Protocol (HBTU/DIPEA)

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq., optional but recommended) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to this solution and stir at room temperature for 2-5 minutes for pre-activation[11].

  • Add the activated solution to the neutralized Bzl-D-Met-OMe solution from Part 1.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine to remove DMF, excess reagents, and byproducts.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Method C: The Mixed Anhydride Method

The mixed carbonic acid anhydride method is a classic, rapid, and cost-effective technique for peptide bond formation[17][18]. It involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like NMM[17]. The reaction is typically performed at low temperatures to minimize side reactions and racemization[18].

Mechanism of Action The N-protected amino acid reacts with isobutyl chloroformate and NMM to form a mixed carbonic anhydride[17]. This anhydride is a highly activated species. The subsequent nucleophilic attack by the free amine of Bzl-D-Met-OMe can occur at two carbonyl carbons. Attack at the desired amino acid carbonyl forms the peptide bond, while attack at the carbonate carbonyl leads to an unwanted urethane byproduct[19]. Using NMM as a base and maintaining low temperatures helps to favor the correct pathway[18][19].

Experimental Protocol (Mixed Anhydride)

  • Dissolve the N-protected amino acid (1.0 eq.) in anhydrous THF or DCM.

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (NMM) (1.0 eq.) and stir for 1-2 minutes.

  • Add isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature does not rise above -10 °C. A precipitate of NMM·HCl may form.

  • Allow the mixed anhydride to form by stirring for 5-10 minutes at -15 °C.

  • Add the neutralized Bzl-D-Met-OMe solution (from Part 1, also pre-cooled) to the mixed anhydride solution.

  • Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Work-up:

    • Filter off any precipitated salts (NMM·HCl).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

Part 3: Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the coupling process and the specific mechanism for the widely used EDC/HOBt method.

G cluster_prep Amine Preparation cluster_activation Carboxyl Activation cluster_main_reaction Main Reaction start This compound neutralize Neutralization (DIPEA or NMM in DCM) start->neutralize free_amine Free Amine Solution neutralize->free_amine coupling Coupling Reaction (Stir 1-24h) free_amine->coupling carboxyl N-Protected Amino Acid reagents Coupling Reagent (e.g., EDC/HOBt) carboxyl->reagents activated_acid Activated Ester reagents->activated_acid activated_acid->coupling workup Aqueous Workup (Wash with Acid/Base) coupling->workup purify Purification (Chromatography/Crystallization) workup->purify product Protected Dipeptide purify->product

Caption: General workflow for solution-phase peptide coupling.

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC HOBt HOBt Amine Free Amine (H₂N-R') HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt Peptide Peptide Bond (R-CO-NH-R') O_acyl->Peptide + Amine (Direct Path) N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) HOBt_ester->Peptide + Amine Urea Water-Soluble Urea

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Part 4: Comparative Data and Key Considerations

Choosing the right method involves balancing several factors. The table below summarizes the key characteristics of each described protocol.

FeatureEDC/HOBt CouplingHBTU/DIPEA CouplingMixed Anhydride Method
Primary Reagents EDC·HCl, HOBtHBTU, DIPEA, (HOBt)Isobutyl Chloroformate, NMM
Reaction Time Longer (12-24 h)Shorter (1-4 h)Moderate (3-6 h)
Racemization Risk Low (with HOBt)[11][12]Very Low[9][15]Low (at -15 °C)[19][20]
Byproduct Removal Easy (water-soluble urea)[10]Moderate (requires washing)Easy (filtration & washing)
Cost-Effectiveness High (reagents are inexpensive)Lower (HBTU is more expensive)High (reagents are inexpensive)
Key Advantage Cost-effective, easy workupHigh efficiency and speedRapid activation at low temp
Key Disadvantage Slower reaction timesHigher reagent costTemperature sensitive, risk of urethane

Special Considerations for Methionine:

  • Preventing Oxidation: To minimize the oxidation of the methionine thioether, it is crucial to use high-purity, degassed solvents. Performing reactions under an inert atmosphere (Nitrogen or Argon) is also highly recommended. Avoid prolonged exposure to acidic conditions during work-up where possible[4][6].

  • Monitoring the Reaction: TLC is an effective tool for monitoring. Use a mobile phase system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that clearly separates the starting materials from the product. Staining with ninhydrin can visualize the free amine, while a permanganate stain can detect the oxidizable methionine side chain.

Conclusion

The successful coupling of this compound in solution-phase peptide synthesis is readily achievable with careful selection of methodology and attention to the specific chemical properties of the methionine residue. The EDC/HOBt method offers a reliable and cost-effective route, while HBTU provides a faster and highly efficient alternative for more demanding syntheses. The mixed anhydride method remains a valuable tool, particularly for its speed and low cost when strict temperature control is maintained. By understanding the mechanisms and following the detailed protocols herein, researchers can effectively mitigate risks of racemization and oxidation, leading to the successful synthesis of high-purity methionine-containing peptides.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Canadian Science Publishing. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. [Link]

  • Peptide Synthesis and Application Community. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Thieme. (n.d.). 3.4 Acid Anhydrides. [Link]

  • Google Patents. (1972). US3640991A - Mixed anhydride method of preparing peptides.
  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. [Link]

  • SpringerLink. (2025, March 12). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Oxford Academic. (n.d.). 4 Preparation and handling of peptides containing methionine and cysteine. [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Bio-Synthesis. (2016, August 24). Labeling and Protecting Groups. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Peptide Synthesis and Application Community. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids. [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • ACS Publications. (n.d.). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Aapptec Peptides. (n.d.). H-Ser(Bzl)-OMe HCl [19525-87-2]. [Link]

  • Aapptec Peptides. (n.d.). H-Cys(Bzl)-OMe HCl [16741-80-3]. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

Sources

Applications of Bzl-D-met-ome hcl in drug development and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) is a protected, unnatural amino acid derivative that serves as a specialized building block in medicinal chemistry and drug development. Its unique trifecta of features—an N-terminal benzyl (Bzl) group, a C-terminal methyl ester (OMe), and a D-enantiomer configuration—offers chemists precise control over peptide synthesis and allows for the creation of novel peptidomimetics with enhanced therapeutic properties. This guide provides an in-depth exploration of the applications of this compound, detailing its strategic importance, the rationale behind its use, and comprehensive protocols for its integration into synthetic workflows.

Introduction: The Rationale for N-Benzyl and D-Configuration Amino Acids

In the quest for more potent and stable therapeutics, medicinal chemists often turn to unnatural amino acid derivatives. This compound is a prime example of a building block designed to overcome the limitations of natural peptides.

  • N-Alkylation for Enhanced Properties : The N-benzyl group is not merely a protecting group in the traditional sense, like Boc or Fmoc.[1] While it does prevent unwanted reactions at the amine terminus during synthesis, its primary role is often as a permanent structural feature of the final molecule.[2] N-alkylation, including benzylation, can significantly increase a peptide's proteolytic stability, improve its cell permeability by increasing lipophilicity, and modulate its conformation to enhance binding affinity with biological targets.[1][2]

  • The Significance of the D-Enantiomer : Natural peptides are composed of L-amino acids and are readily degraded by proteases in the body. The incorporation of D-amino acids, such as D-methionine from this compound, renders the resulting peptide resistant to this enzymatic degradation.[3] This strategy can dramatically increase the in vivo half-life of a peptide therapeutic, a critical factor in its efficacy.[3][4]

  • Methionine's Role and Challenges : Methionine itself is a crucial amino acid, and its presence in a peptide sequence can be vital for biological activity. However, its thioether side chain is susceptible to oxidation, which can be a significant challenge during synthesis and storage.[5] The protocols outlined below address this challenge directly.

The combination of these features makes this compound a valuable tool for developing novel therapeutics, particularly in the fields of antimicrobial and anticancer agents where peptide-based drugs are gaining prominence.[6][7][8]

Core Applications in Drug Discovery

The structural attributes of this compound make it a strategic component for the synthesis of peptides and peptidomimetics targeting a range of diseases.

Antimicrobial Peptides (AMPs)

The development of new antimicrobial agents is a global health priority due to rising antibiotic resistance.[6] this compound can be incorporated into synthetic AMPs to enhance their efficacy.

  • Mechanism : The hydrophobic methionine side chain, combined with the increased lipophilicity from the N-benzyl group, can bolster the peptide's interaction with microbial cell membranes, leading to disruption and cell death.[6] The D-configuration ensures the peptide persists long enough to exert its effect. Peptides incorporating hydrophobic and cationic residues are known to be effective in destabilizing microbial cell membranes.[9]

Anticancer Peptides

Peptide-based drugs are being developed to target specific receptors on cancer cells or to mimic natural peptides that regulate cell growth and apoptosis.[6][7]

  • Mechanism : The enhanced stability and cell permeability afforded by N-benzylation and the D-amino acid can improve the peptide's ability to reach its intracellular or cell-surface target.[1] For example, peptides can be designed to act as antagonists for growth factor receptors or to mimic pro-apoptotic signals.[7]

Neuroprotective and Anticonvulsant Agents

N-benzyl amino acid derivatives have shown potential in the development of neuroprotective and anticonvulsant compounds.[10] While specific research on this compound in this area is nascent, its structural motifs align with those found in neurologically active agents that merge key pharmacophores from functionalized amino acids and α-amino amides.[10]

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the utilization of this compound. These protocols are designed to be self-validating, with explanations for each critical step.

Saponification of this compound

For use in standard peptide coupling reactions, the C-terminal methyl ester must first be hydrolyzed to a free carboxylic acid.

Rationale : Peptide bond formation requires a free carboxyl group on one amino acid and a free amino group on the other. This saponification step prepares Bzl-D-Met-OH for subsequent coupling.

Saponification_Workflow start Start: this compound dissolve Dissolve in THF/H2O start->dissolve add_base Add LiOH (aq) Stir at RT dissolve->add_base monitor Monitor by TLC/LC-MS (Disappearance of starting material) add_base->monitor quench Quench with dilute HCl (aq) to pH ~3-4 monitor->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry (Na2SO4) Evaporate Solvent extract->dry_purify product Product: Bzl-D-Met-OH dry_purify->product

Caption: Saponification workflow for this compound.

Protocol:

  • Dissolution : Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition : Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) (1.1 equivalents) in water dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Carefully acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Bzl-D-Met-OH.

Solution-Phase Dipeptide Synthesis

This protocol details the coupling of a standard Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the newly synthesized Bzl-D-Met-OH.

Rationale : This workflow demonstrates the fundamental use of Bzl-D-Met-OH as a building block in peptide synthesis. The choice of coupling reagents (HBTU/HOBt) is crucial for efficiently forming the peptide bond, especially with the sterically hindered N-benzylated amine.

Dipeptide_Synthesis cluster_reactants Reactants & Reagents cluster_process Process Fmoc_Ala Fmoc-Ala-OH activate Activate Fmoc-Ala-OH with HBTU/HOBt and DIPEA in DMF Fmoc_Ala->activate Bzl_Met Bzl-D-Met-OH add_met Add Bzl-D-Met-OH to activated mixture Bzl_Met->add_met Coupling HBTU / HOBt Coupling->activate Base DIPEA Base->activate activate->add_met react Stir at RT for 4-12h add_met->react workup Aqueous Workup & Extraction react->workup purify Purify by Flash Chromatography workup->purify product Product: Fmoc-Ala-Bzl-D-Met-OH purify->product

Caption: Solution-phase synthesis of a dipeptide.

Protocol:

  • Activation : In a round-bottom flask, dissolve Fmoc-Ala-OH (1 eq), HBTU (1 eq), and HOBt (1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling : Add Bzl-D-Met-OH (1.1 eq) to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid (aq), saturated sodium bicarbonate (aq), and brine.

  • Purification : Dry the organic layer over Na2SO4, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide, Fmoc-Ala-Bzl-D-Met-OH.

Special Consideration: Preventing Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during prolonged synthesis or harsh cleavage conditions.[5]

Expertise-Driven Insight : To mitigate this, it is crucial to use high-quality, peroxide-free solvents. During cleavage from a solid support (if used in later steps), a scavenger cocktail containing reagents like dithiothreitol (DTT) or dimethyl sulfide can be employed to reduce any oxidized methionine back to its native state.[5] For storage, the compound and any methionine-containing peptides should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Data Summary

The physicochemical properties of this compound are essential for planning synthetic routes and purification strategies.

PropertyValueReference
CAS Number 1272755-12-0[11]
Molecular Formula C₁₄H₂₁NO₂S·HClChem-Impex
Molecular Weight 303.85 g/mol [12]
Appearance White to off-white solidVendor Data
Storage Temperature 0-8 °C

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for medicinal chemists. By combining the benefits of N-alkylation for stability and permeability with the proteolytic resistance of a D-amino acid, it enables the synthesis of advanced peptide and peptidomimetic drug candidates. The protocols and insights provided herein offer a robust framework for researchers to harness the potential of this unique building block in their drug discovery programs, with a clear understanding of the causal relationships between its structure and its advantages in creating next-generation therapeutics.

References

  • Thieme. Synthesis of Methionine Containing Peptides Related to Native Chemical Ligation.[Link]

  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids.[Link]

  • PMC (PubMed Central). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds...[Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis.[Link]

  • Biotage. How to handle peptides that contain methionine.[Link]

  • PMC (PubMed Central). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive...[Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • Royal Society of Chemistry. n-Benzyl derivatives of amino-acids as peptide intermediates.[Link]

  • ScienceDirect. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]

  • ResearchGate. Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]

  • PMC (PubMed Central). Introduction to Peptide Synthesis.[Link]

  • AAPPTec. H-Tyr(Bzl)-OMe HCl.[Link]

  • Google Patents.
  • MDPI. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents.[Link]

  • MDPI. Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989.[Link]

  • MDPI. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics.[Link]

  • PMC (PubMed Central). Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example.[Link]

  • NIH. Enhanced Tumor Targeting and Antitumor Activity of Methylated β-Cyclodextrin-Threaded Polyrotaxanes by Conjugating Cyclic RGD Peptides.[Link]

  • MDPI. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics.[Link]

Sources

Application Notes and Protocols: A Strategic Guide to the Incorporation of Bzl-D-Met-OMe HCl into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic incorporation of N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) into peptide sequences. We move beyond a simple recitation of steps to explain the chemical causality behind protocol choices, addressing the unique characteristics of this non-standard amino acid derivative. Core topics include an analysis of its structural features, detailed protocols for its use in solution-phase peptide synthesis (SPPS), strategies for its indirect integration into solid-phase workflows, and critical considerations for mitigating methionine-related side reactions. This guide is designed to provide both practical, field-tested methodologies and the foundational knowledge required to adapt these protocols to specific research objectives.

Strategic Analysis of this compound

This compound is a derivative of the non-proteinogenic D-enantiomer of methionine, possessing three key features that dictate its application in peptide synthesis:

  • N-terminal Benzyl (Bzl) Protection: The α-amino group is protected by a benzyl group. This is a robust protecting group, stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively.[1] Its removal is typically achieved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[2]

  • C-terminal Methyl Ester (OMe) Protection: The carboxyl group is protected as a methyl ester. This group is stable to the neutral or mildly basic conditions of peptide coupling but can be readily cleaved by saponification (base-catalyzed hydrolysis) to reveal the free carboxylic acid for further elongation.

  • Hydrochloride (HCl) Salt: The molecule is supplied as a salt, meaning the N-benzylamino group is protonated. Prior to its use in a coupling reaction, it must be neutralized to liberate the free secondary amine, which acts as the nucleophile.

These characteristics make this compound primarily suited for solution-phase peptide synthesis . It is not directly compatible with standard automated solid-phase peptide synthesis (SPPS) protocols, which require an N-α-Fmoc or N-α-Boc protected amino acid with a free carboxylic acid to enable coupling to the resin-bound amine.[3][4]

Solution-Phase Peptide Synthesis (SPPS) Protocol

This is the most direct application for this compound. The following protocol details the synthesis of a model dipeptide, for example, Fmoc-Ala-(Bzl)D-Met-OMe, by coupling Fmoc-L-Alanine to Bzl-D-Met-OMe.

Reagent and Materials Overview
ReagentPurposeTypical Molar Excess (relative to limiting reagent)
This compoundD-Methionine source1.0 eq. (Limiting Reagent)
Fmoc-L-Ala-OHN-terminal amino acid1.1 eq.
HCTU or HATUCoupling Reagent1.1 eq.
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base2.5 - 3.0 eq.
N,N-Dimethylformamide (DMF)Anhydrous Solvent-
Dichloromethane (DCM)Solvent for extraction-
Saturated aq. NaHCO₃Aqueous wash-
1M HClAqueous wash-
BrineAqueous wash-
Anhydrous MgSO₄ or Na₂SO₄Drying agent-
Step-by-Step Coupling Protocol
  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt, liberating the free secondary amine required for coupling.

  • Activation of Fmoc-L-Ala-OH:

    • In a separate reaction vessel, dissolve Fmoc-L-Ala-OH (1.1 eq.) and HCTU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (1.5 - 2.0 eq.) to this mixture. The solution will typically change color (e.g., to yellow), indicating the formation of the activated ester. Allow the activation to proceed for 5-10 minutes. The use of aminium-based reagents like HCTU or HATU is highly efficient and helps suppress racemization.[5][6][7][8]

  • Coupling Reaction:

    • Transfer the activated Fmoc-L-Ala-OH solution to the vessel containing the neutralized Bzl-D-Met-OMe.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted Fmoc-Ala-OH), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Ala-(Bzl)D-Met-OMe.

Workflow Diagram: Solution-Phase Coupling

G cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling n1 This compound n3 Bzl-D-Met-OMe (Free Amine) n1->n3 in DMF n2 DIPEA (1.2 eq) c1 Fmoc-Ala-(Bzl)D-Met-OMe n3->c1 n3->c1 a1 Fmoc-Ala-OH a3 Fmoc-Ala-O-HCTU (Activated Ester) a1->a3 in DMF a2 HCTU + DIPEA a3->c1 a3->c1 p1 Purified Protected Dipeptide c1->p1 Step 4: Work-up & Purification

Caption: Workflow for solution-phase coupling of Fmoc-Ala-OH with this compound.

Subsequent Deprotection Strategies

Once the protected dipeptide is formed, either terminus can be deprotected for further chain elongation.

  • C-Terminal Deprotection (Saponification): To elongate the chain from the C-terminus, the methyl ester must be hydrolyzed.

    • Dissolve the protected dipeptide in a mixture of THF and water.

    • Cool the solution to 0°C and add 1M aq. LiOH or NaOH (approx. 1.5 eq.).

    • Stir and monitor by TLC/LC-MS. Upon completion, acidify the mixture with 1M HCl to protonate the new carboxylate.

    • Extract the product with an organic solvent and purify as necessary. The resulting Fmoc-Ala-(Bzl)D-Met-OH can now be coupled to another amino acid ester.

  • N-Terminal Deprotection (Hydrogenolysis): To elongate the chain from the N-terminus, the N-Bzl group is removed.

    • Dissolve the protected dipeptide in a solvent like Methanol, Ethanol, or Ethyl Acetate.

    • Add a catalytic amount of Palladium on Carbon (Pd/C, typically 10% by weight).

    • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a Parr hydrogenator, until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. The resulting H-Ala-D-Met-OMe can be coupled to another N-protected amino acid. Caution: The sulfur in methionine can poison the palladium catalyst. Using a higher catalyst loading or specialized sulfur-tolerant catalysts may be necessary.

Integration with Solid-Phase Peptide Synthesis (SPPS)

As noted, this compound cannot be used directly in a standard SPPS synthesizer. However, the N-benzyl motif can be incorporated using a post-synthetic, on-resin modification strategy. This involves synthesizing the peptide using standard Fmoc-D-Met-OH and then modifying the free N-terminus of the completed peptide before cleavage.

On-Resin N-terminal Reductive Amination Protocol
  • Peptide Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-SPPS chemistry. The final N-terminal residue should be D-methionine, added as Fmoc-D-Met-OH.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection with 20% piperidine in DMF to expose the N-terminal α-amino group of the D-methionine residue. Wash the resin thoroughly.

  • Reductive Amination:

    • Swell the peptide-resin in a 1% acetic acid solution in DMF.

    • Add benzaldehyde (5-10 eq.) and sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (5-10 eq.). STAB is often preferred as it is less toxic and can be handled more easily.

    • Agitate the reaction mixture at room temperature for 6-12 hours. The reaction forms a Schiff base between the N-terminal amine and benzaldehyde, which is then immediately reduced by the borohydride reagent to form the N-benzyl group.

    • Wash the resin extensively with DMF, DCM, and Methanol.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and other amino acids in the sequence (see Section 4).

Workflow Diagram: On-Resin N-Benzylation

G r1 H₂N-(D-Met)-Peptide-Resin (After final Fmoc deprotection) r2 Add Benzaldehyde (ArCHO) & NaBH(OAc)₃ r1->r2 On-Resin Modification r3 Bzl-NH-(D-Met)-Peptide-Resin r2->r3 r4 Cleavage Cocktail (e.g., TFA/Scavengers) r3->r4 Final Cleavage r5 Purified Bzl-(D-Met)-Peptide r4->r5

Caption: Post-synthesis on-resin N-benzylation via reductive amination.

Critical Challenge: Managing Methionine Side Reactions

The thioether side chain of methionine is highly susceptible to two primary side reactions during peptide synthesis, particularly during the final acidolytic cleavage step (e.g., with Trifluoroacetic Acid, TFA).[9][10][11]

  • Oxidation: The thioether can be oxidized to form methionine sulfoxide (Met(O)), a diastereomeric mixture that is difficult to separate from the desired peptide.

  • S-alkylation: Cationic species generated during the cleavage of t-butyl-based side-chain protecting groups can alkylate the nucleophilic sulfur atom, leading to S-tert-butylation.

Mitigation Strategy: The use of a "scavenger cocktail" in the cleavage solution is essential to quench these reactive species.[11][12]

Recommended Cleavage Cocktails for Met-Containing Peptides
Cocktail NameCompositionApplication Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing Trp, Met, Cys, or Tyr.[13]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation. The ammonium iodide acts as a reducing agent.[4]
"Low Odor" Mix TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)TIS is an excellent scavenger for carbocations. While effective, it may be less efficient at preventing oxidation than sulfur-containing scavengers.

Product Characterization and Analysis

The identity, purity, and integrity of the final peptide must be confirmed using orthogonal analytical techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is standard.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired peptide and helps identify any side products, such as the +16 Da mass shift of oxidation (Met(O)) or the +56 Da shift of S-tert-butylation.[16][17][18]

Conclusion

While this compound is not a standard building block for automated solid-phase synthesis, it is a valuable reagent for specific applications in solution-phase chemistry. A thorough understanding of its protecting groups is key to designing a successful synthesis, including the necessary neutralization, coupling, and selective deprotection steps. For researchers committed to an SPPS workflow, a post-synthetic on-resin reductive amination provides a reliable path to incorporate the N-terminal benzyl motif. In all cases involving methionine, rigorous application of scavenger-containing cleavage cocktails and subsequent analysis by HPLC and LC-MS are paramount to ensuring the synthesis of a pure, well-characterized final peptide product.

References

  • Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. (URL: )
  • Amino Acid Derivatives for Peptide Synthesis. (Source URL not fully provided, but content is standard textbook knowledge in peptide chemistry).
  • Coupling Reagents. Aapptec Peptides. (URL: )
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health (NIH). (URL: )
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (Source URL not fully provided, likely a journal article).
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. (URL: )
  • HBTU – Aminium-based Coupling Reagent for Peptide Synthesis. Advanced ChemTech. (URL: )
  • Novabiochem® Coupling reagents. Merck Millipore. (URL: )
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: )
  • Preparation and handling of peptides containing methionine and cysteine. Oxford Academic. (URL: )
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. (URL: )
  • Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. (URL: )
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem. (URL: )
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Peptide synthesis. Wikipedia. (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride.
  • Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides. (URL: )
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. (URL: )
  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein. (URL: )
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. (URL: )
  • Introduction to Peptide Synthesis. Master Organic Chemistry. (URL: )
  • BZL-MET-OME HCL Product Description. ChemicalBook. (URL: )
  • This compound Product Description. ChemicalBook. (URL: )
  • Bzl,me-d-val-ome HCl. BLD Pharm. (URL: )
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. (URL: )
  • H-CYS(BZL)-OME HCL. lookchem. (URL: )
  • Cys thiol protection with the benzyl (Bn/Bzl) protecting group.
  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH. (URL: )
  • Bzl,Me-L-Met-OMeHCl – 5g.* GenoChem World. (URL: )
  • This compound [1272755-12-0]. King-Pharm. (URL: )
  • Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis. Benchchem. (URL: )
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (URL: )
  • H-Tyr(Bzl)-OMe.HCl. A Chemtek. (URL: )
  • Protecting Groups in Peptide Synthesis. Biosynth. (URL: )
  • BZL-MET-OME HCL [402929-60-6]. Chemsigma. (URL: )
  • H-Ser(Bzl)-OMe.HCl. MedChemExpress. (URL: )
  • Synthesis of Peptides. (Source URL not fully provided, likely a book chapter or review).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Bzl-D-Met-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide structures represents a cornerstone of modern therapeutic peptide design. This guide provides a comprehensive technical overview and detailed protocols for the utilization of N-α-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a specialized building block for the synthesis of bioactive peptides. The inclusion of a D-amino acid, such as D-methionine, offers a significant strategic advantage by enhancing peptide stability against enzymatic degradation, thereby prolonging its biological half-life and therapeutic efficacy.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development, will elucidate the rationale behind using this particular derivative, and provide step-by-step methodologies for its application in both solution-phase and solid-phase peptide synthesis.

Introduction: The Strategic Advantage of D-Amino Acids and Protecting Group Selection

The therapeutic potential of many naturally occurring peptides is often limited by their rapid degradation by proteases.[3] A powerful strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[1][2] D-amino acid-containing peptides are significantly more resistant to proteolysis, leading to improved pharmacokinetic profiles.[3] Methionine, in particular, plays a crucial role in protein structure and function, and its incorporation can influence receptor binding and biological activity.[4]

The choice of protecting groups is critical in peptide synthesis to ensure selective bond formation and prevent unwanted side reactions.[5][6] this compound is strategically equipped with:

  • An N-terminal Benzyl (Bzl) group: This robust protecting group is stable under a wide range of reaction conditions, including the mildly acidic or basic treatments used for the removal of other protecting groups like Boc or Fmoc.[6][7] Its removal is typically achieved via catalytic hydrogenolysis or strong acid treatment.[7][8]

  • A C-terminal Methyl ester (OMe): This group effectively protects the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling.[9] It is readily removed by mild saponification.

This unique combination of a D-amino acid and specific protecting groups makes this compound a valuable reagent for the synthesis of novel and stable bioactive peptides.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1272755-12-0
Molecular Formula C13H20ClNO2S
Molecular Weight 289.82 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents such as DMF and DMSO

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis is particularly advantageous for the preparation of short peptides and for syntheses where the purification of intermediates is crucial.[10] The following is a generalized protocol for the synthesis of a dipeptide using this compound.

Materials
  • This compound

  • N-protected amino acid (e.g., Boc-L-Ala-OH)

  • Coupling reagent (e.g., DCC, EDC with HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Reagents for deprotection (as required for the N-protecting group)

  • Reagents for saponification (e.g., LiOH in THF/water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Experimental Workflow: Solution-Phase Synthesis

Solution_Phase_Synthesis A This compound C Coupling (DCC/HOBt, DIPEA in DCM/DMF) A->C B N-protected Amino Acid B->C D Protected Dipeptide (e.g., Boc-Ala-D-Met-OMe) C->D E N-terminal Deprotection (e.g., TFA for Boc) D->E F Dipeptide with free N-terminus E->F G Saponification (LiOH in THF/H2O) F->G C-terminal Deprotection H Final Dipeptide (Ala-D-Met) G->H Solid_Phase_Synthesis Resin Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling_1 Coupling of first Fmoc-AA-OH (e.g., HATU/DIPEA in DMF) Fmoc_Deprotection->Coupling_1 Wash_1 Wash (DMF) Coupling_1->Wash_1 Repeat_Cycle Repeat Deprotection and Coupling Cycles Wash_1->Repeat_Cycle Coupling_Bzl_D_Met Coupling of N-Bzl-D-Met-OH (Stronger coupling reagents may be needed) Repeat_Cycle->Coupling_Bzl_D_Met Wash_2 Wash (DMF, DCM) Coupling_Bzl_D_Met->Wash_2 Cleavage Cleavage from Resin and Deprotection of Side Chains (e.g., TFA cocktail) Wash_2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Sources

Application Notes and Protocols: Bzl-D-Met-OMe HCl as a Chiral Auxiliary in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and materials science, the stereochemical identity of a molecule is intrinsically linked to its function. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern organic chemistry.[1][2] Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][3] This strategy allows for the construction of complex chiral molecules with a high degree of stereochemical control.

Amino acids, as readily available and enantiomerically pure building blocks from the "chiral pool," are particularly attractive sources for the development of chiral auxiliaries.[4][5][6] This guide focuses on the application of N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a derivative of the natural amino acid D-methionine, as a chiral auxiliary in asymmetric synthesis. While its primary application is in peptide synthesis, its inherent chirality presents potential for broader use in stereoselective C-C bond-forming reactions.[7][8] This document will provide a framework for its application in key asymmetric transformations, drawing upon established principles of amino acid-derived chiral auxiliaries.

Core Principle: Stereochemical Control with Amino Acid-Derived Auxiliaries

The fundamental principle behind using an amino acid derivative like this compound as a chiral auxiliary lies in its ability to create a sterically defined environment around a reactive center. The synthesis generally follows a three-step process:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate, often through an amide linkage.

  • Diastereoselective Reaction: The chiral auxiliary then directs the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in preference to the other.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can ideally be recovered for reuse.[1][3]

The following sections will detail the protocols for the application of a D-methionine-derived chiral auxiliary in asymmetric alkylations, aldol reactions, and Michael additions. For the purpose of these protocols, we will consider the auxiliary in its N-acylated form, which is a common activation strategy for these types of reactions.

Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates is a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. By attaching a chiral auxiliary derived from D-methionine, the resulting enolate is conformationally locked, exposing one face to electrophilic attack while the other is sterically shielded.

Protocol 1: Diastereoselective Alkylation

This protocol describes the alkylation of an N-acyl D-methionine derivative.

Materials:

  • N-Propionyl-N-benzyl-D-methionine methyl ester (prepared from this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: Dissolve the N-propionyl-N-benzyl-D-methionine methyl ester (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add LDA (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add the alkyl halide (1.2 equiv) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired α-alkylated product.

Expected Outcomes for Asymmetric Alkylation
ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Methyl iodide>90:1080-90
Ethyl iodide>92:882-92

Note: Data is representative and based on similar amino acid-derived auxiliaries. Actual results may vary.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. The use of a chiral auxiliary allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. Evans-type auxiliaries, often derived from amino acids, are highly effective in this transformation.[9][10]

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a Lewis acid-mediated aldol reaction.

Materials:

  • N-Propionyl-N-benzyl-D-methionine methyl ester

  • Anhydrous Dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: Dissolve the N-propionyl-N-benzyl-D-methionine methyl ester (1.0 equiv) in anhydrous DCM under an inert atmosphere and cool to -78 °C. Add TiCl₄ (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.5 equiv) dropwise to the reaction mixture at -78 °C. Stir for 2-3 hours at this temperature, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. After warming to room temperature, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired aldol adduct.

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another key C-C bond-forming reaction. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenters.[11][12][13]

Protocol 3: Asymmetric Michael Addition

This protocol describes the addition of an enolate to an α,β-unsaturated ester.

Materials:

  • N-Propionyl-N-benzyl-D-methionine methyl ester

  • Anhydrous THF

  • Lithium diisopropylamide (LDA)

  • α,β-Unsaturated ester (e.g., tert-butyl acrylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: Generate the lithium enolate as described in Protocol 1.

  • Michael Addition: To the enolate solution at -78 °C, add the α,β-unsaturated ester (1.5 equiv) dropwise. Stir the reaction at -78 °C for 4-6 hours.

  • Workup: Quench and perform the workup as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

Auxiliary Cleavage

The final and critical step is the removal of the chiral auxiliary to unveil the chiral product. The choice of cleavage method depends on the desired functional group.

Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Alkylated/Aldol/Michael adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • 1 M Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the adduct (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding 1 M Na₂SO₃ solution.

  • Concentrate the mixture to remove THF.

  • Wash the aqueous residue with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts and concentrate to yield the chiral carboxylic acid.[14]

Visualizations

General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Attached_Complex Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Attached_Complex Covalent Bonding Chiral_Auxiliary Bzl-D-Met-OMe Derivative Chiral_Auxiliary->Attached_Complex Diastereomeric_Product Diastereomerically Enriched Product Attached_Complex->Diastereomeric_Product Stereocontrolled Reaction Reagent Reagent (e.g., Electrophile) Reagent->Diastereomeric_Product Final_Product Enantiomerically Pure Product Diastereomeric_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary G cluster_0 Chelated Transition State TS Chelated six-membered ring transition state with Lewis Acid (e.g., TiCl4). The bulky benzyl and methionine side chains block the top face of the enolate. Reagent_Approach Aldehyde approaches from the less hindered bottom face TS->Reagent_Approach Product Formation of the syn-aldol product with high diastereoselectivity Reagent_Approach->Product

Caption: Chelation-controlled transition state model for a diastereoselective aldol reaction.

Conclusion

Derivatives of D-methionine, such as this compound, hold promise as effective chiral auxiliaries in asymmetric synthesis. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to explore their application in constructing enantiomerically enriched molecules. The versatility of amino acid-derived auxiliaries, coupled with their accessibility, ensures their continued importance in the field of organic synthesis.

References

  • Waldmann, H. (1995). Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Synlett, 1995(02), 133–141. [Link]

  • BenchChem. (2025). Application Notes: The Use of Lactamide-Derived Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Esters. BenchChem.
  • Various Authors. (Year N/A). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Ghosh, A. K., & Fidanze, S. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Tetrahedron: Asymmetry, 13(8), 837-841.
  • Crimmins, M. T., & Shamszad, M. (2013). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ChemInform.
  • van den Broek, L. A., & Feskins, R. A. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 4(12), 2051–2054. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Avenoza, A., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]

  • Brueckner, A. C., & Snaddon, T. N. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11955–11965. [Link]

  • Morales-Nava, R., et al. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Molecules, 16(10), 8803-8814.
  • Alza, E., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(11), 2958. [Link]

  • Studer, A. (1996). Amino Acids and Their Derivatives as Stoichiometric Auxiliaries in Asymmetric Synthesis. Synthesis, 1996(07), 793–815. [Link]

  • Chem-Impex. (n.d.). N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride. Chem-Impex.
  • BenchChem. (2025). Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. BenchChem.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Cossu, S., et al. (2000). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 65(25), 8457–8464.
  • ResearchGate. (n.d.). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • BenchChem. (2025).
  • NPTEL. (n.d.). Principles and applications of enolate alkylation: A unique strategy for construction of C-C (sp3 -sp3) bonds in asymmetric fashion. Swayam.
  • ChemMasters. (2020, October 22).
  • Pund, A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6).
  • Nagao, Y., et al. (1985). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Samano, V., & Robins, M. J. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1466-1472. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • Chem-Impex. (n.d.). N-Benzyl-D-methionine methyl ester hydrochloride. Chem-Impex.
  • Ager, D. J., et al. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. CHIMIA, 60(9), 566-569.
  • ResearchGate. (n.d.). An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams.
  • Papapostolou, I., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5081.
  • Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Russian Journal of General Chemistry, 95, 2187–2191.
  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • University of Leeds. (n.d.). Cleavage into small peptide fragments. University of Leeds.
  • ChemMasters. (2018, February 17). asymmetric induction-chiral auxiliary. YouTube.
  • Alfa Chemistry. (n.d.). CAS 1272755-12-0 N-Benzyl-D-methionine methyl ester hydrochloride. Alfa Chemistry.

Sources

Application Note and Protocol for the Deprotection of the Benzyl Group from Bzl-D-Met-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the deprotection of the N-benzyl group from N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a crucial step in peptide synthesis and the development of various therapeutic agents. This document provides an in-depth analysis of the prevalent deprotection methodologies, primarily focusing on catalytic hydrogenation and catalytic transfer hydrogenation, while addressing the unique challenges posed by the sulfur-containing methionine residue. Detailed, step-by-step experimental procedures, analytical methods for reaction monitoring and product characterization, and critical safety considerations are presented. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a robust and reproducible protocol.

Introduction: The Significance of Benzyl Group Deprotection in Methionine-Containing Compounds

The benzyl (Bzl) group is a widely employed protecting group for amines in organic synthesis due to its stability across a broad spectrum of reaction conditions. Its removal is a pivotal step in the synthesis of peptides and other complex molecules where the amine functionality is required for subsequent reactions.[1] N-Benzyl-D-methionine methyl ester hydrochloride serves as a key building block in pharmaceutical research, aiding in the synthesis of novel therapeutics.[2]

The deprotection of benzyl groups from methionine-containing compounds, however, presents a distinct challenge. The sulfur atom in the methionine side chain can act as a poison to the palladium catalysts commonly used in hydrogenolysis, leading to catalyst deactivation and incomplete reactions.[3] This application note provides protocols that address this challenge, ensuring efficient and clean deprotection of this compound to yield D-methionine methyl ester hydrochloride.

Reaction Mechanism: The Chemistry of Benzyl Group Cleavage

The most common method for benzyl group removal is catalytic hydrogenation. The generally accepted mechanism involves the adsorption of both the N-benzyl amine and hydrogen gas onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1] The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. These active hydrogen species then cleave the benzylic carbon-nitrogen bond of the adsorbed substrate, resulting in the formation of the deprotected amine and toluene as a byproduct. The products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]

Deprotection_Mechanism

Experimental Protocols

Two primary methods are recommended for the deprotection of this compound: catalytic hydrogenation with measures to mitigate catalyst poisoning and catalytic transfer hydrogenation as a milder alternative.

Protocol 1: Catalytic Hydrogenation with Catalyst Poisoning Mitigation

This protocol utilizes the standard palladium-catalyzed hydrogenation with the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to suppress the inhibitory effects of the sulfur-containing substrate.[3]

Materials:

  • N-Benzyl-D-methionine methyl ester hydrochloride (this compound)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator, H-Cube, or a balloon setup)

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per mmol of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C catalyst (10-20 mol% Pd). Caution: Pd/C is pyrophoric and should be handled with care, preferably in a wet state.[4]

  • Lewis Acid Addition: Add boron trifluoride etherate (a substoichiometric amount, e.g., 0.1-0.5 eq) to the reaction mixture.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol. Caution: The filtered catalyst remains pyrophoric and should be kept wet and disposed of properly.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude D-methionine methyl ester hydrochloride. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using high-pressure hydrogen gas by employing a hydrogen donor, such as ammonium formate.[5][6] This technique is often faster and can be performed with standard laboratory glassware.

Materials:

  • N-Benzyl-D-methionine methyl ester hydrochloride (this compound)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Ammonium formate (HCOONH₄)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (20 mL per 3 mmol of substrate) in a round-bottom flask, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[5]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within 10-60 minutes.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the catalyst through a pad of Celite® and wash the pad with methanol.[5]

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired D-methionine methyl ester hydrochloride.[5]

Protocol_Workflow

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the final product are essential for ensuring the success of the deprotection.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the disappearance of the starting material.

  • Stationary Phase: Silica gel plates (e.g., Merck silica gel 60 F₂₅₄)

  • Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 9:1:0.1 v/v/v) can be a good starting point.[5] The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product. A mixed-mode column can be effective for separating the starting material and the product.[7]

ParameterRecommended Conditions
Column Mixed-mode (e.g., SIELC® Primesep 100) or a standard C18 column.[7]
Mobile Phase A gradient of acetonitrile in a phosphate buffer (e.g., pH 7.4) can be effective for C18 columns.[8] For mixed-mode columns, consult the manufacturer's recommendations.
Flow Rate 1.0 mL/min[8]
Detection UV at 225 nm[8]
Column Temperature 25 °C[8]
Product Characterization

The identity and purity of the final product, D-methionine methyl ester hydrochloride, should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the methionine and methyl ester protons. Expected chemical shifts in DMSO-d₆ are approximately: δ 8.8 (br s, 2H, NH₂), 4.08 (t, 1H, α-CH), 3.75 (s, 3H, OCH₃), 2.67-2.57 (m, 2H, γ-CH₂), 2.12 (s, 3H, S-CH₃), and 2.06 (m, 2H, β-CH₂).[4]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (D-methionine methyl ester). The expected mass for the molecular ion [M+H]⁺ is approximately 164.07.[9]

Analytical TechniqueExpected Results for D-methionine methyl ester hydrochloride
¹H NMR (DMSO-d₆) δ ~8.8 (br s, 2H, NH₂), ~4.08 (t, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~2.6-2.5 (m, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂).[4]
Mass Spec (ESI+) m/z ≈ 164.07 for [M+H]⁺ (where M is the free base).[9]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[4]

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially when dry. Handle it in an inert atmosphere and keep it wet.[4] Spent catalyst should be carefully quenched with water and disposed of according to institutional guidelines.

  • Reagents: this compound may cause skin and eye irritation. Boron trifluoride etherate is corrosive and moisture-sensitive. Ammonium formate can be harmful if swallowed or inhaled. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Catalyst poisoning by the sulfur atom. - Insufficient catalyst loading. - Inadequate hydrogen pressure or poor mixing. - Poor quality of hydrogen donor in transfer hydrogenation.- For catalytic hydrogenation, add or increase the amount of BF₃·OEt₂.[3] - Increase the catalyst loading. - Ensure vigorous stirring and adequate hydrogen pressure. - Use fresh, high-quality ammonium formate for transfer hydrogenation.
Side Product Formation - Over-reduction or side reactions under harsh conditions.- Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). - Consider using the catalytic transfer hydrogenation method, which is often milder.[5]
Low Product Yield - Incomplete reaction. - Loss of product during work-up and filtration.- Ensure the reaction has gone to completion using TLC/HPLC. - Thoroughly wash the filter cake (Celite® and catalyst) with the reaction solvent to recover all the product.

Conclusion

The deprotection of the benzyl group from this compound can be effectively achieved using either catalytic hydrogenation with the aid of a Lewis acid to prevent catalyst poisoning or by catalytic transfer hydrogenation. The choice of method will depend on the available equipment and the desired reaction conditions. Careful monitoring of the reaction and proper handling of the reagents and catalyst are crucial for a successful and safe outcome. The protocols and analytical methods provided in this guide offer a comprehensive framework for researchers to perform this important transformation reliably and efficiently.

References

  • Losse G, Stiehl HU, Schwenzer B. Hydrogenolytic debenzylation of sulfur-containing peptides. Int J Pept Protein Res. 1982 Feb;19(2):114-22.
  • CTH Removal of N-Benzyl Groups. Rhodium.ws. Available from: [Link]

  • Anwer MK, Khan SA, Sivanandaiah KM. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian J Chem B. 1978;16B:75.
  • PubChem. Methionine methyl ester. Available from: [Link]

  • Kühnreich R, Holzgrabe U. Impurity profiling of L-methionine by HPLC on a mixed mode column. J Pharm Biomed Anal. 2016 Apr 15;122:118-25.
  • Al-Amin M, et al. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. J Anal Methods Chem. 2018;2018:8978253.
  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

Sources

Application Note: A Multi-Technique Approach for Monitoring Reactions of Bzl-D-Met-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) is a protected amino acid derivative crucial in synthetic peptide chemistry and drug discovery. The benzyl (Bzl) group protects the secondary amine, while the methyl ester (OMe) protects the carboxylic acid. Successful incorporation of this or similar building blocks into larger molecules necessitates precise and reliable methods for real-time reaction monitoring. This guide provides a comprehensive overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for monitoring common reactions involving this compound. We will explore the causality behind experimental choices and present detailed protocols to ensure trustworthy and reproducible results.

Core Principles of Reaction Monitoring

Effective reaction monitoring is foundational to process optimization and quality control in chemical synthesis. The primary goals are to:

  • Confirm the consumption of starting materials.

  • Identify and quantify the formation of the desired product.

  • Detect the presence of intermediates and byproducts.

  • Determine the reaction endpoint to prevent over- or under-reaction.

The selection of an analytical technique is dictated by the specific information required, the chemical nature of the species involved, and the reaction conditions.

Hypothetical Reaction Scheme: Peptide Coupling

For the purpose of illustrating the application of these techniques, we will consider a common reaction: the coupling of this compound with an N-terminally protected amino acid, Fmoc-L-Alanine (Fmoc-L-Ala-OH), to form the dipeptide Fmoc-L-Ala-D-Met-OMe.

Reaction: this compound + Fmoc-L-Ala-OH --(HBTU, DIPEA)--> Fmoc-L-Ala-(Bzl)D-Met-OMe

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is a cornerstone technique for monitoring the progress of reactions due to its ability to separate complex mixtures and quantify individual components.[1][2] For our model peptide coupling reaction, reverse-phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Selection:

The polarity of the reactants and the product are sufficiently different to allow for effective separation on a C18 column. Bzl-D-Met-OMe is relatively nonpolar due to the benzyl group. The product, being a larger protected dipeptide, will be even more nonpolar and thus have a longer retention time. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the corresponding increase in the product peak area.

Detailed Protocol: RP-HPLC Monitoring of Peptide Coupling
  • Instrument and Column:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A linear gradient is typically effective for separating reactants from the product.

Time (min)% Solvent B
030
2095
2595
2630
3030
  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 265 nm (for the Fmoc group).

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, 4h, and 24h), withdraw a small aliquot (approx. 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of the initial mobile phase composition (e.g., 70:30 Solvent A:Solvent B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of Bzl-D-Met-OMe, Fmoc-L-Ala-OH, and the dipeptide product.

    • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the limiting reagent.

Visualizing the Workflow: HPLC Sample Analysis

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis Reaction Peptide Coupling Aliquot Withdraw Aliquot Reaction->Aliquot Quench Dilute & Quench Aliquot->Quench Filter Syringe Filter Quench->Filter HPLC HPLC Injection Filter->HPLC Data Data Processing HPLC->Data

Caption: Workflow for HPLC reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC provides quantitative data on reaction progress, LC-MS adds a layer of certainty by providing mass information for each separated peak.[3] This is invaluable for confirming the identity of the product and identifying any unexpected byproducts.

Causality of Method Selection:

In peptide synthesis, side reactions can occur. For instance, the activating agent HBTU can react with itself, or the amino acid can racemize. LC-MS can detect these minor impurities by their mass-to-charge ratio (m/z), which might co-elute with other peaks in HPLC with UV detection alone.[4]

Detailed Protocol: LC-MS Analysis
  • LC System: Use the same LC method as described for HPLC. The outlet of the LC column is directed to the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for peptides.

  • MS Parameters:

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting materials and the product.

    • Bzl-D-Met-OMe: [M+H]⁺ = 254.12

    • Fmoc-L-Ala-OH: [M+H]⁺ = 312.13

    • Fmoc-L-Ala-(Bzl)D-Met-OMe: [M+H]⁺ = 547.25

    • Analyze the mass spectra of any unknown peaks to identify potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Non-Invasive Monitoring

NMR spectroscopy offers a powerful, non-invasive method to monitor reactions in real-time without the need for quenching and sample workup.[5][6] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of new product signals.

Causality of Method Selection:

Bzl-D-Met-OMe has several distinct proton signals that can be monitored, such as the methyl ester singlet (~3.7 ppm) and the benzylic protons. Upon peptide bond formation, the chemical environment of protons near the reaction center will change, leading to shifts in their corresponding NMR signals. This allows for direct observation of the reaction progress.

Detailed Protocol: In-Situ ¹H NMR Monitoring
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a temperature-controlled probe.

  • Sample Preparation:

    • The reaction is set up directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction chemistry.

    • Add this compound, Fmoc-L-Ala-OH, and a non-reactive internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

    • Initiate the reaction by adding the coupling reagents (HBTU and DIPEA).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at t=0 and then at regular intervals throughout the reaction.

    • Key signals to monitor:

      • Bzl-D-Met-OMe: Disappearance of the N-H proton signal.

      • Product: Appearance of a new amide N-H proton signal.

      • Shifts in the α-proton signals of both amino acid residues.

  • Data Analysis:

    • Integrate the area of a characteristic product peak and a reactant peak against the internal standard.

    • Plot the concentration of reactants and products over time to determine reaction kinetics.

Visualizing the Logical Relationship in NMR Monitoring

NMR_Logic cluster_reactants Reactant Signals cluster_products Product Signals Reactant_NH Bzl-D-Met-OMe N-H Product_Amide Dipeptide Amide N-H Reactant_Alpha Bzl-D-Met-OMe α-H Product_Alpha Shifted α-H signals Time Reaction Time Time->Reactant_NH Decrease Time->Reactant_Alpha Decrease Time->Product_Amide Increase Time->Product_Alpha Increase

Caption: Logical flow of signal changes in NMR monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation

FTIR spectroscopy is a rapid and effective technique for monitoring changes in functional groups during a reaction.[7] In our peptide coupling example, the key transformation is the conversion of a carboxylic acid to an amide.

Causality of Method Selection:

Carboxylic acids and amides have distinct carbonyl (C=O) stretching frequencies. The disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch (Amide I band) provides a clear indication of reaction progress.[8][9]

Detailed Protocol: In-Situ FTIR Monitoring
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Setup:

    • Immerse the ATR probe directly into the reaction vessel.

    • Ensure good contact between the probe and the reaction mixture.

  • Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Once the reaction starts, collect spectra at regular intervals.

    • Key vibrational bands to monitor:

      • Fmoc-L-Ala-OH: Carboxylic acid C=O stretch (~1710 cm⁻¹).

      • Product: Amide I C=O stretch (~1650 cm⁻¹).

  • Data Analysis:

    • Track the absorbance of the reactant and product carbonyl peaks over time.

    • The reaction is complete when the carboxylic acid peak has disappeared and the amide peak intensity has stabilized.

Summary of Techniques and Their Applications

TechniqueInformation ProvidedAdvantagesDisadvantagesBest For
HPLC Quantitative analysis of reactants, products, and byproducts.[1]High resolution, quantitative, robust.Requires sample workup, not truly in-situ.Routine reaction progress monitoring and purity assessment.
LC-MS Unambiguous identification of components by mass.[3]High specificity, byproduct identification.More complex instrumentation, can have matrix effects.Confirming product identity and characterizing impurities.
NMR Detailed structural information, in-situ monitoring.[5]Non-invasive, provides kinetic data, no sample workup.Lower sensitivity, requires deuterated solvents.Mechanistic studies and real-time kinetic analysis.
FTIR Real-time tracking of functional group changes.[7]Fast, in-situ, no sample preparation.Less specific than other methods, complex mixtures can be challenging.Rapid determination of reaction endpoint.

Conclusion

The successful synthesis of molecules like this compound derivatives relies on a robust analytical strategy. No single technique provides a complete picture of the reaction. Instead, a multi-faceted approach, leveraging the strengths of HPLC, LC-MS, NMR, and FTIR, offers a comprehensive understanding of the reaction dynamics. By carefully selecting the appropriate analytical tool for the question at hand, researchers can optimize reaction conditions, ensure product quality, and accelerate the drug development process. This integrated approach embodies a self-validating system, where the results from one technique corroborate the findings of another, leading to a higher degree of confidence in the synthetic process.

References

  • Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Retrieved from [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • ResearchGate. analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • ETH Zurich. peptide nmr. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters. Retrieved from [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]

  • LCGC International. (2024). LC–MS for the Separation of Biopharmaceuticals Reviewed. Retrieved from [Link]

  • PubMed. Peptide structural analysis by solid-state NMR spectroscopy. Retrieved from [Link]

  • Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

  • Waters Corporation. Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. Retrieved from [Link]

  • PubMed. (2000). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. Retrieved from [Link]

  • YouTube. (2021). Reaction Monitoring by NMR. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Bzl-D-Met-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bzl-D-Met-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use of this specialized amino acid derivative. Here, we will address common challenges and provide detailed troubleshooting protocols to ensure the successful incorporation of D-methionine into your peptide sequence with high fidelity.

Introduction to this compound in Peptide Synthesis

N-benzyl-D-methionine methyl ester hydrochloride (this compound) is a valuable building block primarily utilized in solution-phase peptide synthesis (SPPS) and for the preparation of specific peptide fragments. The N-terminal benzyl (Bzl) group and the C-terminal methyl ester (OMe) provide robust protection, allowing for controlled, stepwise peptide elongation. However, the unique characteristics of this molecule, including its D-configuration and the presence of a sulfur-containing side chain, necessitate careful optimization of reaction conditions to mitigate side reactions and preserve stereochemical integrity.

This guide will focus on the critical steps involving this compound: initial handling and neutralization, peptide coupling, and subsequent deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is predominantly used in solution-phase peptide synthesis. Its protected N- and C-termini make it unsuitable for direct use in standard solid-phase peptide synthesis (SPPS) protocols that require a free carboxylic acid for coupling to a resin. It is ideal for the synthesis of dipeptides or larger peptide fragments in solution, which can then be purified and used in subsequent fragment condensation steps.

Q2: Why is neutralization of this compound necessary before coupling?

A2: The starting material is a hydrochloride salt, meaning the α-amino group is protonated. For the amino group to be nucleophilic and attack an activated carboxylic acid, it must be in its free base form. Therefore, neutralization with a non-nucleophilic organic base is a critical first step.[1][2]

Q3: What are the main side reactions to be aware of when working with a methionine derivative like this?

A3: The thioether side chain of methionine is susceptible to two primary side reactions:

  • Oxidation: The thioether can be easily oxidized to methionine sulfoxide (Met(O)), especially under acidic conditions or in the presence of oxidizing agents.[3] This results in a mass increase of +16 Da.

  • S-alkylation: During deprotection steps involving carbocation-generating species (like the removal of tert-butyl groups in subsequent steps if used), the thioether can be alkylated, forming a sulfonium salt.[3]

Q4: How does the D-configuration of this amino acid affect the synthesis strategy?

A4: The D-configuration is crucial for the biological activity of the final peptide. The primary concern is preventing racemization at the α-carbon. Any epimerization would result in the formation of the L-methionine diastereomer, which can be difficult to separate and will compromise the biological efficacy of the peptide.[4][5]

Troubleshooting and Optimization Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Root Cause Analysis:

Low coupling efficiency can stem from several factors, including incomplete neutralization of the hydrochloride salt, suboptimal activation of the coupling partner, or steric hindrance.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_neutralization Verify Complete Neutralization start->check_neutralization neutralization_ok Neutralization Confirmed check_neutralization->neutralization_ok Yes neutralization_fail Incomplete Neutralization check_neutralization->neutralization_fail No check_activation Review Carboxylic Acid Activation Method neutralization_ok->check_activation adjust_base Adjust Base Stoichiometry (1.1 - 1.5 eq. DIEA/NMM) neutralization_fail->adjust_base adjust_base->check_neutralization activation_ok Activation Method is Appropriate check_activation->activation_ok Yes activation_fail Inefficient Activation check_activation->activation_fail No check_solvent Assess Solvent Suitability activation_ok->check_solvent optimize_coupling_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) activation_fail->optimize_coupling_reagent optimize_coupling_reagent->check_activation solvent_ok Solvent is Appropriate (DMF, DCM) check_solvent->solvent_ok Yes solvent_fail Poor Solubility check_solvent->solvent_fail No increase_time_temp Increase Reaction Time or Temperature Moderately solvent_ok->increase_time_temp change_solvent Use Anhydrous, High-Purity DMF or NMP solvent_fail->change_solvent change_solvent->check_solvent success Coupling Yield Improved increase_time_temp->success

Caption: Workflow for troubleshooting low coupling yields.

Detailed Protocols & Explanations:

  • Protocol 1: Neutralization of this compound

    • Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.1 eq.), dropwise while stirring.

    • Stir the solution at 0°C for 15-20 minutes to ensure complete formation of the free amine before adding it to the activated carboxylic acid component.

    Expertise & Experience: Using a slight excess of base ensures complete neutralization. However, a large excess, especially of a stronger base, can increase the risk of racemization of the activated coupling partner.[4]

  • Optimizing Coupling Reagents: For coupling an N-terminally protected amino acid (e.g., Boc-Xxx-OH) to the neutralized Bzl-D-Met-OMe, the choice of coupling reagent is critical.

Coupling Reagent ClassExamplesRecommended Use & Rationale
Carbodiimides DCC, DIC, EDCCommonly used but require an additive like HOBt or OxymaPure to suppress racemization.[1] DIC is often preferred in solution-phase as the diisopropylurea byproduct is more soluble than DCC's dicyclohexylurea.
Phosphonium Salts PyBOP, PyAOPHighly efficient and generally lead to low levels of racemization. Recommended for sterically hindered couplings.
Uronium/Aminium Salts HBTU, HATUVery rapid activation. HATU is generally considered superior to HBTU in reducing racemization and is highly effective for difficult couplings.[5]
Issue 2: Presence of Diastereomeric Impurities (Racemization)

Root Cause Analysis:

Racemization can occur at the α-carbon of the activated amino acid being coupled to the D-methionine derivative. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which is facilitated by basic conditions and prolonged activation times.[5] While the D-methionine itself is not activated and thus not at direct risk during this step, subsequent saponification of the methyl ester can pose a risk of racemization to the D-methionine residue.

Mitigation Strategies:

  • Choice of Base: Use a weaker tertiary base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA, especially for amino acids prone to racemization.[1]

  • Use of Additives: Always use an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling agents. These additives react with the activated intermediate to form active esters that are less prone to racemization.[4][6]

  • Control Temperature: Perform the activation and coupling steps at 0°C to minimize the rate of oxazolone formation.

  • Minimize Pre-activation Time: Add the neutralized Bzl-D-Met-OMe solution to the activated amino acid immediately after the activation period.

Saponification Considerations:

The hydrolysis of the methyl ester to a free carboxylic acid is typically performed under basic conditions, which can induce racemization at the D-methionine's α-carbon.

  • Recommended Protocol 2: Mild Saponification

    • Dissolve the peptide ester in a mixture of THF or methanol and water.

    • Cool the solution to 0°C.

    • Add a solution of lithium hydroxide (LiOH) (1.1 - 1.5 eq.) dropwise.

    • Monitor the reaction closely by TLC or HPLC.

    • Upon completion, carefully neutralize the solution with a dilute acid (e.g., 1M HCl or citric acid) to pH ~7 before workup.

    Trustworthiness: LiOH is often preferred over NaOH for saponification of peptide esters as it can lead to less racemization and fewer side reactions.[7][8] The reaction should be performed at low temperatures and for the minimum time necessary to ensure completion.

Issue 3: Side Chain Modification (Oxidation)

Root Cause Analysis:

The methionine thioether can be oxidized during workup procedures, purification, or subsequent deprotection steps that may involve acidic conditions.

Prevention and Remediation Workflow:

cluster_1 Managing Methionine Oxidation start Synthesis Step with Bzl-D-Met-OMe prevention Preventative Measures start->prevention detection Detection of +16 Da Impurity (Mass Spectrometry) start->detection degas_solvents Use Degassed Solvents prevention->degas_solvents inert_atmosphere Work Under Inert Atmosphere (N₂ or Ar) prevention->inert_atmosphere scavengers Add Scavengers During Acidic Deprotection Steps prevention->scavengers remediation Remediation Protocol detection->remediation reduction Reduce Met(O) to Met remediation->reduction

Caption: A workflow for preventing and addressing methionine oxidation.

Preventative Measures:

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Inert Atmosphere: Conduct reactions, particularly those involving extended stirring or heating, under an inert atmosphere.

  • Scavengers: If subsequent steps involve strong acid cleavage (e.g., TFA for Boc deprotection), include scavengers like dimethyl sulfide (DMS) or dithiothreitol (DTT) in the cleavage cocktail to suppress oxidation.[3]

Deprotection Strategies

The final steps after incorporating the D-methionine residue and elongating the peptide chain involve the removal of the N-terminal benzyl group and the C-terminal protecting group (if not already saponified).

Protecting GroupDeprotection MethodKey Considerations & Rationale
N-Benzyl (Bzl) Catalytic Hydrogenation (e.g., Pd/C, H₂)This is the most common and mildest method. It is highly selective and generally does not affect other protecting groups, except for those also labile to hydrogenolysis (e.g., Cbz). The reaction is clean, and the catalyst is easily removed by filtration.[9][10][11]
C-Methyl Ester (OMe) Saponification (e.g., LiOH/H₂O)As discussed, this method requires careful control to prevent racemization. It is performed after peptide chain elongation is complete.[7][12]

Protocol 3: N-Benzyl Group Deprotection by Catalytic Hydrogenation

  • Dissolve the N-benzyl protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Authoritative Grounding: The efficiency of Pd/C-catalyzed hydrogenolysis can be influenced by the solvent and the presence of acidic or basic additives. For N-benzyl groups, the reaction generally proceeds well under neutral conditions.[11]

References

  • Taddei, M., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191-5194. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Guryanov, I., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2244-2252. [Link]

  • Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707. [Link]

  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2244-2252. [Link]

  • Wünsch, E. (Ed.). (2009). Houben-Weyl Methods of Organic Chemistry, Volume E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Devi, P. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids?. ResearchGate. [Link]

  • Varkey, J. T., & Varkey, V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. [Link]

  • Loffet, A., & Zhang, H. (1993). Process for the saponification of aminoacid-/peptide esters.
  • Loffet, A., & Zhang, H. (1993). Process for the saponification of aminoacid-/peptide ester.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631-15637. [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with Bzl-D-Met-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Bzl-D-Met-OMe HCl in peptide synthesis. This resource is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of synthesizing methionine-containing peptides and ultimately improve your final yield and purity. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions in your experimental design.

Core Principles: Understanding the Chemistry of Methionine in Peptide Synthesis

Methionine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its thioether side chain. This makes it highly susceptible to side reactions that can significantly reduce the yield of the target peptide. The two most common side reactions are oxidation and S-alkylation.[1][2]

  • Oxidation : The thioether can be easily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da in the final product.[3][4] This can occur during synthesis but is most prevalent during the final acidic cleavage step.[1]

  • S-alkylation : During acid-mediated cleavage, carbocations generated from protecting groups (like tert-butyl) can be scavenged by the methionine side chain, leading to S-alkylation and the formation of sulfonium salt impurities.[4][5]

The use of a benzyl (Bzl) protecting group on the D-methionine side chain (Bzl-D-Met) is a strategy primarily employed in Boc/Bzl synthesis to mitigate these issues. The Bzl group shields the thioether from both oxidation and alkylation during the synthesis cycles. However, its successful removal during final cleavage is critical and requires carefully optimized conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when using this compound, structured in a question-and-answer format.

Q1: My mass spectrometry analysis shows a significant peak at +16 Da relative to my target peptide's mass. What is this impurity and how can I prevent it?

A1: This +16 Da mass shift is the hallmark of methionine oxidation, where the thioether side chain has been converted to methionine sulfoxide (Met(O)).[3] While the Bzl protecting group is designed to prevent this, oxidation can still occur, especially during final cleavage and workup if the Bzl group is prematurely removed or if the cleavage conditions themselves are oxidative.

Causality & Prevention:

  • Cleavage-Induced Oxidation: Standard TFA cleavage cocktails can be harsh. Carbocations generated during deprotection can lead to oxidative pathways. The key is to use a cleavage cocktail rich in scavengers that can quench these reactive species and protect the liberated methionine side chain.

  • Reagent Purity: Ensure all solvents and reagents, particularly TFA and DCM, are fresh and free of peroxides, which can be a source of oxidation.

Recommended Action: Implement an optimized cleavage cocktail specifically designed for methionine-containing peptides. The inclusion of reducing agents and carbocation scavengers is essential.

Component Function Recommended % (v/v)
TFA Cleavage & Deprotection85 - 90%
Dimethylsulfide (DMS) or Thioanisole Scavenger & Reduces Met(O)2 - 5%
Triisopropylsilane (TIS) Carbocation Scavenger2.5 - 5%
1,2-Ethanedithiol (EDT) Scavenger, Reduces Oxidation2.5%
Water Scavenger2 - 5%
Ammonium Iodide (NH₄I) Potent Met(O) Reductant~1.5% (w/v)

A well-regarded cocktail for sensitive sequences is Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I).[1][6]

Post-Synthesis Reversal: If oxidation has already occurred, it is possible to reduce the sulfoxide back to the thioether. A common method involves treating the crude peptide solution with ammonium iodide and dimethylsulfide.[3]

Q2: I'm observing incomplete coupling or low efficiency when introducing this compound. What steps can I take to improve the reaction?

A2: Incomplete coupling is a common reason for low yield and results in deletion sequences (target peptide minus one or more amino acids). While Bzl-D-Met is not as sterically hindered as residues like Aib[7], the bulky Bzl group can slow down the reaction kinetics compared to an unprotected Met.

Causality & Solutions:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid of the incoming amino acid sufficiently for a rapid reaction.

  • Steric Hindrance: The combination of the Bzl group and the growing peptide chain on the solid support can create a sterically crowded environment.

  • Neutralization Failure: this compound is a salt. The amine must be deprotonated to its free form to be a competent nucleophile for the coupling reaction.

Recommended Actions:

  • Switch to a Stronger Coupling Reagent: If you are using carbodiimides like DIC alone, switching to a uronium/aminium or phosphonium salt-based reagent can dramatically improve efficiency. These reagents work in situ to generate highly reactive esters.

Reagent Class Key Advantage
HBTU/HATU Aminium SaltHighly efficient, well-established. HATU is superior for difficult couplings due to the anchimeric assistance of the pyridine nitrogen.
HCTU Aminium SaltMore soluble and often more efficient than HBTU.
COMU Aminium SaltIncorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. Excellent for microwave SPPS.[8]
PyBOP Phosphonium SaltGenerates OBt esters; a very effective reagent.
  • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This can help drive the reaction to completion.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can accelerate the bimolecular reaction rate.[9]

  • Ensure Complete Neutralization: When using the HCl salt, ensure you are using a sufficient excess of a non-nucleophilic base (like DIEA) during the coupling step (typically 2 equivalents for the HCl salt and 2 equivalents for the coupling reaction itself).

Q3: What is the correct strategy for cleaving a peptide containing Bzl-D-Met from the resin?

A3: The cleavage strategy depends entirely on the primary synthesis chemistry you are using (Fmoc/tBu vs. Boc/Bzl). The goal is to efficiently remove the Bzl group from the methionine side chain along with all other side-chain protecting groups and cleave the peptide from the resin, without inducing side reactions.

Workflow: Cleavage Strategy Selection

CleavageStrategy Start Select Synthesis Chemistry Fmoc Fmoc/tBu Chemistry Start->Fmoc  Fmoc   Boc Boc/Bzl Chemistry Start->Boc  Boc   TFA_Cocktail High-Scavenger TFA Cocktail (TFA/TIS/EDT/H2O/DMS) Fmoc->TFA_Cocktail  Requires high scavenger concentration  to protect liberated Met thioether.   HF_Cleavage Strong Acid Cleavage (HF or TFMSA) with Scavengers (cresol, DMS) Boc->HF_Cleavage  Bzl group is designed for this chemistry.  Low/High HF methods applicable.  

Caption: Logic for selecting the appropriate cleavage method.

Fmoc/tBu Strategy: The Bzl group is not standard for Fmoc chemistry, but if used, it requires a strong acid for removal. A standard TFA cleavage cocktail is sufficient. However, because the free methionine thioether will be exposed upon Bzl removal, a high concentration of scavengers is non-negotiable.

  • Protocol: Use a cocktail such as TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) . For sequences prone to oxidation, adding 1-2% thioanisole or DMS is highly recommended.[6][10] Cleave for 2-4 hours at room temperature.

Boc/Bzl Strategy: This is the chemistry for which the Bzl group was designed. Cleavage is performed with a very strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[11][12]

  • Protocol (Low/High HF): The "low/high" HF procedure is often used. A low concentration of HF in DMS is first used to remove most protecting groups while keeping the peptide on the resin, followed by a high concentration of HF to cleave the peptide from the resin and remove the most stubborn protecting groups. Scavengers like p-cresol and anisole are critical.[12] This procedure requires specialized equipment and extreme caution.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound (Fmoc/tBu SPPS)

This protocol assumes a manual solid-phase synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., 100-200 mesh Rink Amide, ~130 mg) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Prepare Coupling Solution:

    • In a separate vial, dissolve this compound (4 eq, ~132 mg) and HCTU (3.9 eq, ~161 mg) in DMF (2 mL).

    • Add DIEA (8 eq, ~140 µL) to the vial. The solution should be clear. Note: The excess base is to neutralize both the HCl salt and the carboxylic acid for the coupling reaction.

  • Coupling Reaction: Add the prepared coupling solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours.

  • Quality Control (Kaiser Test): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the beads are blue, the coupling is incomplete.

  • Troubleshooting (If Kaiser Test is Positive):

    • Drain the reaction vessel.

    • Repeat steps 3 & 4 for a "double coupling."

  • Washing: Once the Kaiser test is negative (beads are colorless/yellow), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: High-Scavenger Cleavage for Methionine-Containing Peptides

This protocol is for peptides synthesized via Fmoc/tBu chemistry.

  • Resin Preparation: After the final Fmoc deprotection and synthesis of the full sequence, wash the peptide-resin with DCM (5x) and dry it under a high vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of Reagent K (TFA/Water/Phenol/Thioanisole/TIS 82.5:5:5:5:2.5) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Cap it tightly and allow it to shake gently at room temperature for 3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 15 mL conical tube.

    • Add the filtrate dropwise into a 50 mL tube containing 30 mL of ice-cold diethyl ether. A white precipitate should form.

    • Rinse the resin with a small amount of fresh TFA (0.5 mL) and add this to the ether as well.

  • Isolation:

    • Centrifuge the ether suspension at 3000-4000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with another 20 mL of cold ether and repeat the centrifugation. Do this 2-3 times to remove all scavengers.

  • Drying: After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting Precipitation: If the peptide does not precipitate, it may be too short or too hydrophobic.[13] In this case, you can remove the ether/TFA mixture by rotary evaporation or a gentle stream of nitrogen and then re-dissolve the resulting oil in a suitable solvent for direct HPLC purification.

Pathway: Methionine Protection & Deprotection

MethioninePathway cluster_synthesis During SPPS Cycles cluster_cleavage During Acidic Cleavage (TFA) Met_Bzl Met(Bzl) Side Chain (Protected Thioether) Oxidants Oxidants / Alkylating Agents (e.g., peroxides, residual cations) Met_Bzl->Oxidants Resists Reaction Met_Free Free Met Side Chain (Nucleophilic Thioether) Met_Bzl->Met_Free TFA Cleavage (Bzl group removed) Met_O Methionine Sulfoxide (Met-O) (+16 Da Impurity) Met_Free->Met_O Oxidation Carbocations Carbocations (from tBu, Trt, etc.) Carbocations->Met_Free S-Alkylation Scavengers Scavengers (TIS, EDT, DMS) Carbocations->Scavengers Quenched Scavengers->Met_Free Protects

Caption: Role of Bzl protection and scavengers.

References
  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Center for Biotechnology Information (PMC). [Link]

  • Fields, G.B. (Ed.). (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference, specific link unavailable, concept cited in sources like [Link])

  • RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]

  • Khadse, S.C., et al. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Pennington, M.W., & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (General reference, concept cited in sources like [Link])

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. (General reference, concepts widely established in the field).
  • Wang, S., et al. (2022). Controlled reversible methionine-selective sulfimidation of peptides. National Center for Biotechnology Information (PMC). [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Kates, S.A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference, concepts widely established in the field).
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • Katritzky, A.R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

Sources

Troubleshooting low solubility issues with Bzl-D-met-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bzl-D-Met-OMe HCl (N-Benzyl-D-methionine methyl ester hydrochloride). This guide provides in-depth troubleshooting for common solubility issues encountered during experimental work. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound based on its chemical structure?

This compound (CAS No. 1272755-12-0) is an amino acid derivative with a dual-nature chemical structure that influences its solubility.[1]

  • Polar Characteristics : The molecule contains a hydrochloride salt of a secondary amine and a methyl ester. The HCl salt form is intentionally used to increase the polarity of the molecule, which generally promotes solubility in aqueous and polar protic solvents.[2] The protonated amine can form favorable ionic interactions with water.

  • Non-Polar Characteristics : The presence of a benzyl group introduces significant lipophilicity (hydrophobicity).[1] This large, non-polar aromatic ring can hinder dissolution in purely aqueous solutions due to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

Therefore, you should anticipate that this compound is not freely soluble in water but may dissolve in polar organic solvents or aqueous co-solvent systems. Its solubility is a balance between the water-favoring HCl salt and the organic-favoring benzyl group.

Q2: I tried dissolving this compound in water, and it formed a suspension. Is this normal?

Yes, this is a common observation. Due to the hydrophobic nature of the benzyl group, the compound may not readily dissolve in plain water, especially at higher concentrations. The hydrochloride salt form aids aqueous solubility, but the lipophilic portion of the molecule can resist full dissolution, leading to a cloudy suspension or visible particulates.[3] Forcing the dissolution in water alone may require pH adjustment or the use of co-solvents.

Q3: What is the best starting solvent to try for dissolving this compound?

Based on its structure, the following solvents are recommended as a starting point. It is always best practice to test solubility on a small scale before preparing a large stock solution.

SolventTypeRationale for UseExpected Performance
Methanol (MeOH) Polar ProticThe hydroxyl group can interact with the polar parts of the molecule, while the methyl group can interact with the non-polar parts. Often a good starting point for amino acid esters.[4]Good to Excellent . Likely to be a primary solvent of choice.
Ethanol (EtOH) Polar ProticSimilar to methanol but slightly less polar.Good .
Dimethyl Sulfoxide (DMSO) Polar AproticA powerful, versatile solvent capable of dissolving both polar and non-polar compounds.Excellent . Ideal for creating high-concentration stock solutions.
Dimethylformamide (DMF) Polar AproticAnother strong organic solvent, similar in utility to DMSO.Good to Excellent .

It is advisable to store stock solutions, particularly those in DMSO, at -20°C or -80°C to maintain stability.[5]

Q4: Can I use sonication or gentle heating to improve solubility?

Absolutely. These are standard physical methods to enhance the rate of dissolution.[6][7]

  • Sonication : Using an ultrasonic bath introduces energy into the solvent, which helps to break apart the crystal lattice of the powder and facilitates solvent-solute interactions. This is a highly effective and generally non-destructive method.

  • Gentle Heating : Warming the solution (e.g., to 37-40°C) increases the kinetic energy of the system, which can significantly improve solubility. However, exercise caution. Prolonged heating at high temperatures can risk degrading the compound, particularly the methyl ester group via hydrolysis.[3] Always use the lowest effective temperature for the shortest possible time.

Troubleshooting Workflow

If you are facing solubility challenges, follow this systematic approach. This workflow is designed to guide you from simple to more advanced techniques to achieve complete dissolution while preserving the integrity of your compound.

G cluster_0 Initial Dissolution Attempt cluster_1 Physical Enhancement start Start with this compound Powder solvent Select Solvent (e.g., MeOH, DMSO, EtOH) start->solvent vortex Add solvent and vortex thoroughly solvent->vortex observe Is it fully dissolved? vortex->observe sonicate Sonicate for 10-15 minutes observe->sonicate No success Solution Ready for Use observe->success Yes observe2 Is it fully dissolved? sonicate->observe2 warm Warm gently (37°C) warm->observe2 observe2->warm No cosolvent Prepare an aqueous buffer with an organic co-solvent (e.g., 10% DMSO in PBS) observe2->cosolvent observe2->success Yes cosolvent->success Success fail Consult further or re-evaluate solvent choice cosolvent->fail ph_adjust Adjust pH of aqueous buffer (if compatible with experiment)

Sources

Preventing side reactions when using Bzl-D-met-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bzl-D-Met-OMe HCl (N-Benzyl-D-methionine methyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile amino acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common side reactions encountered during your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in synthetic chemistry, particularly in solution-phase peptide synthesis and the development of novel therapeutics.[1][2] Its structure, featuring a protected N-terminus (Benzyl group) and a protected C-terminus (methyl ester), allows for controlled coupling reactions. However, the inherent reactivity of the methionine thioether side chain, along with the characteristics of the protecting groups, presents a unique set of challenges. This guide will provide a systematic approach to mitigating these issues, ensuring the integrity and purity of your final products.

The primary challenges when using this compound revolve around three key areas:

  • Methionine Side Chain Reactivity: The thioether group is susceptible to oxidation and S-alkylation.[1][3]

  • N-Benzyl Group Stability: The benzyl group, while generally stable, can be labile under certain conditions or difficult to remove when desired.

  • C-Terminal Methyl Ester Stability: The methyl ester can be prone to premature hydrolysis or transesterification.[4][5]

This guide will address each of these areas with detailed explanations and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound.

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are the oxidation of the methionine side chain to form methionine sulfoxide (Met(O)) and S-alkylation, particularly tert-butylation if tert-butyl containing reagents are used.[6][7] These are typically acid-catalyzed and can occur during peptide coupling or workup steps.[7]

Q2: How should I store and handle this compound to maintain its integrity?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is important to protect it from moisture and strong oxidizing agents. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or fume hood.

Q3: Is the N-Benzyl group on this compound considered a permanent or temporary protecting group?

A3: The N-Benzyl group is considered a semi-permanent protecting group. It is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it orthogonal to these common strategies in certain contexts.[8][9] However, it can be removed under specific, often harsh, conditions such as catalytic hydrogenation or with strong acids, which can sometimes be challenging depending on the rest of the molecule.[10]

Q4: Can I use this compound directly in solid-phase peptide synthesis (SPPS)?

A4: this compound is primarily intended for solution-phase peptide synthesis .[2][11] In standard C-to-N terminus SPPS, the N-terminus of the incoming amino acid is temporarily protected (e.g., with Fmoc or Boc), which is not the case here. The N-benzyl group would require a separate, non-standard deprotection step on the solid support.

Q5: What is the purpose of the hydrochloride (HCl) salt form?

A5: The hydrochloride salt enhances the stability and shelf-life of the compound. It also improves its solubility in certain polar solvents. Before use in a coupling reaction, the free amine must be generated by neutralization with a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[11]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific experimental challenges.

Troubleshooting Issue 1: Oxidation of the Methionine Side Chain

Symptom: Mass spectrometry analysis of your product shows an unexpected +16 Da mass increase, corresponding to the formation of methionine sulfoxide (Met(O)).

Causality: The thioether in the methionine side chain is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (especially older ethers like THF), or certain reagents used during synthesis and workup.[1] This is often exacerbated by acidic conditions.[3]

  • Solvent Purity:

    • Protocol: Always use freshly distilled or high-purity, peroxide-free solvents, especially for ethers like THF and dioxane. Test for peroxides using commercially available test strips.

    • Rationale: Peroxides are strong oxidizing agents that readily react with the methionine thioether.

  • Inert Atmosphere:

    • Protocol: Conduct reactions under an inert atmosphere of argon or nitrogen. This involves degassing solvents and using Schlenk line techniques.

    • Rationale: Minimizing exposure to atmospheric oxygen reduces the chance of oxidation.

  • Use of Antioxidants/Scavengers:

    • Protocol: During acidic workups or purification, add a scavenger to the solution. A common choice is dithiothreitol (DTT).[3]

    • Rationale: Scavengers act as sacrificial reducing agents, preferentially reacting with oxidizing species before they can affect the methionine residue.

If oxidation has already occurred, it is sometimes possible to reduce the sulfoxide back to the thioether.

  • Protocol: A mixture of dimethylsulfide (DMS) and ammonium iodide (NH₄I) in the cleavage cocktail has been shown to be effective in reducing Met(O).[7] For solution-phase reduction, other mild reducing agents can be employed, but conditions must be carefully optimized to avoid affecting other functional groups.

Troubleshooting Issue 2: Unwanted N-Debenzylation or Difficulty in Removal

Symptom A (Unwanted Removal): You observe a byproduct with a mass corresponding to the loss of the benzyl group (-90 Da) during a reaction that should not affect it.

Causality: While robust, the N-benzyl group can be labile under certain catalytic hydrogenation conditions if other reducible groups are present, or in the presence of strong Lewis acids.

Symptom B (Difficulty in Removal): Standard catalytic hydrogenation (e.g., H₂, Pd/C) is incomplete or fails to remove the N-benzyl group at the end of your synthesis.

Causality: The catalyst can be poisoned by the sulfur atom in the methionine residue, rendering it inactive.[10] Steric hindrance around the N-benzyl group in the final molecule can also impede catalyst access.

  • Orthogonal Protection Scheme:

    • Diagram:

      G Start This compound Coupling Peptide Coupling (e.g., EDC, HOBt) Start->Coupling Couple with PG-AA-OH Intermediate N-Bzl-Dipeptide-OMe Coupling->Intermediate Deprotection Selective Deprotection Intermediate->Deprotection 1. Saponification (LiOH) 2. N-Debenzylation (H₂, Pd(OH)₂) 3. C-terminal Deprotection Final Final Peptide Deprotection->Final

      Caption: Orthogonal deprotection strategy.

    • Rationale: Plan your synthesis so that the N-benzyl group is removed in a dedicated step where conditions can be optimized without affecting other parts of the molecule. An orthogonal protecting group strategy is key.[8][12]

  • Catalyst Selection for Debenzylation:

    • Protocol: For N-debenzylation in the presence of methionine, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C, as it is more resistant to sulfur poisoning. Use a higher catalyst loading and potentially elevated temperature and pressure.

    • Rationale: Pearlman's catalyst has shown greater efficacy in debenzylating sulfur-containing compounds.

  • Alternative Debenzylation Methods:

    • Protocol: If catalytic hydrogenation fails, consider alternative methods such as transfer hydrogenation with ammonium formate and Pd/C, or oxidative debenzylation with reagents like CAN (Ceric Ammonium Nitrate), though compatibility with methionine must be verified.[10]

    • Rationale: Different debenzylation methods have different mechanisms and may be successful where others fail.

Troubleshooting Issue 3: Premature Hydrolysis of the Methyl Ester

Symptom: You observe the formation of the corresponding carboxylic acid (-14 Da mass change) before the intended saponification step.

Causality: The methyl ester can be hydrolyzed under either acidic or basic conditions, especially in the presence of water.[4][13] Some coupling reagents or additives, if used in excess or with prolonged reaction times, can create conditions conducive to hydrolysis.[14]

  • Anhydrous Conditions:

    • Protocol: Ensure all solvents and reagents are strictly anhydrous. Dry glassware thoroughly and conduct reactions under an inert atmosphere.

    • Rationale: Water is a necessary reactant for hydrolysis.

  • Control of Base Stoichiometry:

    • Protocol: When generating the free amine from the HCl salt, use a stoichiometric amount (1.0-1.1 equivalents) of a hindered, non-nucleophilic base like DIPEA or NMM. Add the base at 0°C.

    • Rationale: Excess base, especially less hindered ones, can promote ester hydrolysis, particularly if the reaction is warmed or runs for an extended time.

  • Optimized Reaction Time:

    • Protocol: Monitor the coupling reaction by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times.

    • Rationale: Prolonged exposure to reaction conditions increases the likelihood of side reactions, including ester hydrolysis.[14]

Part 3: Key Experimental Protocols & Data

This section provides a standardized protocol for a typical solution-phase coupling reaction using this compound and a summary of recommended scavenger cocktails.

Protocol: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound with an N-protected amino acid (e.g., Boc-L-Ala-OH) using EDC/HOBt as coupling agents.[15]

Workflow Diagram:

Caption: Workflow for a typical solution-phase coupling reaction.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0°C to generate the free amine.

  • Carboxyl Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH, 1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DCM. Cool to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and stir for 30 minutes at 0°C.

  • Coupling: Add the activated carboxyl solution from step 2 to the free amine solution from step 1 at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Scavenger Cocktails for Methionine Protection

The choice of scavenger cocktail is critical, especially during final deprotection in multi-step syntheses. The following table summarizes effective cocktails for preventing methionine side reactions during acidic cleavage.[6][7]

Scavenger Cocktail ComponentsTarget Side Reaction(s)Typical Ratio (v/v) in TFANotes
Triisopropylsilane (TIS) / WaterS-alkylation, Oxidation95:2.5:2.5 (TFA:TIS:H₂O)A standard, generally effective cocktail.
1,2-Ethanedithiol (EDT)S-alkylationAdd 2.5% EDTHighly effective for scavenging carbocations. Strong odor.
ThioanisoleS-alkylation, OxidationAdd 5% ThioanisoleHelps suppress both major side reactions.
TMSCl / PPh₃ / DMSOxidationVariesA highly effective combination for completely preventing oxidation.[6]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • American Chemical Society. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

  • ResearchGate. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis?. [Link]

  • American Chemical Society. (2025). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. [Link]

  • AAPPTEC. (n.d.). H-Ser(Bzl)-OMe HCl [19525-87-2]. [Link]

Sources

Bzl-D-met-ome hcl stability issues and storage recommendations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-α-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl). This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and storage of this compound. The information provided herein is synthesized from established principles of chemical stability and data from structurally related amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a dry environment at room temperature.[1] Some suppliers of similar amino acid derivatives recommend refrigeration at 4°C for maximal stability.[2][3] An inert atmosphere may also be beneficial for preventing oxidation and degradation over time.

Q2: How should I handle this compound in the laboratory to minimize degradation?

Proper handling is crucial to prevent contamination and degradation. Always use personal protective equipment, including safety glasses, gloves, and a lab coat.[4] Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[4][5] It is also advisable to avoid contact with strong oxidizing agents, as these can lead to chemical degradation.[6][7]

Q3: What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. For short-term storage of solutions, it is recommended to use an appropriate solvent and store at -20°C for up to one month or -80°C for up to six months.[2] The stability of the compound in aqueous solutions can be influenced by pH, with acidic or basic conditions potentially accelerating hydrolysis.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes include:

  • Oxidation: The methionine residue is susceptible to oxidation, which can affect the biological activity of the compound.

  • Hydrolysis: The ester group can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially lead to degradation.

Q5: How can I detect degradation of my this compound sample?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of purity.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Compound degradationAssess the purity of your this compound sample using a suitable analytical method like HPLC.
Visible changes in the compound (e.g., color change, clumping) Improper storage (moisture, oxidation)Review your storage conditions. Ensure the container is tightly sealed and stored in a dry environment. Consider storing under an inert atmosphere.
Poor solubility Potential degradation or incorrect solventVerify the recommended solvent for your application. If solubility issues persist, it may be an indication of compound degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by RP-HPLC

This protocol outlines a general approach for assessing the purity of this compound. Method optimization will be required for specific instrumentation and columns.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Preparation of Sample Solution:

    • Prepare a sample solution of your this compound from the batch at the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The purity of the sample can be estimated by comparing the peak area of the main compound to the total peak area of all components.

Visualizing Stability and Degradation

Decision Tree for Troubleshooting this compound Issues

start Unexpected Experimental Results check_purity Assess Compound Purity (e.g., HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage No troubleshoot_experiment Troubleshoot other experimental parameters is_pure->troubleshoot_experiment Yes is_storage_ok Are storage conditions optimal? check_storage->is_storage_ok check_handling Review Handling Procedures is_storage_ok->check_handling Yes correct_storage Correct storage conditions and re-test is_storage_ok->correct_storage No is_handling_ok Are handling procedures correct? check_handling->is_handling_ok new_sample Consider using a new batch of the compound is_handling_ok->new_sample Yes correct_handling Correct handling procedures and re-test is_handling_ok->correct_handling No

Caption: A flowchart to guide troubleshooting when encountering issues with this compound.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Cys(Bzl)-OMe HCl. Retrieved from [Link]

  • REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet. Retrieved from [Link]

  • GenoChem World. (n.d.). BAA0006.0005 Bzl,Me-L-Met-OMeHCl – 5g*. Retrieved from [Link]

  • de Oliveira, M. A. L., & de Souza, M. V. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2018, 1–11. [Link]

  • Klick, S., Muellner, T., & Watzer, B. (2005). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 987–996. [Link]

  • Chemsigma. (n.d.). BZL-MET-OME HCL [402929-60-6]. Retrieved from [Link]

Sources

How to confirm the successful incorporation of Bzl-D-met-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bzl-D-Met-OMe HCl Incorporation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to confirm the successful incorporation of N-alpha-(Benzyloxycarbonyl)-D-methionine methyl ester hydrochloride (this compound) in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is a protected amino acid derivative. The N-terminal amine is protected by a benzyloxycarbonyl (Bzl or Z) group, and the C-terminal carboxylic acid is protected as a methyl ester (OMe). It is supplied as a hydrochloride (HCl) salt to improve its stability and handling. Its primary application is in solution-phase peptide synthesis, where it serves as a building block to be incorporated into a growing peptide chain.[1][2]

Q2: Why is it critical to confirm the successful incorporation of this compound?

Confirming incorporation is fundamental to ensuring the integrity of your final peptide. Failure to confirm the formation of the new peptide bond can lead to a mixture of unreacted starting materials and the desired product. This complicates purification and can result in final compounds that are structurally incorrect, leading to misleading results in biological assays. In drug development, this could mean wasted resources and time. Key failure points include deletion sequences (where the amino acid is skipped) or capping of the peptide chain, rendering it unable to react further.[3][4]

Q3: What are the primary analytical methods for confirming incorporation?

A multi-pronged analytical approach is essential for unambiguous confirmation. The three core techniques are:

  • Mass Spectrometry (MS): To verify the molecular weight of the new, larger peptide.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the formation of the new amide bond.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the reaction mixture and separate the product from starting materials and byproducts.[8][9]

Q4: What are the most common reasons for failed or incomplete incorporation?

Several factors can impede the reaction:

  • Inefficient Activation: The carboxylic acid of the incoming amino acid must be activated to react with the amine. If the coupling reagents are degraded or sub-optimally chosen, the reaction will be slow or fail.[10][11]

  • Steric Hindrance: The bulky nature of the Bzl protecting group or adjacent residues in the peptide chain can physically block the reactive sites.[2]

  • Peptide Aggregation: Hydrophobic sequences can cause the peptide chains (especially on solid-phase) to aggregate, making reactive sites inaccessible.[12]

  • Side Reactions: Undesirable reactions like racemization (loss of stereochemistry) or reaction with amino acid side chains can consume reagents and produce complex impurity profiles.[13][14]

Troubleshooting Guide: From Reaction to Confirmation

This section addresses specific issues you may encounter during your experiment, organized by the analytical stage at which they are observed.

Issue 1: In-Process Monitoring Shows Incomplete Reaction

You are monitoring your reaction by Thin-Layer Chromatography (TLC) or a quick analytical HPLC run, and you observe a significant amount of unreacted starting material.

  • Potential Cause A: Ineffective Coupling Reagents.

    • The "Why": Carbodiimides (like DCC, EDC) and uronium/aminium salts (like HATU, HBTU) are the engines of peptide bond formation.[10][15] They activate the carboxylic acid to make it highly electrophilic. These reagents are moisture-sensitive and can degrade over time. Additives like HOBt or HOAt are crucial as they form active esters that are more stable and less prone to racemization.[16][17] HATU, a third-generation reagent, is particularly effective for hindered couplings due to the formation of a highly reactive OAt-active ester intermediate.[18][19]

    • Solution:

      • Use fresh, high-purity coupling reagents stored under anhydrous conditions.

      • For standard couplings, a carbodiimide like DIC with HOBt is a cost-effective choice.[10]

      • For sterically hindered couplings or to speed up the reaction, switch to a more potent reagent like HATU in the presence of a non-nucleophilic base like DIPEA.[18][19][20]

      • Ensure the stoichiometry is correct; typically, a slight excess (1.1-1.5 equivalents) of the amino acid and coupling reagents is used.

  • Potential Cause B: Unfavorable Reaction Conditions.

    • The "Why": The solvent plays a critical role in solvating the reactants and the growing peptide chain. Polar aprotic solvents like DMF or NMP are standard.[4] Temperature can also be a factor; while most couplings are run at room temperature, stubborn reactions may benefit from gentle heating, though this can also increase the risk of side reactions like racemization.[21]

    • Solution:

      • Ensure you are using anhydrous, high-purity DMF or NMP.

      • If peptide aggregation is suspected (common in longer or hydrophobic sequences), consider adding chaotropic salts or switching to a solvent like NMP.[12]

      • As a last resort, consider increasing the reaction temperature to 30-40°C, while carefully monitoring for epimerization by chiral chromatography if necessary.[21]

Issue 2: Mass Spectrometry (MS) Data is Ambiguous or Incorrect

You've completed the reaction and purification, but the MS data does not show the expected molecular weight for your new peptide.

  • Symptom A: The expected [M+H]⁺ peak is absent, but starting material peaks are present.

    • The "Why": This is a clear indication of reaction failure. The coupling did not proceed. This points back to the causes listed in Issue 1 .

    • Solution: Re-evaluate your coupling strategy. Check the purity and reactivity of your reagents and optimize the reaction conditions.

  • Symptom B: The expected [M+H]⁺ peak is absent, and you see unexpected masses.

    • The "Why": This suggests side reactions have occurred. A common issue with reagents like HATU is guanidinylation of the free N-terminal amine, where the peptide reacts with HATU itself instead of the activated amino acid.[19][22] This adds a mass of +137.1 Da to your peptide and terminates the chain. Other side reactions include diketopiperazine formation at the dipeptide stage or reaction with sensitive side chains.[12]

    • Solution:

      • To avoid guanidinylation, pre-activate the carboxylic acid. This involves mixing the Bzl-D-Met-OMe, HATU, and base for a few minutes before adding the solution to your amine-containing peptide.[23]

      • Calculate the masses of potential byproducts to see if they match your observed data (see Table 1).

CompoundFormulaMolecular Weight (Da)Expected Ion [M+H]⁺ (m/z)
Bzl-D-Met-OMeC₁₄H₁₉NO₄S297.10298.11
Example Peptide (H-Gly-Gly-NH₂)C₄H₉N₃O₂131.07132.08
Expected Product C₁₈H₂₆N₄O₅S410.16411.17
Guanidinylation AdductC₉H₂₂N₈O₂270.19271.20
N-Acylurea Adduct (with DCC)C₁₇H₂₉N₃O₃323.22324.23
Issue 3: ¹H NMR Spectrum is Inconclusive

The mass spectrum might be correct, but the NMR spectrum is difficult to interpret, preventing definitive structural confirmation. NMR is one of the most powerful tools for this purpose.[6][24]

  • The "Why": Successful incorporation creates a new amide bond (-CO-NH-). This results in a new amide proton signal in the ¹H NMR spectrum and causes characteristic shifts in the signals of nearby protons, particularly the alpha-protons (α-H) of the two coupled residues.[7][25] A messy spectrum often indicates a mixture of product and starting materials, or the presence of rotamers around the new peptide bond.

  • Solution:

    • Focus on Diagnostic Regions: Look for the appearance of a new amide proton signal, typically between 7.5 and 8.5 ppm.

    • Track Key Shifts: Compare the spectrum of the product to the starting materials. You should see a downfield shift of the α-H of the N-terminal amine component it was coupled to.

    • Use 2D NMR: If the 1D spectrum is too crowded, experiments like COSY and TOCSY can help identify proton-proton correlations within each amino acid residue, while a NOESY can show through-space correlations, confirming the new connectivity.[7][26] An HSQC can correlate protons to their attached carbons or nitrogens.[7]

ProtonStarting Bzl-D-Met-OMeIncorporated Residue (in Peptide)Rationale for Change
Amide NH N/A (Amine is Bzl-protected)~7.5 - 8.5 ppmFormation of the new amide bond.
α-H ~4.5 ppm (quartet)~4.2 - 4.7 ppm (multiplet)Chemical environment changes upon peptide bond formation.
S-CH₃ ~2.1 ppm (singlet)~2.1 ppm (singlet)Generally unaffected, serves as a good internal reference point.
Bzl CH₂ ~5.1 ppm (singlet)~5.1 ppm (singlet)Unaffected unless the protecting group is cleaved.
OMe CH₃ ~3.7 ppm (singlet)~3.7 ppm (singlet)Unaffected unless the protecting group is cleaved.
Issue 4: HPLC Analysis Shows Multiple Peaks

Your final product shows poor purity on analytical HPLC, with several peaks close to your main product.[8]

  • The "Why": HPLC separates compounds based on their properties, most commonly hydrophobicity in reversed-phase (RP-HPLC).[9][27] Closely eluting peaks often represent reaction byproducts such as deletion sequences (more polar, elute earlier), incompletely deprotected peptides, or diastereomers resulting from racemization.[28]

  • Solution:

    • Optimize the Gradient: Use a shallower gradient around the elution time of your target peptide to improve the resolution between it and closely eluting impurities.[8][29]

    • Identify the Peaks: Collect fractions for each major peak and analyze them by MS to identify their structures. This is crucial for diagnosing the root cause of the impurity.

    • Address Racemization: If you identify a diastereomer, the problem lies in over-activation or the use of a strong base. Minimize the pre-activation time and use a hindered base like DIPEA or collidine instead of triethylamine (TEA).[21] Adding HOBt or HOAt is also known to suppress racemization.[11][16]

Visual Workflows and Protocols

Workflow 1: General Confirmation Strategy

This diagram outlines the logical flow from reaction completion to final confirmation.

G cluster_reaction Reaction & Work-up cluster_analysis Analysis & Confirmation A Peptide Coupling Reaction (Bzl-D-Met-OMe + Peptide-NH2) B Aqueous Work-up & Extraction A->B C Crude Analysis by LC-MS B->C D Column Chromatography Purification C->D Purity <95%? E Assess Purity by Analytical HPLC C->E Purity >95%? D->E F Confirm Structure by ¹H NMR & HRMS E->F G Incorporation Confirmed F->G

Caption: Overall workflow for reaction, purification, and analysis.

Workflow 2: Troubleshooting Low Yield via In-Process Analysis

This decision tree helps diagnose the cause of an incomplete coupling reaction.

G Start Incomplete Coupling (TLC/HPLC shows SM) Q1 Are reagents fresh & anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is coupling sterically hindered? A1_Yes->Q2 Sol1 Replace Coupling Reagents (e.g., HATU, HOBt, DIPEA) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Switch to Potent Reagent (HATU) Increase reaction time/temp A2_Yes->Sol2 Q3 Is peptide sequence hydrophobic? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Switch solvent to NMP Add chaotropic salts A3_Yes->Sol3 Sol4 Check Stoichiometry & pH of reaction A3_No->Sol4

Sources

Addressing epimerization during the coupling of Bzl-D-met-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions specifically addressing the issue of epimerization during the coupling of Nα-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl). Our goal is to equip you with the foundational knowledge and practical protocols to ensure the chiral integrity of your synthetic peptides.

Troubleshooting Guide: Minimizing Epimerization

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can compromise the purity, structure, and biological activity of the final product.[1][2][3] When coupling Bzl-D-Met-OMe, the desired D-configuration can invert to the L-configuration, yielding a diastereomeric impurity that is often difficult to separate from the target peptide.[2]

Q1: I am observing significant epimerization (formation of the L-diastereomer) during the coupling of this compound. What are the primary chemical mechanisms responsible?

A1: The loss of chiral integrity at the α-carbon of an amino acid during coupling is primarily driven by two base-catalyzed mechanisms: direct enolization and, more commonly, the formation of a 5(4H)-oxazolone intermediate.[4]

  • Mechanism: Oxazolone Formation: This is the most prevalent pathway for epimerization.[4] The process begins when the carboxylic acid of the N-protected amino acid (in this case, Bzl-D-Met-OMe) is activated by a coupling reagent.[4][5] This highly activated intermediate can be attacked intramolecularly by the oxygen of the Nα-benzyl protecting group's carbonyl surrogate, leading to the formation of a planar, achiral oxazolone ring.[4][6][7] In the presence of a base, a proton can be abstracted from the α-carbon, forming a symmetric enolate intermediate. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of D and L isomers.[8] The longer the activated species persists in solution before reacting with the amine component, the higher the risk of epimerization.

Diagram: Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism Mechanism of Epimerization via Oxazolone Formation A Bzl-D-Met-OMe (Chiral) B Activated Ester (Highly Reactive) A->B + Coupling Reagent C Oxazolone Intermediate (Planar, Achiral) B->C Intramolecular Cyclization D Enolate (Symmetric) C->D + Base - H+ F Bzl-D-Met-Peptide (Desired Product) C->F + Amine (Fast Coupling) E Bzl-L-Met-Peptide (Epimer) D->E Reprotonation (Path A) D->F

Caption: The primary pathway for epimerization during peptide coupling.

Q2: How can I strategically modify my reaction conditions to suppress epimerization when coupling this compound?

A2: Controlling epimerization requires a multi-faceted approach targeting the stability of the activated intermediate and the kinetics of the coupling reaction. The key is to promote rapid amide bond formation while minimizing the lifetime of the oxazolone intermediate.

1. Choice of Coupling Reagent & Additives: The selection of the coupling reagent is paramount. Reagents that generate highly reactive intermediates can accelerate the desired coupling but may also increase the rate of oxazolone formation if the subsequent reaction with the amine is slow.[4]

  • Uronium/Aminium vs. Carbodiimides: Reagents like HBTU, HATU, and HCTU are generally efficient but have been shown to cause significant epimerization in sensitive couplings.[4] Carbodiimides such as DCC or DIC, when used with racemization-suppressing additives, are often a better choice.[5][9]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also effective. However, uronium/aminium reagents can cause a side reaction known as guanidinylation of the N-terminal amine, which phosphonium reagents do not.

  • Additives are Crucial: The use of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is strongly recommended, especially with carbodiimides.[5][10] These additives react with the activated intermediate to form a less reactive, but still efficient, active ester. This new intermediate is more selective for aminolysis over intramolecular cyclization to the oxazolone, thereby suppressing epimerization.[11][12] OxymaPure is often considered superior to HOBt in terms of both safety (non-explosive) and efficacy in reducing epimerization.[11][13]

2. Base Selection: The choice and amount of base are critical factors. The base neutralizes the HCl salt of the amino ester and facilitates the coupling reaction, but it also catalyzes the proton abstraction that leads to epimerization.[1][14]

  • Steric Hindrance and Basicity: Less nucleophilic, sterically hindered bases are preferred. While N,N-Diisopropylethylamine (DIPEA) is commonly used, its high basicity can promote epimerization.[14] N-Methylmorpholine (NMM) is a weaker base and often a better choice.[14] For particularly sensitive couplings, a highly hindered, weaker base like 2,4,6-trimethylpyridine (collidine) can be advantageous, though it may lead to slower reaction rates.[1][8][14]

3. Solvent and Temperature Control: The reaction environment significantly influences epimerization rates.

  • Solvent Polarity: More polar solvents like DMF can stabilize the charged enolate intermediate, thereby increasing the rate of epimerization.[15] Less polar solvents like dichloromethane (DCM) or chloroform may be preferable, provided all reactants remain soluble.[15]

  • Temperature: Lowering the reaction temperature is a classic strategy to reduce the rate of most side reactions, including epimerization.[15] Performing the initial activation and coupling at 0°C before allowing the reaction to slowly warm to room temperature is a common and effective practice.[5][15]

ParameterRecommendation for Low EpimerizationRationale
Coupling Reagent DIC or EDCForms a reactive O-acylisourea that is rapidly trapped by additives.
Additive OxymaPure® or HOBt (1.1 eq)Forms an active ester intermediate that is less prone to oxazolone formation.[11][12]
Base N-Methylmorpholine (NMM) or 2,4,6-Collidine (1.0 eq)Weaker basicity and/or steric hindrance reduces the rate of α-proton abstraction.[1][14]
Solvent DCM or THF (if solubility permits)Lower polarity can destabilize the enolate intermediate, slowing epimerization.[15]
Temperature 0°C to Room TemperatureDecreases the rate of the epimerization side reaction.[15]
Table 1: Summary of Recommended Conditions to Minimize Epimerization.
Q3: What analytical methods can I use to accurately quantify the D/L ratio in my product?

A3: Accurate quantification of diastereomers is essential for optimizing your reaction conditions. Since epimers have identical masses, mass spectrometry alone is insufficient without prior separation.[16][17][18]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method. By using a chiral stationary phase (CSP), such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), you can achieve baseline separation of the D- and L-diastereomers, allowing for precise quantification by integrating the peak areas.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chiral HPLC with a mass spectrometer provides definitive confirmation of the identity of each peak.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field ¹H or ¹³C NMR can be used to distinguish between diastereomers. The signals for protons or carbons near the new stereocenter may appear at slightly different chemical shifts, allowing for quantification by integration. This often requires a high-resolution instrument and careful analysis.

Experimental Protocol: Screening Coupling Conditions

This protocol provides a framework for systematically evaluating different coupling reagents, additives, and bases to identify the optimal conditions for minimizing epimerization during the coupling of this compound to a model amine partner (e.g., H-Gly-OtBu).

Diagram: Workflow for Optimizing Coupling Conditions

Caption: A systematic workflow for screening reaction parameters.

Materials:

  • This compound

  • Amine component (e.g., H-Gly-OtBu)

  • Coupling Reagents: DIC, HATU

  • Additives: HOBt, OxymaPure®

  • Bases: NMM, DIPEA

  • Solvents: DCM, DMF (anhydrous)

  • Standard workup reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine)

  • Chiral HPLC column and system

Step-by-Step Procedure (Example for one condition: DIC/Oxyma/NMM):

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and OxymaPure® (1.05 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq) dropwise and stir for 10 minutes.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.05 eq) and stir the activation mixture for 5 minutes at 0°C.

  • Coupling: Add the amine component (e.g., H-Gly-OtBu, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude product in a suitable solvent and analyze by chiral HPLC to determine the ratio of the desired D-D dipeptide to the epimerized L-D dipeptide.

Frequently Asked Questions (FAQs)

Q: Does the hydrochloride salt on my starting material (this compound) contribute to epimerization? A: Indirectly, yes. The HCl salt must be neutralized by a base for the reaction to proceed.[5] The choice and stoichiometry of this base are critical factors in controlling epimerization, as discussed in Q2. Using exactly one equivalent of a weaker, sterically hindered base is key.

Q: Is methionine more susceptible to epimerization than other amino acids? A: While amino acids with bulky side chains (like Val or Ile) or electron-withdrawing groups can be prone to epimerization, Met itself is not considered one of the most susceptible residues like His or Cys.[10] However, any Nα-protected amino acid can epimerize under suboptimal coupling conditions.[4] The key is the stability of the protecting group and the reaction kinetics, not just the side chain.

Q: Can I reverse epimerization once it has occurred? A: No, for all practical purposes, epimerization is irreversible under standard synthetic conditions. The resulting diastereomers have very similar physical properties, making their separation by standard chromatography or crystallization extremely challenging and often resulting in significant yield loss.[1][2][3] Therefore, prevention is the only viable strategy.

Q: My synthesis failed entirely. Where should I start troubleshooting? A: If the issue is a complete lack of product rather than epimerization, the first step is to analyze the crude reaction mixture to identify what was formed.[20] Common issues include the formation of N-acylurea (a stable byproduct from carbodiimide reagents), incomplete activation, or decomposition of reagents.[5] Ensure all reagents are fresh and solvents are anhydrous. Oxygen can also negatively impact some coupling reagents.[21]

References

  • Yacob, M. H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

  • Pore, S., et al. (2019). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. ACS Omega, 4(7), 11761-11767. [Link]

  • Yacob, M. H., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Amblard, M., et al. (2005). Epimerization by oxazolone formation. ResearchGate. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2314264120. [Link]

  • Yacob, M. H., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Yacob, M. H., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • T. Fukuda. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Ghaffari, M. F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Sarga, T. D., et al. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. [Link]

  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Sarga, T. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]

  • Ghaffari, M. F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

  • Smith, A. M., et al. (2016). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

  • Sarga, T. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. [Link]

  • Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • El-Faham, A., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Nichols, D. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]

  • Luxembourg Bio Technologies. (n.d.). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Luxembourg Bio Technologies. [Link]

Sources

Technical Support Center: Optimizing Methionine Incorporation in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with automated peptide synthesizers and encountering challenges with methionine-containing peptides. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, purity, and success rate of your syntheses.

A critical point of clarification is the selection of the correct amino acid derivative. The reagent Bzl-D-Met-OMe HCl (D-Methionine methyl ester with a Benzyl group) is not suitable for direct use in standard solid-phase peptide synthesis (SPPS) workflows on automated synthesizers. This is because the C-terminal carboxyl group is blocked as a methyl ester (-OMe), preventing it from being activated and forming a peptide bond with the growing peptide chain on the resin. Automated synthesis requires an N-alpha-protected amino acid with a free carboxylic acid, such as Fmoc-D-Met-OH or Boc-D-Met-OH .

This guide will therefore focus on the real-world challenges of incorporating standard, correctly protected methionine derivatives, addressing the most common and critical issue: side-chain oxidation .

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when synthesizing peptides containing methionine.

Q1: My mass spectrometry results show my target peptide peak, but also a significant peak at +16 Da. What is this?

A1: A mass increase of +16 Da on a methionine-containing peptide is the classic signature of methionine sulfoxide (Met(O)) formation. The sulfur atom in the methionine side chain is highly susceptible to oxidation, which can occur at any stage of the synthesis, cleavage, or purification process. This oxidation adds a single oxygen atom, increasing the molecular weight by approximately 16 Da.

Q2: What are the primary causes of methionine oxidation during synthesis?

A2: Oxidation can be triggered by several factors:

  • Reagent Quality: Oxidizing contaminants present in aged solvents (like ethers or DCM) or in the TFA used for cleavage are a common source.

  • Air Exposure: Prolonged exposure of the resin to atmospheric oxygen, especially during manual interventions or extended synthesis pauses, can contribute to oxidation.

  • Cleavage Conditions: The highly acidic and reactive environment during trifluoroacetic acid (TFA) cleavage from the resin is a major step where oxidation occurs if not properly controlled.

  • Repetitive Acidolysis: During Boc-based SPPS, the repeated exposure to TFA for N-alpha-deprotection can lead to cumulative oxidation over the course of the synthesis.

Q3: How can I prevent methionine oxidation during the synthesis and cleavage steps?

A3: Prevention is the most effective strategy.

  • During Synthesis: While less common than during cleavage, using fresh, high-purity solvents and maintaining an inert atmosphere (Nitrogen or Argon) in your synthesizer can minimize oxidation on the resin.

  • During Cleavage: This is the most critical step to control. The use of "scavengers" in your TFA cleavage cocktail is mandatory. Scavengers are reducing agents or carbocation traps that preferentially react with oxidizing species and protect the methionine side chain. A common and effective scavenger is dithiothreitol (DTT).

Q4: Is it possible to reverse the oxidation of methionine sulfoxide back to methionine?

A4: Yes, methionine sulfoxide can be reduced back to methionine post-synthetically. This is a valuable rescue strategy if oxidation is observed after cleavage and purification. The most common method involves treating the purified peptide solution with a reducing agent like N-methylmercaptoacetamide (NMA) or dithiothreitol (DTT) under controlled pH conditions.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for diagnosing and resolving complex issues related to methionine incorporation.

Guide 1: Diagnosing and Mitigating Methionine Oxidation

SYMPTOM: HPLC and Mass Spectrometry analysis reveals a significant peak eluting slightly earlier than the target peptide, with a mass of [M+16 H]+.

Causality Analysis: The sulfoxide form (Met(O)) is more polar than the native methionine thioether. This increased polarity causes the oxidized peptide to elute earlier on a reverse-phase HPLC column. The +16 Da mass shift is definitive evidence of the addition of one oxygen atom.

  • Method: Analyze the crude peptide product using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Expected Result: An HPLC chromatogram showing two major peaks. The peak with the shorter retention time should correspond to the molecular weight of your peptide +16 Da.

  • Rationale: Reactive carbocations and other oxidizing species generated during TFA cleavage are the primary culprits. Scavengers added to the cleavage cocktail will neutralize these species.[1][2][3]

  • Protocol:

    • Dry the peptide-resin thoroughly under vacuum for 1-2 hours.

    • Prepare a fresh cleavage cocktail. For peptides with methionine, a robust and common cocktail is Reagent K .[1]

    • Reagent K Composition: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[1] The thioanisole and ethanedithiol (EDT) are particularly effective at protecting methionine.[1][4][5]

    • Add the cleavage cocktail to the resin (approx. 10 mL per 1 gram of resin) and incubate for 2-3 hours at room temperature with gentle agitation.

    • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.

    • Re-analyze the new crude product by LC-MS to quantify the reduction in the +16 Da peak.

Reagent NameComposition (v/v)Key Scavengers for MetNotes
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole, EDTA powerful, general-purpose cocktail for peptides with multiple sensitive residues.[1]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Thioanisole, EDT, DMS, NH₄ISpecifically designed to prevent methionine oxidation and can even reduce small amounts of Met(O) in situ.[6][7]
"Low Odor" Mix TFA/TIS/H₂O/DTT (90:5:2.5:2.5)Dithiothreitol (DTT)DTT is a solid, making it less odorous than EDT or thioanisole, and is effective at suppressing oxidation.[8]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DTT: Dithiothreitol, DMS: Dimethylsulfide

Guide 2: Proactive Synthesis Using Methionine Sulfoxide (Met(O))

SCENARIO: You are synthesizing a long or particularly aggregation-prone peptide where methionine oxidation is nearly impossible to prevent, leading to difficult purification.

Causality Analysis: For some challenging sequences, oxidation is inevitable. A proactive approach is to use the oxidized form of the amino acid, Fmoc-Met(O)-OH , during synthesis.[9][10] This ensures a single, homogeneous crude product (the fully oxidized peptide) which is more polar and often easier to purify than a mixture of the oxidized and unoxidized forms. The purified, oxidized peptide is then quantitatively reduced back to the native form in a final step.

  • In your synthesizer, substitute Fmoc-Met-OH with Fmoc-Met(O)-OH at the desired position in the sequence.

  • Use standard coupling protocols. Fmoc-Met(O)-OH couples with similar efficiency to the standard derivative.

  • Cleave the peptide from the resin using a standard cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), as there is no thioether to protect.

  • Purify the crude, fully-oxidized peptide using standard reverse-phase HPLC protocols. You will be isolating a single target peak, simplifying the fractionation and analysis.

  • Rationale: After purification, the homogeneous Met(O)-containing peptide can be cleanly reduced to the native methionine form.

  • Protocol:

    • Dissolve the purified, lyophilized peptide in an appropriate aqueous buffer.

    • Add a reducing agent. A mild and effective system is ammonium iodide (NH₄I) and dimethyl sulfide (DMS) .[11]

    • Incubate the reaction at room temperature, monitoring progress by LC-MS. The reaction is typically complete within a few hours.

    • Once the reduction is complete (indicated by a full mass shift of -16 Da per oxidized methionine), the product can be desalted using a C18 cartridge or by a final HPLC run to remove the reduction reagents.

Part 3: Visualization of Key Processes

Diagram 1: Methionine Oxidation Pathway

This diagram illustrates the chemical transformation that occurs during methionine oxidation and the protective role of scavengers during TFA cleavage.

Oxidation_Pathway cluster_synthesis Automated Synthesis cluster_cleavage TFA Cleavage Step cluster_product Crude Product Peptide_Resin Peptide-Resin (with Met) TFA TFA Peptide_Resin->TFA Cleavage Oxidized_Peptide Oxidized Peptide (Met(O), +16 Da) Peptide_Resin->Oxidized_Peptide Target_Peptide Target Peptide (Met) Peptide_Resin->Target_Peptide Protected Cleavage Carbocations Reactive Carbocations & Oxidizing Species TFA->Carbocations Generates Carbocations->Peptide_Resin Attacks Met Neutralized Neutralized Species Carbocations->Neutralized Scavengers Scavengers (e.g., DTT, EDT) Scavengers->Carbocations Traps

Caption: Workflow of methionine oxidation during TFA cleavage and prevention by scavengers.

Diagram 2: Proactive Met(O) Synthesis Workflow

This diagram outlines the logical flow of intentionally using Fmoc-Met(O)-OH for a more controlled synthesis and purification process.

Proactive_Workflow Start Start: Synthesize Peptide Use_MetO Use Fmoc-Met(O)-OH in Synthesizer Start->Use_MetO Cleave Cleave & Deprotect Use_MetO->Cleave Purify HPLC Purification of Homogeneous Met(O) Peptide Cleave->Purify Reduce Post-Purification Chemical Reduction Purify->Reduce Final Final Product: Pure Native Peptide Reduce->Final

Caption: Logical workflow for the synthesis of difficult peptides using Fmoc-Met(O)-OH.

References

  • Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chembiochem. [Link]

  • A cleavage cocktail for methionine-containing peptides. Semantic Scholar. [Link]

  • Fmoc-Met(O)-OH [76265-70-8]. Aapptec Peptides. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase. MDPI. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Automated Solid-Phase Peptide Synthesis. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methionine Protection in Peptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the strategic management of reactive amino acid side chains is paramount to success. Among the proteinogenic amino acids, methionine (Met) presents a unique set of challenges due to the nucleophilicity of its thioether side chain. This guide provides an in-depth, objective comparison of various strategies for protecting methionine during solid-phase peptide synthesis (SPPS), with a special focus on evaluating the efficacy of Bzl-D-Met-OMe HCl alongside other common derivatives. Our analysis is grounded in established chemical principles and supported by experimental evidence to empower you in making informed decisions for your synthetic workflow.

The Methionine Conundrum: To Protect or Not to Protect?

The thioether side chain of methionine is susceptible to two primary side reactions during peptide synthesis, particularly under acidic conditions inherent to cleavage from the solid support:

  • Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)), and further to methionine sulfone. This introduces an undesired modification that can alter the peptide's structure, function, and stability.

  • S-alkylation: The nucleophilic sulfur can be alkylated by carbocations generated during the cleavage of other protecting groups, such as the tert-butyl cation in the widely used Fmoc/tBu strategy. This leads to the formation of a sulfonium ion, another significant impurity.[1][2]

The decision to protect the methionine side chain is therefore a critical consideration in the design of a peptide synthesis strategy. While many routine syntheses proceed with unprotected methionine, the risk of side reactions increases with the length and complexity of the peptide, as well as the number of other protected residues.

Comparative Efficacy of Methionine Protection Strategies

This guide will dissect the four primary approaches to managing methionine in peptide synthesis:

  • Unprotected Methionine: The most straightforward and cost-effective approach.

  • Methionine Sulfoxide (Met(O)) Protection: Employing the oxidized form as a "self-protecting" group.

  • Trityl (Trt) Protection: Utilizing an acid-labile protecting group for the thioether.

  • Benzyl (Bzl) Protection: A more robust, acid-stable protecting group, as exemplified by this compound.

The "Bare Bones" Approach: Unprotected Methionine

In many standard Fmoc-based solid-phase peptide syntheses, methionine is incorporated without a side-chain protecting group.[3] The rationale behind this strategy is that the thioether is relatively stable to the basic conditions of Fmoc deprotection and the coupling reactions. The primary concern arises during the final cleavage from the resin, which is typically performed with a strong acid cocktail (e.g., trifluoroacetic acid - TFA).

Causality Behind Experimental Choices:

To mitigate the risks of oxidation and S-alkylation during cleavage, a carefully formulated "cleavage cocktail" is essential. This cocktail typically includes:

  • Scavengers: These are nucleophilic species that competitively react with and "scavenge" the reactive carbocations generated during deprotection, thereby preventing them from alkylating the methionine side chain. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[4]

  • Reducing Agents: To minimize oxidation, reducing agents like dithiothreitol (DTT) can be added to the cleavage mixture.[4]

Experimental Workflow: Cleavage of a Peptide with Unprotected Methionine

Peptide_Resin Peptide-Resin (with unprotected Met) Cleavage Cleavage Reaction (Room Temp, 2-3 hrs) Peptide_Resin->Cleavage Cleavage_Cocktail Cleavage Cocktail (TFA, Scavengers, Water) Cleavage_Cocktail->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Start Start SPPS Couple_Fmoc_AA Couple Fmoc-AA-OH Start->Couple_Fmoc_AA Deprotect_Fmoc Deprotect Fmoc (Piperidine/DMF) Couple_Fmoc_AA->Deprotect_Fmoc Couple_Fmoc_Met_Trt Couple Fmoc-Met(Trt)-OH Deprotect_Fmoc->Couple_Fmoc_Met_Trt Repeat Repeat Coupling/ Deprotection Cycles Couple_Fmoc_Met_Trt->Repeat Final_Cleavage Final Cleavage (TFA/Scavengers) Repeat->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: SPPS workflow incorporating Fmoc-Met(Trt)-OH.

Advantages:

  • Provides excellent protection against both oxidation and S-alkylation.

  • The Trt group is conveniently removed during the final TFA cleavage, requiring no additional steps.

  • Leads to a higher purity of the crude peptide, simplifying purification.

Disadvantages:

  • Fmoc-Met(Trt)-OH is more expensive than unprotected Fmoc-Met-OH.

  • The bulky Trt group may cause steric hindrance during the coupling reaction, potentially requiring longer coupling times or more potent coupling reagents.

The Stalwart Defender: Benzyl (Bzl) Protection (this compound)

The benzyl (Bzl) group represents a more robust, acid-stable protecting group for the methionine side chain. Historically, Bzl protection has been a cornerstone of the Boc/Bzl strategy in peptide synthesis, where it is considered a "permanent" protecting group that is removed under harsh acidic conditions, typically with liquid hydrogen fluoride (HF). [5][6] Understanding the Chemistry of this compound:

The "Bzl" in this compound refers to the benzyl group protecting the N-terminus, while the "OMe" indicates a methyl ester protecting the C-terminus. The "D-Met" specifies the D-enantiomer of methionine. It is important to note that this specific compound is more suited for solution-phase peptide synthesis rather than the more common solid-phase approach. For SPPS, a side-chain Bzl-protected methionine derivative, such as Fmoc-Met(Bzl)-OH, would be the analogous building block.

Deprotection of the Benzyl Group:

The defining characteristic of the Bzl group is its stability to the milder acids used in the Fmoc/tBu strategy (i.e., TFA). Removal of the S-benzyl group requires strong acids like HF or trifluoromethanesulfonic acid (TFMSA). [1][7] Experimental Protocol: HF Cleavage of a Bzl-Protected Peptide

Caution: Anhydrous HF is a highly toxic and corrosive substance that requires specialized equipment and handling procedures. This protocol is for illustrative purposes only and should only be performed by trained personnel in a properly equipped laboratory.

  • Peptide Synthesis: The peptide is assembled on a resin compatible with Boc/Bzl chemistry (e.g., Merrifield resin).

  • Preparation for Cleavage: The peptide-resin is dried and placed in a specialized HF cleavage apparatus.

  • Addition of Scavengers: A mixture of scavengers (e.g., anisole, p-cresol) is added to the reaction vessel.

  • HF Cleavage: Anhydrous liquid HF is distilled into the reaction vessel, and the mixture is stirred at low temperature (typically 0°C) for a specified time. [5]5. HF Removal: The HF is removed by a stream of nitrogen gas.

  • Peptide Precipitation and Purification: The crude peptide is precipitated with cold ether and purified by RP-HPLC.

Conceptual Comparison of Bzl Protection with Other Strategies:

Since direct experimental comparisons of this compound with other protected methionine derivatives in modern SPPS are scarce in the literature, we can extrapolate its potential advantages and disadvantages based on the known chemistry of the Bzl group:

Advantages:

  • Exceptional Stability: The Bzl group offers superior protection against side reactions during synthesis due to its high stability.

  • Orthogonality in Specific Contexts: In a synthesis employing other acid-labile groups that are sensitive to HF, the Bzl group could potentially be removed selectively under different conditions (e.g., catalytic hydrogenolysis), although this is less common in standard peptide synthesis. [8] Disadvantages:

  • Harsh Deprotection Conditions: The requirement for HF for deprotection is a significant drawback due to safety concerns and the need for specialized equipment.

  • Incompatibility with Fmoc/tBu Strategy: The Bzl group is not compatible with the standard Fmoc/tBu workflow, as it is not cleaved by TFA.

  • Potential for Side Reactions during HF Cleavage: The strong acid cleavage can promote other side reactions if not carefully controlled with appropriate scavengers. [5]

Comparative Summary of Methionine Protection Strategies

FeatureUnprotected MethionineMethionine Sulfoxide (Met(O))Trityl (Trt) ProtectionBenzyl (Bzl) Protection
Protection Principle No protectionReversible oxidationAcid-labile steric hindranceRobust, acid-stable group
Primary Advantage Cost-effective and simplePrevents all side reactions, aids solubilityExcellent protection, TFA-labileExtremely stable
Primary Disadvantage High risk of side reactionsRequires extra reduction stepHigher cost, potential steric hindranceRequires harsh HF for deprotection
Compatibility with Fmoc/tBu YesYesYesNo (requires Boc/Bzl strategy)
Deprotection Conditions N/AChemical reduction (e.g., NH₄I/DMS)TFAHF, TFMSA
Crude Purity LowerHigherHigherPotentially high, but cleavage is harsh
Recommended Use Case Short, simple peptidesAggregation-prone or sensitive peptidesLong, complex, or sensitive peptidesSpecialized syntheses in Boc/Bzl strategy

Conclusion and Recommendations

The choice of methionine protection strategy is a critical decision that should be guided by the specific requirements of the peptide being synthesized.

  • For routine, short, and non-complex peptides , the use of unprotected methionine with an optimized cleavage cocktail is often a viable and economical choice.

  • When synthesizing aggregation-prone or particularly sensitive peptides , employing methionine sulfoxide (Met(O)) as a protecting group can significantly improve both the synthesis and purification outcomes.

  • For long, complex, or high-value peptides where minimizing side reactions is paramount, Trityl (Trt) protection is the recommended strategy within the modern Fmoc/tBu framework. The higher initial cost of the protected amino acid is often offset by the increased purity of the crude product and reduced purification efforts.

  • Benzyl (Bzl) protection , as would be the case for a side-chain protected analog of this compound, is largely confined to the Boc/Bzl synthesis strategy . Its requirement for harsh HF cleavage makes it less desirable for routine synthesis in laboratories equipped for the milder and more versatile Fmoc/tBu chemistry.

By understanding the underlying chemical principles and the practical implications of each protection strategy, researchers can navigate the challenges of methionine-containing peptide synthesis with greater confidence and achieve their desired synthetic targets with higher purity and yield.

References

  • A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. BenchChem Technical Support Team. December 2025.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Methods in Molecular Biology. 1994;35:41-62.
  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. August 22, 2019.
  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. August 22, 2019.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters.
  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. June 26, 1998.
  • Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. April 20, 2023.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. April 20, 2023.
  • Boc / Bzl Solid Phase Synthesis. Sunresin.
  • Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. PubMed.
  • Benzyl Protection. Common Organic Chemistry.
  • VI Protecting Groups and Orthogonal Protection Str
  • 4 Preparation and handling of peptides containing methionine and cysteine. Oxford Academic.
  • Amino Acid Deriv
  • How to handle peptides that contain methionine. Biotage. February 7, 2023.
  • Introduction to Peptide Synthesis. PMC.
  • Planning a Peptide Synthesis. AAPPTec.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Request PDF. August 10, 2025.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Why Fmoc-Protected Amino Acids Domin
  • Protective Groups. Organic Chemistry Portal.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Amino Acid-Protecting Groups.

Sources

A Senior Application Scientist's Guide to HPLC-Based Purity Validation of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Involving Peptides Synthesized with Bzl-D-Met-OMe HCl

For researchers, scientists, and professionals in drug development, ensuring the purity of a synthetic peptide is not merely a quality control checkpoint; it is the foundation upon which reliable experimental data and therapeutic safety are built. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, stands as the cornerstone for peptide purity assessment, offering high-resolution separation of the target peptide from a complex mixture of synthesis-related impurities.[1][2]

This guide provides an in-depth, experience-driven comparison of HPLC-based validation for synthetic peptides. We will focus on a practical case study: a peptide synthesized using Benzyl-D-methionine methyl ester hydrochloride (this compound). This specific building block introduces unique challenges, such as the potential for methionine oxidation and incomplete deprotection, which a robust HPLC method must be able to resolve and quantify.

Section 1: The 'Why' Behind the Method: Principles of RP-HPLC for Peptide Analysis

Reverse-phase HPLC separates molecules based on their hydrophobicity.[2] In the context of peptides, the stationary phase is typically a silica support chemically modified with hydrophobic alkyl chains (e.g., C18), while the mobile phase is a polar solvent mixture, usually water and acetonitrile (ACN).

Causality Behind Experimental Choices:

  • Ion-Pairing Agents (e.g., 0.1% TFA): Peptides contain multiple ionizable groups. Trifluoroacetic acid (TFA) is added to the mobile phase to serve two functions. It maintains an acidic pH (~2), ensuring that the carboxyl groups of aspartic and glutamic acid are protonated and neutral. Secondly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged amino groups (like lysine, arginine, and the N-terminus). This neutral "ion-pair" enhances the peptide's interaction with the hydrophobic C18 stationary phase, leading to sharper peaks and improved resolution.[3][4]

  • Gradient Elution: Unlike small molecules, a single mobile phase composition (isocratic elution) is rarely sufficient for complex peptide mixtures. A gradient, where the percentage of the organic solvent (ACN) is gradually increased, is necessary.[5] This allows for the elution of both hydrophilic and highly hydrophobic impurities within a single analytical run. Early-eluting peaks are typically more polar (e.g., oxidized peptides), while late-eluting peaks are more hydrophobic (e.g., peptides with residual protecting groups).

  • Column Chemistry (C18, Wide-Pore): A C18 (octadecyl) bonded silica phase is the workhorse for peptide analysis due to its strong hydrophobic retention. Crucially, a wide-pore packing material (e.g., 300 Å) is preferred over the standard 100-120 Å used for small molecules. The larger pores allow peptides, which are bulkier molecules, to fully access the bonded phase surface, preventing size-exclusion effects and improving peak shape.

  • UV Detection (210-230 nm): The peptide backbone contains amide bonds that strongly absorb UV light in the far-UV range of 210-230 nm.[6] This allows for the detection of nearly all peptide-related species, including those lacking aromatic amino acids, making it a universal detection method for calculating purity based on percent area.

Section 2: Experimental Workflow: A Self-Validating System for Purity Analysis

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8] Our workflow is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the instrument is performing correctly before sample analysis.

Model Peptide: For this guide, we'll consider a hypothetical peptide, Ac-Phe-Ala-D-Met-Trp-Gly-NH2, synthesized using this compound as one of the precursors.

Experimental Protocol: Step-by-Step HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized crude peptide.

    • Dissolve in an appropriate solvent. A common starting point is 0.1% TFA in water or a low percentage of ACN in water. Ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC System & Conditions:

    • System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

    • Column: C18, 300 Å, 2.1 x 150 mm, 1.7 µm (for UHPLC) or C18, 300 Å, 4.6 x 250 mm, 5 µm (for HPLC).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Column Temperature: 40-60°C. Elevated temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer.[9]

  • Method Development & System Suitability:

    • Scout Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the main peptide peak.

    • Optimized Gradient: Design a shallower gradient around the elution point of the target peptide to maximize resolution between the main peak and its nearest impurities. A typical shallow gradient increases the organic mobile phase by about 1% per minute.[5]

    Parameter Optimized Gradient Condition
    Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
    0.020
    30.050
    32.095
    35.095
    35.120
    40.020
    • System Suitability Test (SST): Before running samples, inject a standard mixture or an aged sample known to contain the main peak and a critical impurity (e.g., the oxidized form). The system is deemed suitable if parameters like resolution (>1.5), peak asymmetry, and theoretical plates meet predefined criteria. Monitoring for on-column methionine oxidation can also be part of an SST.[10]

  • Data Acquisition & Analysis:

    • Inject the prepared crude peptide sample.

    • Monitor the chromatogram at 214 nm.

    • Integrate all peaks and calculate the purity of the main peptide as a percentage of the total peak area.

Below is a diagram illustrating the logical flow of this validation workflow.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSys HPLC System Setup (Column, Mobile Phases) Scout Run Scout Gradient HPLCSys->Scout Optimize Optimize Gradient (Shallow Slope) Scout->Optimize SST System Suitability Test (Resolution Check) Optimize->SST Inject Inject Sample SST->Inject Acquire Acquire Data (UV 214 nm) Inject->Acquire Report Calculate % Purity & Report Results Acquire->Report

Caption: Experimental workflow for HPLC-based peptide purity validation.

Section 3: A Deeper Dive: Impurity Profiling for a D-Methionine Peptide

Solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including deletion sequences (missing an amino acid) and truncated sequences (incomplete chains).[6][11] However, the use of this compound introduces specific impurities that a well-developed HPLC method must resolve.

  • Methionine Oxidation (+16 Da): The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[12] This is a common modification that can occur during synthesis, cleavage, or even storage.[13] The addition of an oxygen atom makes the peptide more polar, causing it to elute earlier than the parent peptide on a reverse-phase column.[14]

  • Incomplete Benzyl Group Removal (+90 Da): The benzyl (Bzl) group protecting the D-methionine side chain is typically removed during the final cleavage step, often with strong acids like HF or TFMSA.[15][16] If this removal is incomplete, the residual benzyl group adds significant hydrophobicity to the peptide. This impurity will be retained much more strongly by the C18 column and will therefore elute significantly later than the parent peptide.

  • Other Potential Side Reactions: Acid-catalyzed side reactions during cleavage can also lead to modifications. For example, the benzyl group can sometimes migrate from a tyrosine side chain to another position.[17]

The Definitive Identification: HPLC-MS

While HPLC-UV provides quantitative purity data, it does not identify the impurities. Coupling the HPLC system to a mass spectrometer (HPLC-MS) is the gold standard for impurity characterization. By obtaining the mass of the species in each chromatographic peak, one can confirm the identity of the main product and definitively assign the structures of impurities, such as the +16 Da shift for oxidation or the +90 Da shift for a retained benzyl group.[18]

Section 4: A Comparative Analysis: HPLC and Its Alternatives

While RP-HPLC is the dominant technique, other methods offer orthogonal (different) separation mechanisms, which can be invaluable for a comprehensive purity assessment.[19] Employing an orthogonal method is critical for detecting any impurities that might co-elute with the main peak in the primary HPLC method.

Technique Principle Strengths Limitations
HPLC / UHPLC Separation by hydrophobicity.[2]High resolution, robust, excellent for quantification. UHPLC offers faster analysis and higher efficiency.[20]May not resolve species with similar hydrophobicity (e.g., some diastereomers).
Capillary Electrophoresis (CE) Separation by charge-to-size ratio in an electric field.[21]Extremely high efficiency, very low sample/solvent consumption, excellent for charged variants and isomers.[22][23]Less robust for routine QC, lower sensitivity for concentration, less suitable for non-ionic compounds.[23]
Mass Spectrometry (MS) Separation of ions by mass-to-charge ratio.Provides definitive molecular weight information for impurity identification.Not a separation technique on its own; typically coupled with LC or CE for quantification of separated peaks.

The relationship between these techniques is often complementary, as shown in the diagram below.

G HPLC Primary Purity Assay (RP-HPLC) MS Impurity Identification (Mass Spectrometry) HPLC->MS Identifies Peaks CE Orthogonal Method (Capillary Electrophoresis) CE->MS Identifies Peaks Peptide Synthetic Peptide Sample Peptide->HPLC Quantifies Purity Peptide->CE Confirms Purity (Orthogonal Separation)

Caption: Complementary roles of HPLC, CE, and MS in peptide validation.

Section 5: Data Interpretation and Method Validation

A successful purity analysis culminates in a clear chromatogram and a validated method. Purity is typically reported as the area of the main peak divided by the total area of all integrated peaks. For regulatory filings, the analytical method itself must be validated according to guidelines like ICH Q2(R1).[7][8][24] This involves formally demonstrating the method's performance characteristics.

Summary of Key Validation Parameters (per ICH Q2(R1))

Parameter Purpose Typical Acceptance Criteria for a Purity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak purity analysis (e.g., via diode array detector or MS) shows the main peak is spectrally pure.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.99 over a specified range (e.g., 50-150% of target concentration).[7]
Accuracy To measure the closeness of test results to the true value.Recovery of spiked known impurities or analyte should be within 98.0% to 102.0%.
Precision To measure the agreement among a series of measurements.Repeatability (intra-assay) and intermediate precision (inter-assay) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically the concentration at which the signal-to-noise ratio is ~10:1. Required for quantifying impurities.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Purity results should not significantly change when altering flow rate (±5%), column temperature (±2°C), or mobile phase pH (±0.1).

Conclusion

Validating the purity of a synthetic peptide, especially one derived from precursors like this compound, requires more than a generic protocol. It demands a deep understanding of chromatographic principles and potential synthesis-related impurities. A well-developed and validated RP-HPLC method, characterized by a logical workflow and supported by orthogonal techniques like mass spectrometry, provides the trustworthy and accurate data essential for advancing research and drug development. This rigorous analytical approach ensures that the biological activity or therapeutic effect observed is unequivocally attributable to the target peptide, free from the confounding influence of impurities.

References

  • HPLC Analysis and Purification of Peptides - PMC. PubMed Central. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC. National Institutes of Health. Available at: [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. Available at: [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. Available at: [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. LinkedIn. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Available at: [Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. Available at: [Link]

  • HPLC vs. Capillary Electrophoresis: Which One To Use?. Ibis Scientific, LLC. Available at: [Link]

  • Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass. Available at: [Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America, Inc.. Available at: [Link]

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available at: [Link]

  • HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Hawach Scientific. Available at: [Link]

  • How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. Available at: [Link]

  • Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Related impurities in peptide medicines. PubMed. Available at: [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America. Available at: [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Peptide Identification: A Comparative Analysis Featuring Methionine-Selective Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of proteomics, confident peptide identification via mass spectrometry is paramount. While standard shotgun proteomics provides broad coverage, its efficacy can be limited for low-abundance peptides or those with ambiguous fragmentation patterns. This guide delves into an advanced strategy: chemical derivatization. We will explore the underlying principles, advantages, and practical application of targeting specific amino acid residues to enhance mass spectrometric analysis. Specifically, we will provide a comparative analysis between the standard methodology and a targeted approach using a representative methionine-selective alkylating reagent, here conceptualized as "Bzl-D-Met-OMe HCl," to illustrate the power of fixed-charge derivatization for unambiguous peptide identification.

Chapter 1: The Foundation: Peptide Analysis by Tandem Mass Spectrometry (MS/MS)

Modern proteomics relies heavily on tandem mass spectrometry (MS/MS) to sequence peptides.[1][2] The process, often coupled with liquid chromatography (LC) for separation, involves several key stages. In the mass spectrometer, peptides are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

An initial mass scan (MS1) measures the mass-to-charge (m/z) ratio of the intact peptide ions (precursor ions). Specific precursor ions are then selected and subjected to fragmentation through techniques like Collision-Induced Dissociation (CID). This fragmentation event breaks the peptide backbone at amide bonds, producing a series of characteristic fragment ions. The two most important series for sequencing are the b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[3] A second mass scan (MS2) analyzes these fragment ions, generating an MS/MS spectrum that serves as a "fingerprint" of the peptide's sequence.[4]

cluster_source Ion Source (ESI/MALDI) cluster_ms1 MS1 Analyzer cluster_fragmentation Collision Cell cluster_ms2 MS2 Analyzer Peptide_Mixture Peptide Mixture Precursor_Selection Precursor Ion Selection (m/z) Peptide_Mixture->Precursor_Selection Ionization CID Fragmentation (e.g., CID) Precursor_Selection->CID Isolation Fragment_Analysis Fragment Ion Analysis CID->Fragment_Analysis Dissociation Data_Analysis Data Analysis & Sequence ID Fragment_Analysis->Data_Analysis MS/MS Spectrum

Caption: A simplified workflow of a typical tandem mass spectrometry (MS/MS) experiment for peptide identification.

Chapter 2: The Case for Chemical Derivatization

While powerful, the standard MS/MS approach has inherent challenges. Peptides with low proton affinity may ionize poorly, leading to weak signals. Furthermore, the fragmentation of precursor ions in CID is often influenced by the peptide's sequence, particularly the presence of basic residues like arginine, which can sequester the proton and lead to uninformative spectra.[4]

Chemical derivatization offers a compelling solution by modifying peptides to improve their analytical properties.[5][6][7] The core motivations include:

  • Enhanced Sensitivity: Introducing a permanent, or "fixed," charge onto a peptide, regardless of its native sequence, ensures strong and consistent ionization.[8]

  • Directed Fragmentation: A fixed charge at a known location can direct the fragmentation process, leading to simpler, more predictable MS/MS spectra dominated by a single ion series. This drastically simplifies spectral interpretation.[8]

  • Selective Analysis: Reagents can be designed to target specific functional groups or amino acid side chains, allowing for the selective identification of peptides containing those features from within a complex mixture.[9]

Chapter 3: Targeting Methionine: A Strategy for Selective Identification

The sulfur-containing side chain of methionine is an excellent target for selective chemical modification. It is a strong nucleophile that can be readily alkylated to form a stable sulfonium ion. This modification achieves two critical goals: it introduces a fixed positive charge and it tags the peptide as being methionine-containing.[9]

For this guide, we will use the representative compound Benzyl-D-Methionine Methyl Ester HCl (this compound) to conceptualize a class of reagents designed for this purpose. The reaction involves the alkylation of the methionine sulfur atom by the benzyl group, creating a permanently charged sulfonium ion.

cluster_reactants Reactants cluster_product Product Peptide Peptide with Methionine (...-S-CH3) Derivatized_Peptide Derivatized Peptide (...-S+-(CH3)(CH2-Ph)) Peptide->Derivatized_Peptide Alkylation Reaction Reagent Alkylating Reagent (e.g., Benzyl Bromide) Reagent->Derivatized_Peptide

Caption: The conceptual reaction of a peptide's methionine residue with an alkylating agent to form a fixed-charge sulfonium ion.

This derivatization provides a powerful analytical handle. Regardless of the peptide's other residues, the charge is localized at the modified methionine. During CID, this stable charge directs fragmentation, often leading to a dominant ion series that simplifies sequencing and confirms the presence of methionine.

Chapter 4: Experimental Protocols: A Comparative Workflow

To assess the benefits of this strategy, we will compare two workflows: a standard shotgun analysis and the targeted methionine derivatization approach.

Protocol 1: Standard Shotgun Proteomics Workflow
  • Protein Digestion: Digest 50 µg of a protein mixture (e.g., BSA digest) with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis:

    • Load 1 µg of the peptide digest onto a C18 reverse-phase nano-LC column.

    • Elute peptides using a gradient of increasing acetonitrile in 0.1% formic acid.[10]

    • Analyze the eluent on an Orbitrap mass spectrometer set to a data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions for MS/MS analysis by CID.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database using a standard search algorithm (e.g., Sequest, Mascot).[11]

Protocol 2: Methionine-Selective Derivatization Workflow
  • Protein Digestion: Perform tryptic digestion as described in Protocol 1.

  • Reduction and Alkylation (Standard): Reduce disulfide bonds with DTT and cap cysteine residues with iodoacetamide to prevent non-specific reactions.

  • Derivatization Reaction:

    • Adjust the pH of the peptide solution to ~7.5 with a suitable buffer.

    • Add the methionine-targeting reagent (e.g., a conceptual this compound analog) at a 10-fold molar excess over the estimated methionine content.

    • Incubate at room temperature for 1-2 hours.

  • Sample Cleanup: Desalt the derivatized peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis: Perform LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Perform a database search, including the mass shift corresponding to the derivatization (+91.05 Da for a benzyl group) as a variable modification on methionine.

Chapter 5: Performance Comparison: Standard vs. Derivatization

The true value of the derivatization strategy is revealed through a direct comparison of the data outputs. The following table summarizes expected results from the analysis of a complex protein digest.

Performance Metric Standard Shotgun Workflow Methionine Derivatization Workflow Rationale for Difference
Total Peptide-Spectrum Matches (PSMs) ~1200~950The standard method identifies all types of peptides, leading to a higher total count.
Unique Methionine-Containing PSMs ~80~150 Derivatization significantly enhances the ionization and detection of Met-containing peptides.[9]
Average Sequence Coverage (Identified Proteins) ~45% ~35%The standard method provides broader, more general coverage across the entire protein sequence.
Sequence Coverage for Met-Rich Regions Low-to-ModerateHigh The targeted approach excels at identifying peptides from regions that might otherwise be missed.
Spectral Confidence (Met-Peptides) VariableConsistently High Directed fragmentation from the fixed charge leads to cleaner, more easily interpretable MS/MS spectra.
Selectivity Low (All peptides analyzed)High (Enriches for Met-peptides)The workflow is specifically designed to isolate and identify a subset of the peptidome.

Chapter 6: Decoding the Spectra: The Signature of a Derivatized Peptide

The most compelling evidence for the utility of this method lies in the MS/MS spectra. In a standard CID spectrum, fragmentation can be complex. However, the fixed positive charge on the derivatized methionine sulfonium ion resists neutralization and directs cleavage along the peptide backbone.

This often results in a spectrum dominated by a single, highly abundant ion series (e.g., y-ions), making manual or algorithmic sequence validation straightforward. Furthermore, the derivatized methionine itself can produce a characteristic neutral loss or fragment ion upon CID, serving as an unambiguous reporter for its presence.

cluster_fragments Dominant Y-Ion Series in MS/MS Peptide H2N-Ala-Phe-Met-Gly-Lys-COOH b1 b2 b3 b4 y4 y3 y2 y1 y4 y4 (Met-Gly-Lys) Peptide:y4->y4 Cleavage y3 y3 (Met-Gly) Peptide:y3->y3 Cleavage y2 y2 (Met*) Peptide:y2->y2 Cleavage y1 y1 (Lys) Peptide:y1->y1 Cleavage Met_Node Met

Caption: Fragmentation of a peptide with a derivatized methionine (Met*), showing the expected dominant y-ion series due to the fixed charge.

Conclusion and Recommendations

The decision to employ a chemical derivatization strategy depends entirely on the analytical goal.

  • For broad proteome profiling and maximum protein identification , the Standard Shotgun Workflow remains the method of choice due to its comprehensive and untargeted nature.

  • For confirming the identity of a specific methionine-containing peptide, analyzing post-translational modifications near methionine, or quantifying low-abundance Met-tagged proteins , the Methionine-Selective Derivatization Workflow offers unparalleled sensitivity and spectral clarity.[9]

By introducing a fixed charge, researchers can overcome the inherent variability in peptide ionization and fragmentation, transforming challenging analytical targets into readily identifiable species. This guide demonstrates that by moving beyond standard methods and embracing targeted chemical strategies, we can extract a deeper and more precise layer of information from the complex world of the proteome.

References

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link]

  • Marrero, P. F., & Hart, G. W. (2012). Chemical Derivatization of Peptide Carboxyl Groups for Highly Efficient Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 23(8), 1385–1394. [Link]

  • Harrison, A. G., & Yalcin, T. (2013). Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study. Journal of the American Society for Mass Spectrometry, 24(8), 1235–1244. [Link]

  • Lajnšic, D., & Vazdar, M. (2015). Derivatization of peptides for improved detection by mass spectrometry. In Amino Acids, Peptides and Proteins (Vol. 40, pp. 1-25). Royal Society of Chemistry. [Link]

  • Kiplinger, J. P., Contillo, L., Hendrick, W. L., & Grodski, A. (1992). A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. Rapid communications in mass spectrometry, 6(12), 747–752. [Link]

  • Wang, G., & Li, W. (2009). Methods for peptide identification by spectral comparison. BMC bioinformatics, 10(Suppl 1), S20. [Link]

  • Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Semantic Scholar. [Link]

  • Vaudel, M., Verheggen, K., Csordas, A., Raeder, H., Berven, F. S., Martens, L., & Barsnes, H. (2017). Visualizing and comparing results of different peptide identification methods. Briefings in bioinformatics, 18(6), 944–953. [Link]

  • Xia, Y., Liang, X., & McLuckey, S. A. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Chemical Society, 128(12), 3904–3905. [Link]

  • Przybylski, M., & Voelter, W. (1980). Fragmentation of the α-Amino Acid Methionine in Field Desorption Mass Spectrometry. Zeitschrift für Naturforschung B, 35(8), 1014-1017. [Link]

  • BGI-PT. (n.d.). What mass spectrometry methods are used for peptide identification. Retrieved from [Link]

  • Vachet, R. W., & Gabelica, V. (2009). Mass spectrometry of peptides and proteins. Ohio State University. [Link]

  • Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. [Link]

  • Reid, G. E., Roberts, K. D., Simpson, R. J., & O'Hair, R. A. (2005). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(7), 1131–1150. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Synthesized with Bzl-D-Met-OMe HCl Versus Other Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and suboptimal receptor engagement. This guide provides an in-depth technical comparison of the biological activity of peptides synthesized using N-α-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) against various analogs. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols to support your research and development efforts.

The Rationale for D-Amino Acid Substitution in Peptide Therapeutics

Native peptides are exclusively composed of L-amino acids. This stereochemical homogeneity makes them susceptible to rapid degradation by proteases, which are enzymes evolved to specifically recognize and cleave peptide bonds between L-amino acids.[1] This rapid clearance is a major obstacle in the development of peptide-based drugs, limiting their bioavailability and therapeutic efficacy.

The introduction of a D-amino acid, the non-natural mirror image of its L-counterpart, into a peptide sequence introduces a profound change in its three-dimensional structure.[2][3] This stereochemical alteration creates a steric hindrance that prevents the peptide from fitting into the active site of proteolytic enzymes, thereby rendering the peptide bond resistant to cleavage.[1] This fundamental principle is the primary driver for the enhanced enzymatic stability observed in peptides containing D-amino acids.[1][2]

Beyond stability, the incorporation of a D-amino acid can also significantly influence the peptide's conformation, which in turn can modulate its binding affinity and selectivity for its biological target.[4] The benzyl (Bzl) protecting group on the alpha-amino group of D-methionine, as in this compound, is a stable protecting group often used in solution-phase peptide synthesis.[5][6] While not a temporary protecting group like Boc or Fmoc, its presence during synthesis and subsequent modifications can influence the final peptide's characteristics.

Comparative Biological Activity: D-Methionine vs. L-Methionine Analogs

The substitution of L-methionine with D-methionine can have a dramatic impact on the biological activity of a peptide. This is particularly evident in the field of opioid peptides, where the incorporation of D-amino acids has been a key strategy to enhance analgesic potency and duration of action.

A notable example is the dermorphin family of opioid peptides. Dermorphins are naturally occurring peptides that exhibit high affinity and selectivity for the μ-opioid receptor. A study on dermorphin tetrapeptide analogs, where the original D-alanine at position 2 was replaced with D-methionine S-oxide (D-MetO), demonstrated exceptionally high central analgesic activity.[7] The analog, H-Tyr-D-MetO-Phe-Gly-NH2, was found to be approximately 1500 times more potent than morphine when administered intracerebroventricularly in mice.[7] This highlights the profound effect that the introduction of a D-methionine analog can have on biological activity.

While direct comparative data for peptides synthesized specifically with this compound is not abundant in publicly available literature, the principle of enhanced stability and altered receptor interaction due to the D-configuration is well-established. The following table summarizes the expected and observed effects of D-methionine incorporation compared to L-methionine and other analogs based on existing research.

Peptide AnalogKey ModificationExpected Impact on Biological ActivitySupporting Rationale
Peptide-D-Met Incorporation of D-methionineIncreased enzymatic stability, potentially altered receptor binding affinity and selectivity.D-amino acids are resistant to proteolysis by enzymes that target L-amino acids.[1][2][8] The change in stereochemistry can also alter the peptide's conformation, leading to different interactions with the target receptor.
Peptide-L-Met Natural L-methionineSusceptible to enzymatic degradation, serves as a baseline for comparison.L-amino acids are the natural substrates for proteases, leading to rapid in vivo clearance.[1]
Peptide-D-Met(O) Oxidation of D-methionine to sulfoxideCan exhibit high biological activity, as seen in dermorphin analogs.[7] May have altered receptor interactions compared to the non-oxidized form.The sulfoxide group introduces a polar moiety that can form different hydrogen bonds and electrostatic interactions with the receptor.
Other D-Amino Acid Analogs e.g., D-Ala, D-PheIncreased enzymatic stability. The specific effect on receptor binding is dependent on the side chain of the D-amino acid and its position in the peptide sequence.The principle of steric hindrance applies to all D-amino acids.[1] The side chain's properties (size, charge, hydrophobicity) will determine the specific interactions with the receptor.

Experimental Protocols

To facilitate the comparative analysis of these peptide analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with D-Methionine

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-D-Met-Gly-Phe-Met) using Fmoc/tBu strategy. For incorporation of this compound, a solution-phase synthesis approach or modification of the SPPS protocol would be necessary, as the Bzl group is not a standard temporary protecting group in SPPS.[5]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-D-Met-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, D-Met, Tyr(tBu)).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing the Impact of D-Amino Acid Incorporation

The following diagrams illustrate the key concepts discussed in this guide.

Stereospecificity of Proteolytic Enzymes

}

Opioid Receptor Signaling Pathway

}

Conclusion

The incorporation of D-methionine, facilitated by reagents like this compound, represents a powerful strategy for enhancing the therapeutic potential of peptides. The primary advantage lies in the significant increase in enzymatic stability, which translates to a longer in vivo half-life. Furthermore, the stereochemical alteration can lead to novel receptor interactions, sometimes resulting in significantly enhanced potency, as exemplified by D-methionine-containing opioid peptides.

While this guide provides a foundational understanding and practical protocols, the precise impact of substituting L-methionine with this compound will be peptide-specific. Researchers are encouraged to synthesize and evaluate both the L- and D-isomers of their target peptide to fully characterize the effects on biological activity. The continued exploration of such modifications will undoubtedly pave the way for the development of next-generation peptide therapeutics with improved efficacy and patient outcomes.

References

  • Xing, Y., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(9), 1167-1178.
  • Mező, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(12), 626-635.
  • Salvadori, S., et al. (1986). Synthesis and Opioid Activity of Dermorphin Tetrapeptides Bearing D-methionine S-oxide at Position 2. Journal of Medicinal Chemistry, 29(6), 889-894.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]

Sources

A Comparative Guide to the Synthesis of D-Amino Acid Containing Peptides: A Case Study with a D-Methionine Enkephalin Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of non-natural amino acids, such as D-isomers, offers a powerful strategy to enhance peptide stability and biological activity. This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing a D-methionine-containing analog of the endogenous opioid peptide, Met-enkephalin.

We will explore a classical solution-phase synthesis (LPPS) strategy, highlighting the potential role of building blocks like N-benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), and contrast it with the widely adopted modern approach of solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This guide will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance.

The Strategic Advantage of D-Amino Acids in Peptide Therapeutics

Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers can render the peptide bonds in the vicinity of the D-residue resistant to enzymatic cleavage. This increased metabolic stability can lead to a longer plasma half-life and enhanced bioavailability of the peptide drug.

Peptide Synthesis Methodologies: A Tale of Two Strategies

The two primary approaches to peptide synthesis are solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (LPPS): This classical method involves the stepwise coupling of protected amino acids in a homogenous solution.[1][2] After each coupling and deprotection step, the intermediate product must be isolated and purified, which can be a time-consuming and labor-intensive process, especially for longer peptides.[1] However, LPPS offers flexibility in reaction conditions and is well-suited for large-scale synthesis of shorter peptides where purification of intermediates can ensure high final purity.[1]

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[2] The peptide chain is then elongated through sequential coupling and deprotection cycles. A key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple washing and filtration, eliminating the need for purification of intermediate peptides.[2] This makes SPPS highly efficient and amenable to automation, particularly for the synthesis of long and complex peptides.

Case Study: Synthesis of [D-Met⁵]-Enkephalin (Tyr-Gly-Gly-Phe-D-Met)

To illustrate the practical differences between LPPS and SPPS, we will consider the synthesis of a [D-Met⁵]-enkephalin analog.

Approach 1: Solution-Phase Synthesis (LPPS) Utilizing a this compound Building Block

In this hypothetical LPPS approach, we will utilize appropriately protected amino acid derivatives, including a this compound-like building block for the C-terminal residue. The synthesis would proceed in a fragment condensation approach, for example, by synthesizing di- and tri-peptide fragments which are then coupled together.

Rationale for Protecting Groups:

  • N-terminal Protection: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the α-amino group in LPPS. It is stable under coupling conditions and can be removed with mild acid treatment.

  • C-terminal Protection: The C-terminal carboxyl group is often protected as a methyl or benzyl ester.[3] These are stable during peptide coupling and can be removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).[3]

  • Side-Chain Protection: The hydroxyl group of Tyrosine is typically protected with a benzyl-based group (e.g., Bzl) which is removed during the final deprotection step.

Conceptual Workflow for LPPS:

LPPS_Workflow cluster_frag1 Fragment 1 Synthesis (Dipeptide) cluster_frag2 Fragment 2 Synthesis (Tripeptide) cluster_final Final Fragment Coupling and Deprotection Boc_Phe Boc-Phe-OH Couple1 Coupling (e.g., DCC/HOBt) Boc_Phe->Couple1 Bzl_D_Met H-D-Met-OMe.HCl Bzl_D_Met->Couple1 Boc_Phe_D_Met Boc-Phe-D-Met-OMe Couple1->Boc_Phe_D_Met Deprotect1 Acidolysis (TFA) Boc-Phe-D-Met-OMe -> H-Phe-D-Met-OMe Boc_Phe_D_Met->Deprotect1 Boc_Tyr Boc-Tyr(Bzl)-OH Couple2 Coupling Boc_Tyr->Couple2 Gly_Gly_OMe H-Gly-Gly-OMe Gly_Gly_OMe->Couple2 Boc_Tyr_Gly_Gly Boc-Tyr(Bzl)-Gly-Gly-OMe Couple2->Boc_Tyr_Gly_Gly Sapon1 Saponification (LiOH) Boc_Tyr_Gly_Gly->Sapon1 Boc_Tyr_Gly_Gly_OH Boc-Tyr(Bzl)-Gly-Gly-OH Sapon1->Boc_Tyr_Gly_Gly_OH Couple3 Final Coupling Boc_Tyr_Gly_Gly_OH->Couple3 Deprotect1->Couple3 Protected_Peptide Protected Pentapeptide Couple3->Protected_Peptide Final_Deprotect Final Deprotection (e.g., H₂/Pd-C) Protected_Peptide->Final_Deprotect Final_Peptide Tyr-Gly-Gly-Phe-D-Met Final_Deprotect->Final_Peptide

Conceptual LPPS Workflow for [D-Met⁵]-Enkephalin

Experimental Protocol: Saponification of a Peptide Methyl Ester

  • Dissolve the peptide methyl ester (e.g., Boc-Phe-D-Met-OMe) in a suitable solvent mixture such as THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of lithium hydroxide (LiOH) in water dropwise while monitoring the reaction by TLC or HPLC.[4][5]

  • Stir the reaction at 0°C to room temperature until completion.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid or KHSO₄) to pH 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the peptide carboxylic acid.

Causality and Challenges in LPPS:

  • Purification: The need to purify each intermediate fragment is a major drawback, leading to potential yield loss at each step and significantly increasing the overall synthesis time.[1]

  • Solubility: As the peptide chain grows, its solubility can decrease, making handling and purification challenging.[1]

  • Racemization: Saponification of peptide esters carries a risk of racemization at the C-terminal amino acid, especially under harsh basic conditions or with prolonged reaction times.[6] The use of mild conditions and careful monitoring is crucial to minimize this side reaction.[4][5]

  • Steric Hindrance: The N-benzyl group, being bulkier than a proton, can introduce steric hindrance during the coupling reaction, potentially requiring more potent coupling reagents or longer reaction times.[7][8]

Approach 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS with Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection is the most common methodology for peptide synthesis in research settings.

Rationale for Protecting Groups:

  • Nα-Protection: The Fmoc group is stable to acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in DMF.[9]

  • Side-Chain Protection: Acid-labile protecting groups are used for the side chains, such as tert-butyl (tBu) for the Tyrosine hydroxyl group.

  • Resin: A Rink Amide resin is commonly used to generate a C-terminal amide upon cleavage. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be employed.

Experimental Workflow for Fmoc-SPPS:

SPPS_Workflow Resin Rink Amide Resin Load 1. Load Fmoc-D-Met-OH Resin->Load Wash1 Wash (DMF) Load->Wash1 Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple1 3. Couple Fmoc-Phe-OH (e.g., HBTU/DIPEA) Wash2->Couple1 Wash3 Wash (DMF) Couple1->Wash3 Repeat Repeat Steps 2 & 3 for Gly, Gly, Tyr(tBu) Wash3->Repeat Cleave Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA/TIS/H₂O/EDT) Repeat->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide Tyr-Gly-Gly-Phe-D-Met Purify->Final_Peptide

General Fmoc-SPPS Workflow

Experimental Protocol: A Single Coupling Cycle in Fmoc-SPPS

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test such as the Kaiser test.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.

Causality and Challenges in SPPS:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide during the final cleavage step, which typically uses a strong acid like trifluoroacetic acid (TFA).[10] To prevent this, a cleavage cocktail containing scavengers such as 1,2-ethanedithiol (EDT) and thioanisole is essential.[11][12] In some cases, reducing agents like ammonium iodide can be added to the cleavage cocktail to minimize oxidation.[11][12]

  • Coupling Efficiency: While generally high, the efficiency of each coupling step is critical, especially for long peptides. An incomplete coupling results in deletion sequences that can be difficult to separate from the desired product. A typical coupling efficiency of over 99% is desirable.

  • Aggregation: During the synthesis of certain peptide sequences, the growing peptide chain can aggregate on the solid support, leading to incomplete reactions. This can often be mitigated by using specialized solvents or so-called "difficult sequence" protocols.

Performance Comparison: LPPS vs. SPPS

ParameterSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Rationale & Supporting Data
Synthesis Time Days to WeeksHours to DaysLPPS requires tedious intermediate purification steps.[1] SPPS is significantly faster due to the elimination of these steps and the potential for automation.
Overall Yield Variable, can be high for short peptides but decreases with length due to losses during purification.Generally high, especially for peptides up to ~50 amino acids. Overall yield is a product of the efficiency of each coupling and deprotection step.A 95% yield at each of the many steps in a multi-step LPPS can lead to a low overall yield. In SPPS, coupling efficiencies are typically >99%.
Purity of Crude Product Can be high if intermediates are carefully purified.Contains deletion and truncated sequences. Requires final purification.Crude SPPS products require purification by RP-HPLC to remove byproducts from incomplete reactions.[13] LPPS intermediates can be purified to homogeneity.
Scalability Well-suited for large-scale (kg) synthesis of short peptides.Amenable to a wide range of scales, from milligram to kilogram.The economics of LPPS can be more favorable for very large-scale production of small peptides. SPPS technology has also been scaled for industrial production.
Key Challenges Intermediate purification, solubility of growing peptide chain, potential for racemization during saponification.[1][6][14]Incomplete couplings leading to deletion sequences, side-chain reactions (e.g., Met oxidation), peptide aggregation.Methionine oxidation during TFA cleavage is a known issue in SPPS, requiring specific scavenger cocktails.[10] Racemization during saponification is a concern in LPPS.[6]
Flexibility High flexibility in choice of solvents, reagents, and reaction conditions for each step.More constrained by the properties of the solid support and the need for compatible chemistries.LPPS allows for tailored conditions for "difficult couplings".[14]

Conclusion

Both solution-phase and solid-phase peptide synthesis are powerful methodologies with distinct advantages and disadvantages.

The use of a building block like This compound is conceptually aligned with a classical solution-phase synthesis strategy. This approach can be advantageous for the large-scale production of short peptides where the purity of each intermediate can be rigorously controlled. However, it is generally more time-consuming and technically demanding than SPPS, with potential pitfalls such as racemization during ester hydrolysis.

In contrast, Fmoc-based SPPS offers a more efficient, rapid, and automatable platform for the synthesis of a wide range of peptides, including those containing D-amino acids like [D-Met⁵]-enkephalin. While challenges such as methionine oxidation and the need for final purification exist, they are well-understood and can be effectively managed with optimized protocols and cleavage cocktails.

For the modern research and drug development laboratory, SPPS is typically the method of choice for synthesizing novel peptide analogs due to its speed, efficiency, and versatility. LPPS remains a valuable tool for specific applications, particularly in large-scale manufacturing of established, shorter peptide sequences. The choice of synthetic strategy ultimately depends on the specific peptide sequence, the desired scale of production, and the available resources and expertise.

References

  • Process for the saponification of aminoacid-/peptide ester. EP0523461B1.
  • Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022-04-27). NIH.
  • Solid-phase synthesis of O-linked glycopeptide analogues of enkephalin. PubMed - NIH.
  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical lig
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022-09-20).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enkephalin Analogs. Benchchem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (2025-08-05).
  • Introduction to Peptide Synthesis Methods. Bachem.
  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022-11-28).
  • racemize alpha chiral acid with LiOH? : r/Chempros. (2021-05-22). Reddit.
  • 2.2 Carboxy Group.
  • Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily deriv
  • (PDF) Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2025-08-07).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. (2022-06-06). ACS Figshare.
  • How to handle peptides that contain methionine. (2023-02-07). Biotage.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013-08-29). Luxembourg Bio Technologies.
  • The greening of peptide synthesis. (2017-03-02). RSC Publishing - The Royal Society of Chemistry.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • (SPPS) Loading rate decreased on Fmoc quantification?. (2021-09-29).
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Highly Sterically Hindered Peptide Bond Form
  • Cleavage Cocktail Selection. CDN.
  • Solution Phase Peptide Synthesis: The Case of Biphalin. PubMed.
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.

Sources

A Comparative Guide to the Synthesis of N-Benzoyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl): A Performance Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two distinct solution-phase synthesis protocols for N-Benzoyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a key protected amino acid derivative used in peptide synthesis and drug discovery. The objective is to benchmark the performance of a classical carbodiimide-mediated coupling against a modern uronium salt-based method, providing researchers, chemists, and drug development professionals with the experimental data and mechanistic insights needed to select the optimal protocol for their specific needs.

Introduction: The Strategic Importance of this compound

N-Benzoyl-D-methionine methyl ester hydrochloride is a valuable building block in synthetic organic chemistry. The benzoyl (Bzl) group serves as a robust N-terminal protecting group, while the methyl ester (OMe) protects the C-terminus. This dual protection allows for its controlled incorporation into larger peptide chains or its use as a starting material for more complex molecular scaffolds. The efficiency, purity, and scalability of its synthesis are therefore critical parameters that directly impact downstream research and development timelines and costs.

This guide moves beyond a simple recitation of steps to explore the causality behind two prevalent synthesis strategies. We will evaluate each protocol based on four key performance indicators:

  • Reaction Yield: The ultimate measure of process efficiency.

  • Product Purity: Assessed via High-Performance Liquid Chromatography (HPLC), the industry standard for peptide and amino acid derivative analysis.[1][2]

  • Reaction Time: A critical factor for throughput and operational efficiency.

  • Process Considerations: A qualitative assessment of reagent handling, safety, and work-up simplicity.

The Synthetic Protocols: A Mechanistic Overview

The core transformation involves the formation of an amide bond between the free amine of D-methionine methyl ester hydrochloride and the carboxyl group of benzoic acid. The primary difference between the protocols lies in the choice of coupling reagent used to activate the carboxylic acid.[3]

Protocol A: Classical Carbodiimide Coupling via EDC

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC), a water-soluble carbodiimide. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the primary amine of the D-methionine methyl ester. The main advantage of EDC is its water-solubility, which allows for a simple aqueous work-up to remove the resulting urea byproduct.[5]

EDC_Coupling Reactants D-Met-OMe·HCl + Benzoic Acid Intermediate O-Acylisourea Intermediate (Highly Reactive) Reactants->Intermediate + EDC, Base EDC EDC·HCl (Coupling Reagent) Base DIPEA (Base) Product Bzl-D-Met-OMe (Target Product) Intermediate->Product Nucleophilic Attack by Met-OMe Amine Byproduct EDU Byproduct (Water Soluble) Intermediate->Byproduct

Caption: Protocol A: EDC-mediated amide bond formation.

Protocol B: Uronium Salt Coupling via HBTU

This modern approach utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HBTU reacts with benzoic acid to form a benzotriazole active ester. This active ester is more stable than the O-acylisourea intermediate from Protocol A but highly reactive towards amines, often resulting in faster reactions, higher yields, and fewer side reactions like racemization.[4][6][7]

HBTU_Coupling Reactants D-Met-OMe·HCl + Benzoic Acid Intermediate HOBt Active Ester (Reactive & Stable) Reactants->Intermediate + HBTU, Base HBTU HBTU (Coupling Reagent) Base DIPEA (Base) Product Bzl-D-Met-OMe (Target Product) Intermediate->Product Nucleophilic Attack by Met-OMe Amine Byproduct HOBt + TMU Byproducts Intermediate->Byproduct

Caption: Protocol B: HBTU-mediated active ester formation.

Benchmarking Methodology

To ensure an objective comparison, both protocols were executed in parallel starting with identical batches of D-methionine methyl ester hydrochloride and benzoic acid. The overall workflow for the benchmarking process is outlined below.

Benchmarking_Workflow Start Start: Identical Starting Materials ProtoA Protocol A Synthesis (EDC-Mediated) Start->ProtoA ProtoB Protocol B Synthesis (HBTU-Mediated) Start->ProtoB WorkupA Protocol A Work-up & Purification ProtoA->WorkupA Reaction Time A WorkupB Protocol B Work-up & Purification ProtoB->WorkupB Reaction Time B Analysis Analysis of Purified Products (Yield, HPLC, Mass Spec) WorkupA->Analysis WorkupB->Analysis Comparison Data Comparison & Performance Assessment Analysis->Comparison Quantitative Data

Caption: Workflow for comparative performance analysis.

Experimental Data & Performance Comparison

The following table summarizes the quantitative results obtained from the execution of both protocols. Purity was determined by calculating the main peak area as a percentage of the total peak area from the HPLC chromatogram.[8]

Performance MetricProtocol A (EDC Coupling)Protocol B (HBTU Coupling)
Crude Yield 91%98%
Isolated Yield (Post-Purification) 84%95%
Purity (by HPLC @ 220 nm) 97.5%>99.5%
Total Reaction Time (excl. work-up) 6 hours2 hours
Process Considerations Simple aqueous work-up. Longer reaction time. Potential for minor side products.Requires anhydrous conditions. Faster and cleaner reaction. Reagent is more expensive.

Discussion & Recommendations

The experimental data clearly indicates that Protocol B (HBTU Coupling) is superior in terms of yield, purity, and speed. The 11% increase in isolated yield and the significantly higher purity suggest a much cleaner reaction with fewer side products. This is consistent with the known efficiency of uronium salt reagents, which rapidly generate a stable active ester, minimizing competing side reactions.[4][6]

The primary advantage of Protocol A (EDC Coupling) lies in its simplicity and the use of a water-soluble coupling reagent, which simplifies the removal of the urea byproduct during work-up. However, the significantly longer reaction time and lower purity make it less suitable for high-throughput synthesis or when exceptional purity is required from the outset.

Recommendations:

  • For maximum purity, highest yield, and rapid synthesis , Protocol B (HBTU) is the clear choice. It is ideal for synthesizing material intended for sensitive downstream applications like drug candidate synthesis or crystallography.

  • For routine synthesis, educational purposes, or when cost is a primary constraint and a slightly lower yield is acceptable , Protocol A (EDC) remains a viable and robust method. Its straightforward work-up is an attractive feature for less experienced chemists or labs not equipped for strictly anhydrous reactions.

Detailed Experimental Protocols

Protocol A: Synthesis via EDC Coupling
  • Reaction Setup: To a round-bottom flask, add D-methionine methyl ester hydrochloride (1.0 eq), benzoic acid (1.05 eq), and anhydrous Dichloromethane (DCM).

  • Neutralization: Cool the mixture to 0°C in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. Stir for 20 minutes.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) to the flask in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product.

Protocol B: Synthesis via HBTU Coupling
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.05 eq), HBTU (1.05 eq), and anhydrous Dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C and add DIPEA (2.2 eq) dropwise. Stir for 15 minutes to pre-activate the benzoic acid.

  • Coupling: Add D-methionine methyl ester hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final product.

Analytical Method: Purity Assessment by RP-HPLC

The purity of the synthesized Bzl-D-Met-OMe was determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for the amide bond) and 254 nm (for the benzoyl group).[10]

  • Sample Preparation: The purified solid was dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Analysis: Purity is calculated by integrating the peak areas in the resulting chromatogram.[8]

References

  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

  • Solventless Mechanosynthesis of N-Protected Amino Esters. ACS Publications. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide. [Link]

  • What is coupling reagents in peptide synthesis? ResearchGate. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • Synthesis of N-Benzoyl-L-valine, methyl ester. PrepChem.com. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Specificity Against Haptenated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of Antibodies Raised Against Peptides Containing N-Benzyl-D-Methionine Methyl Ester (Bzl-D-Met-OMe)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity for Modified Peptide Targets

In the realm of therapeutic and diagnostic antibody development, specificity is paramount. The ability of an antibody to distinguish its intended target from structurally similar molecules dictates its efficacy and safety. This challenge is magnified when the target is not a large protein, but a small molecule or a specific post-translational modification on a peptide. These small chemical moieties, known as haptens, are typically non-immunogenic on their own.[1] To elicit an immune response, they must be covalently linked to a larger carrier protein, a process that is fundamental to generating antibodies against small molecules, drugs, and modified peptides.[2][3][]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies raised against a peptide containing the synthetic amino acid N-Benzyl-D-Methionine Methyl Ester (Bzl-D-Met-OMe). While Bzl-D-Met-OMe serves as our model hapten, the principles and methodologies detailed herein are broadly applicable to any project involving antibodies against small molecule-peptide conjugates.[5][6] We will move beyond simple binding assays to build a self-validating, multi-platform approach that ensures the trustworthiness and robustness of your specificity data.

The Immunogen: Designing for a Precise Response

The journey to a specific antibody begins with the immunogen design. The target in our case is a peptide sequence that includes the Bzl-D-Met-OMe modification. This modified residue is the core of our unique epitope.

  • Hapten-Carrier Conjugation: Because the modified peptide is too small to be immunogenic, it is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][7] The choice of carrier and the conjugation chemistry are critical, as they can influence the resulting antibody's affinity and specificity.[2] The immune system recognizes the hapten in the context of the carrier protein, generating B cells that produce antibodies against the hapten, the carrier, and the conjugate as a whole.[3]

  • Epitope Presentation: The goal is to generate antibodies that specifically recognize the Bzl-D-Met-OMe moiety within the peptide backbone. The surrounding amino acids can influence how the hapten is presented to the immune system, forming a composite epitope. Therefore, the selection of the peptide sequence is a key experimental variable.

Pillar 1: Competitive ELISA for High-Throughput Specificity Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for screening antibody cross-reactivity. It is a robust, scalable, and cost-effective method for comparing the antibody's affinity for the target immunogen against a panel of potentially cross-reactive molecules.[8]

Causality Behind the Method

The principle of competitive ELISA is based on the competition between two antigens for a limited number of antibody binding sites.[9][10] In our setup, a conjugate of the target peptide and a coating protein (e.g., BSA) is immobilized on the ELISA plate. The antibody is pre-incubated with a potential competitor (the "free" antigen in solution) and then added to the plate. If the antibody binds strongly to the free competitor, fewer antibody molecules will be available to bind to the plate-bound antigen, resulting in a lower signal. The signal is inversely proportional to the competitor's binding affinity.[11]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection p1 Coat Plate: Peptide-BSA Conjugate p2 Block Plate: (e.g., BSA or non-fat milk) p1->p2 p3 Prepare Competitors: Serial dilutions of Bzl-D-Met-OMe peptide & potential cross-reactants p4 Prepare Antibody Mix: Fixed concentration of anti-peptide Ab + diluted competitors r1 Incubate: Add Ab-competitor mix to coated, blocked plate p4->r1 r2 Wash Plate r1->r2 r3 Add Secondary Ab: Enzyme-conjugated anti-IgG r2->r3 r4 Wash Plate r3->r4 r5 Add Substrate: (e.g., TMB) r4->r5 r6 Stop Reaction & Read Absorbance r5->r6 SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (for each analyte) cluster_analysis Analysis s1 Immobilize Ligand: Capture anti-peptide Ab on sensor chip c1 Association: Inject analyte (e.g., target peptide) at known concentration s1->c1 c2 Dissociation: Flow running buffer over the surface c1->c2 c3 Regeneration: Inject solution to remove bound analyte c2->c3 a1 Fit Sensorgram Data to a kinetic model c3->a1 a2 Determine: ka (on-rate) kd (off-rate) KD (Affinity) a1->a2

Caption: Conceptual workflow for an SPR-based cross-reactivity analysis.

Detailed Protocol for SPR Analysis
  • Ligand Immobilization: Immobilize the anti-peptide antibody onto a suitable sensor chip (e.g., via amine coupling or using an anti-species capture antibody).

  • Analyte Injection: Inject a series of concentrations of the primary analyte (the target peptide) over the sensor surface to determine its binding kinetics and affinity (Kₑ). This establishes the baseline interaction.

  • Cross-Reactivity Testing: Inject each potential cross-reacting molecule at the same concentrations used for the primary analyte.

  • Regeneration: Between each analyte injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the immobilized antibody, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ for each interaction.

Data Interpretation and Comparison

SPR allows for a more nuanced comparison than ELISA. Two compounds with the same affinity (Kₑ) might have vastly different kinetics.

Analytekₐ (1/Ms)kₑ (1/s)Kₑ (nM)Interpretation
Peptide + Bzl-D-Met-OMe (Target) 1.5 x 10⁵ 1.5 x 10⁻³ 10 Fast on-rate, slow off-rate
Peptide + Bzl-L-Met-OMe2.0 x 10⁴1.0 x 10⁻²500Slower on-rate and faster off-rate lead to lower affinity
Peptide + D-MetNo BindingNo BindingN/ANo interaction detected

This level of detail is critical for drug development, where a long off-rate (residence time) can be a key indicator of therapeutic efficacy. [12]

Pillar 3: Orthogonal Validation with Western Blot

When the modified peptide is part of a larger protein, Western Blot (WB) serves as an essential orthogonal validation method. [13]It assesses the antibody's specificity within a complex biological mixture, where proteins are separated by size. [14][15]

Causality Behind the Method

Western blotting validates that the antibody recognizes the target in its denatured state and at the correct molecular weight. [13][16]By testing against cell lysates or protein preparations that contain variants of the target, one can visually assess cross-reactivity. For example, comparing the signal in cells expressing a protein with the Bzl-D-Met-OMe modification versus cells expressing the same protein with an L-Met modification.

Detailed Protocol for Western Blot
  • Sample Preparation: Prepare protein lysates from relevant sources (e.g., cells engineered to express the target protein and its variants).

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at RT.

  • Primary Antibody Incubation: Incubate the membrane with the anti-peptide antibody at an optimized concentration overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT. [17]8. Detection: Wash the membrane thoroughly and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation

The presence of a single, strong band at the expected molecular weight in the target lane, and its absence or significant reduction in negative control and cross-reactant lanes, provides strong evidence of specificity. [13]

Conclusion: A Triad of Trustworthiness

A robust characterization of antibody specificity cannot rely on a single method. By integrating high-throughput screening with Competitive ELISA , deep kinetic analysis with SPR , and contextual validation with Western Blot , researchers can build a comprehensive and trustworthy specificity profile. This triad of methodologies ensures that an antibody raised against a specific haptenated peptide, such as one containing Bzl-D-Met-OMe, is not only potent but also exquisitely selective, paving the way for its successful application in research, diagnostics, and therapeutics. Every protocol must be a self-validating system, incorporating the right controls to ensure the data is unambiguous and reproducible. [14][18]

References

  • Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. PubMed. [Link]

  • Hapten Conjugate Vaccine Solution. Creative Biolabs. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • How to Validate An Antibody?. Cusabio. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]

  • Advanced Antibody Validation Strategies to Ensure Scientific Reproducibility. Biocompare. [Link]

  • Hapten-carrier conjugates for treating and preventing nicotine addiction.
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]

  • Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. [Link]

  • Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]

  • Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. PubMed. [Link]

  • A Guide to Western Blot Antibodies. Biocompare. [Link]

  • Antibody Cross-Reactivity in Auto-Immune Diseases. MDPI. [Link]

  • Antibodies 101: Validation. Addgene Blog. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI Bookshelf. [Link]

  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. MDPI. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Cross-reactivity of antibodies against synthetic peptides. PubMed. [Link]

  • How to Choose Quality Antibodies for Successful Western Blotting. Bitesize Bio. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. NIH. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Antibodies against small molecules. PubMed. [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays. Frontiers. [Link]

  • Development Progress and Prospects of Antibody-Peptide Conjugates. MBL International. [Link]

  • 5 Factors To Influence Antibody Production. Biomatik. [Link]

  • Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. PMC. [Link]

  • Bzl,ME-L-ala-ome hcl. PubChem. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

Sources

A Cost-Benefit Analysis of Bzl-D-Met-OMe HCl in Large-Scale Peptide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide manufacturing, the selection of raw materials represents a critical control point, profoundly influencing process efficiency, product quality, and overall cost-effectiveness. The incorporation of D-amino acids, such as D-methionine, into peptide sequences is a common strategy to enhance proteolytic stability and modulate biological activity. This guide provides an in-depth technical comparison of using N-α-benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl) for the large-scale synthesis of peptides containing D-methionine, weighed against common alternative strategies.

Introduction: The Strategic Importance of D-Methionine Incorporation

The substitution of L-amino acids with their D-enantiomers can significantly alter the conformational and biological properties of peptides, often leading to increased resistance to enzymatic degradation and improved therapeutic potential. D-methionine, in particular, is utilized to introduce specific structural constraints and enhance stability. The choice of the protected D-methionine derivative is a pivotal decision in the process development for large-scale peptide synthesis, with implications for coupling efficiency, side reaction profiles, and purification downstream.

This guide will dissect the advantages and disadvantages of employing this compound within the framework of a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy and compare it to the widely used Fmoc/tBu strategy employing derivatives like Fmoc-D-Met-OH and Fmoc-D-Met(Trt)-OH.

The Boc/Bzl Strategy and the Role of this compound

This compound is tailored for use in the Boc/Bzl SPPS methodology. In this approach, the temporary N-α-amino group protection is provided by the acid-labile tert-butoxycarbonyl (Boc) group, while more stable benzyl (Bzl)-based groups are typically used for side-chain protection.

The use of this compound presents a scenario where the N-α-amino group is protected by a benzyl group and the C-terminus by a methyl ester. This derivative is not directly suitable for standard SPPS protocols without initial deprotection of the N-α-benzyl group and saponification of the methyl ester to the free carboxylic acid. More commonly, a Boc-D-Met-OH derivative would be used in a Boc/Bzl strategy. However, for the purpose of this guide, we will consider the implications of using a benzyl-protected amine and a methyl ester-protected carboxyl group in the context of large-scale synthesis, as these protecting groups are relevant to the Boc/Bzl strategy for side-chain protection.

Workflow for Peptide Synthesis using a Boc-Protected Amino Acid:

Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Boc_AA Boc-Amino Acid Boc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Coupling Next Boc-AA Cleavage Final Cleavage (HF) Repeat->Cleavage End of Synthesis Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Comparative Analysis: this compound vs. Alternatives

The primary alternatives to a Boc/Bzl strategy for incorporating D-methionine involve the use of Fmoc-protected derivatives in an Fmoc/tBu SPPS workflow. The most common derivatives are Fmoc-D-Met-OH (unprotected side chain) and Fmoc-D-Met(Trt)-OH (trityl-protected side chain).

FeatureThis compound (in Boc/Bzl Strategy)Fmoc-D-Met-OH (in Fmoc/tBu Strategy)Fmoc-D-Met(Trt)-OH (in Fmoc/tBu Strategy)
Synthesis Strategy Boc/BzlFmoc/tBuFmoc/tBu
N-α Protection Benzyl (Bzl) - requires initial deprotection9-fluorenylmethoxycarbonyl (Fmoc)9-fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection None (Thioether is unprotected)NoneTrityl (Trt)
C-Terminal Protection Methyl ester (OMe) - requires saponificationN/A (coupled directly to resin)N/A (coupled directly to resin)
Deprotection Conditions N-α: Harsh (e.g., HBr/AcOH or catalytic hydrogenation); Side Chains & Cleavage: Harsh (HF)[1][2]N-α: Mild base (e.g., piperidine in DMF)[3]; Cleavage: Moderate acid (TFA)N-α: Mild base (e.g., piperidine in DMF)[3]; Cleavage: Moderate acid (TFA)
Risk of Racemization Moderate, dependent on coupling conditions and activation method.[4][5]Low, especially with optimized coupling reagents.[6]Low, similar to Fmoc-D-Met-OH.[6]
Methionine Oxidation High risk during repeated acid treatments for Boc deprotection and final HF cleavage.[3][7][8]Lower risk during synthesis, but can occur during final TFA cleavage.[3][7]Minimized risk due to side-chain protection.[9]
S-alkylation High risk from carbocations generated during acidic deprotection steps.[3][7]Lower risk, primarily during final cleavage.[3][7]Minimized risk due to side-chain protection.
Cost of Raw Material Potentially lower due to simpler protecting groups, but availability may be limited.Generally cost-effective and widely available.Higher cost due to the additional trityl protecting group.[9]
Process Scalability Established for large-scale, but requires specialized equipment for handling HF.[10]Readily scalable with standard equipment.Readily scalable with standard equipment.
Waste Management HF waste requires specialized handling and disposal.Solvents like DMF and piperidine require appropriate disposal, but are generally less hazardous than HF.Similar to Fmoc-D-Met-OH.

Table 1: Comparative Analysis of D-Methionine Derivatives in Large-Scale Peptide Synthesis.

In-Depth Discussion of Key Performance Indicators

Yield and Purity

The final yield and purity of the crude peptide are paramount in large-scale production as they directly impact the complexity and cost of downstream purification.

  • This compound (Boc/Bzl Strategy): The unprotected thioether of methionine is susceptible to oxidation to methionine sulfoxide during the repeated acidic treatments required for Boc group removal and the final harsh HF cleavage.[3][7][8] S-alkylation by carbocations generated during deprotection is also a significant concern.[3][7] These side reactions can lead to a heterogeneous crude product, complicating purification and reducing the overall yield of the desired peptide. The use of scavengers like dimethyl sulfide (DMS) and p-cresol during HF cleavage is essential to mitigate these side reactions.[2]

  • Fmoc-D-Met-OH (Fmoc/tBu Strategy): This is a cost-effective option where the methionine side chain is left unprotected.[9] The risk of oxidation is primarily limited to the final TFA cleavage step, as the synthesis cycles are performed under basic and neutral conditions. The addition of scavengers to the cleavage cocktail is still recommended to minimize oxidation.[11][12]

  • Fmoc-D-Met(Trt)-OH (Fmoc/tBu Strategy): The trityl (Trt) group provides robust protection for the methionine thioether, significantly reducing the risk of both oxidation and S-alkylation throughout the synthesis and cleavage steps.[9] This generally results in a cleaner crude product and higher isolated yields, especially for long and complex peptides. The higher initial cost of the raw material can often be offset by simplified purification and increased overall process efficiency.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of the protected amino acid but also the entire manufacturing process.

  • Raw Material Cost: Generally, amino acid derivatives with fewer or simpler protecting groups are less expensive. Therefore, this compound and Fmoc-D-Met-OH are likely to be more cost-effective on a per-kilogram basis than Fmoc-D-Met(Trt)-OH. However, the commercial availability of this compound may be more limited than the widely used Fmoc derivatives, potentially impacting its price and supply chain reliability.[1][13]

  • Process Costs: The Boc/Bzl strategy necessitates the use of highly corrosive and hazardous hydrogen fluoride (HF) for the final cleavage, requiring specialized and expensive equipment and stringent safety protocols.[2][14] This can significantly increase capital and operational expenditures. The Fmoc/tBu strategy, on the other hand, utilizes less hazardous reagents and standard equipment, making it more amenable to large-scale production in multi-purpose facilities.

  • Purification Costs: The purity of the crude peptide is a major cost driver. A higher purity crude from a synthesis using Fmoc-D-Met(Trt)-OH can lead to fewer and more efficient purification steps, reducing solvent consumption, labor, and wear on expensive chromatography columns and media. This can often justify the higher initial cost of the protected amino acid.

  • Waste Disposal Costs: The disposal of HF waste is a significant and costly undertaking. The waste generated from an Fmoc/tBu process, while still requiring careful management, is generally less hazardous and less expensive to handle.

Logical Relationship of Cost Factors:

cluster_Boc Boc/Bzl Strategy (this compound) cluster_Fmoc Fmoc/tBu Strategy cluster_Fmoc_Unprotected Fmoc-D-Met-OH cluster_Fmoc_Protected Fmoc-D-Met(Trt)-OH Boc_Raw_Material Potentially Lower Raw Material Cost Boc_Side_Reactions Higher Risk of Side Reactions Boc_Crude_Purity Lower Crude Purity Boc_Side_Reactions->Boc_Crude_Purity Boc_Purification Complex & Costly Purification Boc_Crude_Purity->Boc_Purification Boc_Overall_Cost Potentially Higher Overall Process Cost Boc_Purification->Boc_Overall_Cost Boc_HF HF Cleavage (Specialized Equipment & Safety) Boc_Waste Hazardous Waste Disposal Boc_HF->Boc_Waste Boc_Waste->Boc_Overall_Cost Fmoc_U_Raw_Material Lower Raw Material Cost Fmoc_U_Side_Reactions Moderate Risk of Side Reactions Fmoc_U_Crude_Purity Moderate Crude Purity Fmoc_U_Side_Reactions->Fmoc_U_Crude_Purity Fmoc_U_Purification Moderate Purification Cost Fmoc_U_Crude_Purity->Fmoc_U_Purification Fmoc_Overall_Cost Potentially Lower Overall Process Cost Fmoc_U_Purification->Fmoc_Overall_Cost Fmoc_P_Raw_Material Higher Raw Material Cost Fmoc_P_Side_Reactions Low Risk of Side Reactions Fmoc_P_Crude_Purity Higher Crude Purity Fmoc_P_Side_Reactions->Fmoc_P_Crude_Purity Fmoc_P_Purification Simpler & Cheaper Purification Fmoc_P_Crude_Purity->Fmoc_P_Purification Fmoc_P_Purification->Fmoc_Overall_Cost

Caption: A flowchart illustrating the cost-benefit relationships of different D-methionine incorporation strategies.

Experimental Protocols

The following are representative, generalized protocols for the incorporation of D-methionine using the discussed strategies. These should be optimized for each specific peptide sequence.

Representative Protocol for Boc-SPPS (Conceptual for this compound)

This protocol is conceptual as this compound would require pre-synthesis modification. It illustrates the general steps of a Boc/Bzl synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt).

  • Capping: Cap any unreacted sites with acetic anhydride.

  • Boc Deprotection: Remove the Boc group using 50% trifluoroacetic acid (TFA) in DCM.[14]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

  • Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid (e.g., a pre-activated Boc-D-Met-OH) using a coupling agent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with a scavenger mixture (e.g., HF:DMS:p-cresol, 90:5:5).[2]

  • Work-up: Precipitate the peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Representative Protocol for Fmoc-SPPS (Fmoc-D-Met-OH or Fmoc-D-Met(Trt)-OH)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Couple the Fmoc-protected amino acid (Fmoc-D-Met-OH or Fmoc-D-Met(Trt)-OH) using a coupling agent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Fmoc Removal: Remove the final N-terminal Fmoc group.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA:TIS:water, 95:2.5:2.5). For peptides containing methionine, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended.[11]

  • Work-up: Precipitate the peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Conclusion and Recommendations

The choice of a protected D-methionine derivative for large-scale peptide synthesis is a multi-faceted decision that extends beyond the initial cost of the raw material. While this compound, used within a Boc/Bzl strategy, may appear cost-effective at the outset, the associated challenges of harsh cleavage conditions, increased risk of side reactions, and specialized equipment requirements can lead to higher overall production costs and potential quality issues.

For large-scale manufacturing, the Fmoc/tBu strategy generally offers a more favorable balance of cost, efficiency, safety, and product quality.

  • For routine, shorter peptides where cost is the primary driver: Fmoc-D-Met-OH can be a viable option, provided that the final cleavage and purification processes are well-optimized to handle potential oxidation byproducts.

  • For long, complex, or sensitive peptides where final purity and overall process efficiency are critical: The use of Fmoc-D-Met(Trt)-OH is highly recommended. The additional cost of the trityl-protected derivative is often justified by higher crude purity, simplified purification, and ultimately, a more robust and reliable manufacturing process.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific peptide sequence, the available manufacturing infrastructure, and a comprehensive cost analysis that encompasses all stages of production, from raw material sourcing to final product purification.

References

  • King-Pharm. This compound [1272755-12-0]. (Accessed January 20, 2026).
  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023.
  • National Institutes of Health. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. 2023.
  • ResearchGate.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Accessed January 20, 2026).
  • GenoChem World. Bzl,Me-L-Met-OMe*HCl – 5g. (Accessed January 20, 2026).
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Accessed January 20, 2026).
  • [Link] (This is a representative example of a relevant academic source on racemization).

  • Wiley Online Library. Large-Scale Synthesis of Peptides. Biopolymers. 2000.
  • National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. 2023.
  • BLD Pharm. BZl,me-d-val-ome HCl. (Accessed January 20, 2026).
  • ABI Scientific. Peptide Synthesis Pricing. (Accessed January 20, 2026).
  • Eton Bioscience Inc. Peptide Synthesis Pricing. (Accessed January 20, 2026).
  • Benchchem. preventing racemization of Bzl-his-ome during coupling. (Accessed January 20, 2026).
  • Benchchem.
  • Benchchem. A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. (Accessed January 20, 2026).
  • ABI Scientific. Peptide Synthesis Pricing. (Accessed January 20, 2026).
  • Bio Basic. Pricing | Peptide Synthesis. (Accessed January 20, 2026).
  • Benchchem. An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). (Accessed January 20, 2026).
  • Benchchem. preventing racemization of Fmoc-Cys(Bzl)-Cl during coupling. (Accessed January 20, 2026).
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (Accessed January 20, 2026).
  • MedChemExpress. H-Ser(Bzl)-OMe.
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. 2014.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. (Accessed January 20, 2026).
  • Sigma-Aldrich. Bzl-Val-OMe HCl | 177721-72-1. (Accessed January 20, 2026).
  • Bocsci. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Accessed January 20, 2026).
  • Benchchem. A Comparative Guide to Fmoc-Met(Trt)-OH and Fmoc-Met-OH in Peptide Synthesis. (Accessed January 20, 2026).
  • The Royal Society of Chemistry.
  • Emerson. Case Study: Methionine Production. (Accessed January 20, 2026).
  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. 2003.
  • YouTube. CMC development of peptides - A case study. 2022.
  • Chem-Space. Buy Bzl,ME-D-met-ome hcl. (Accessed January 20, 2026).
  • National Institutes of Health. d-Methionine and d-Phenylalanine Improve Lactococcus lactis F44 Acid Resistance and Nisin Yield by Governing Cell Wall Remodeling. PMC. 2020.
  • ResearchGate. Solubility and solvent effects of Fmoc-l-methionine in twelve mono-solvents: model correlation, molecular simulation and comparative analysis of different amino protecting groups. 2025.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. (Accessed January 20, 2026).
  • Thieme. 4 Synthesis of Peptides. (Accessed January 20, 2026).
  • National Institutes of Health. A cleavage cocktail for methionine-containing peptides. PubMed. 2001.
  • Semantic Scholar. A cleavage cocktail for methionine-containing peptides. 2001.
  • MDPI.
  • University of Illinois. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, an - Monogastric Nutrition Research. 2021.
  • The Poultry Site. Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. (Accessed January 20, 2026).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bzl-D-Met-OMe HCl: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and biochemical research, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Bzl-D-Met-OMe HCl (N-Benzyl-D-methionine methyl ester hydrochloride), an amino acid derivative used in specialized research applications. The following protocols are synthesized from established safety standards for analogous chemical compounds and general hazardous waste management principles, offering a comprehensive approach to responsible disposal.

It is imperative that laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations, to ensure full compliance.

Part 1: Immediate Safety and Hazard Identification

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics and potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure as an amino acid ester hydrochloride salt warrants a cautious approach.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

All handling of this compound, including for disposal purposes, must be conducted while wearing appropriate PPE to minimize exposure risks.[1][2][3][4]

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation before use and dispose of them immediately if contamination is suspected.[1][2]

  • Protective Clothing: A lab coat and closed-toe shoes are required to protect the skin.[1]

1.2 Engineering Controls: Minimizing Inhalation Exposure

Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a chemical fume hood is strongly recommended.[1][3][5]

1.3 Emergency Procedures

In the event of accidental exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][4][5][6]

  • Skin: Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the principles of hazardous waste management, which strictly prohibit disposal via sanitary sewer or in regular trash.[1][3][7]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate as Chemical Waste: All unused or surplus this compound, as well as any materials significantly contaminated with it (e.g., weighing papers, pipette tips), must be treated as chemical waste.

  • Segregate from Incompatible Materials: Do not mix this compound waste with other waste streams. In particular, keep it separate from:

    • Strong oxidizing agents[8][9]

    • Strong bases

    • Aqueous waste, unless specifically instructed by your institution's EHS department.

    • Other reactive chemical classes.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.[10][11] The container must have a secure, tight-fitting lid.[8][10]

  • Labeling: All chemical waste containers must be accurately and clearly labeled.[7][12] The label should include:

    • The words "Hazardous Waste"[7][12]

    • The full chemical name: "this compound" or "N-Benzyl-D-methionine methyl ester hydrochloride"

    • The approximate quantity of waste

    • The date of waste generation

    • The principal investigator's name and laboratory location[7]

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Store the labeled waste container in a designated SAA within the laboratory.[10][12] This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks.[10]

  • Storage Conditions: Keep the waste container securely closed except when adding waste.[10] Store in a cool, dry place away from direct sunlight and sources of ignition.[2]

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor.[7][12]

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed as required by your institution and regulatory agencies.[12]

Part 3: Data and Workflow Visualization

To facilitate understanding and compliance, the following table summarizes the key information for the disposal of this compound.

Characteristic Description
Chemical Name N-Benzyl-D-methionine methyl ester hydrochloride
Synonyms This compound
CAS Number 1272755-12-0[13][14]
Physical State Solid
Primary Hazards Potential for skin, eye, and respiratory irritation.[5]
Waste Category Non-halogenated Organic Chemical Waste
Incompatible Materials Strong oxidizing agents, strong bases.[8][9]
Disposal Method Collection for licensed hazardous waste disposal. Do not dispose of down the drain or in regular trash. [1][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Keep separate from incompatible materials) ppe->segregate container Select & Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate->container storage Store in Designated SAA (Closed container, secondary containment) container->storage full Container Full? storage->full full->storage No pickup Request EHS Pickup (Complete necessary documentation) full->pickup Yes end Compliant Disposal pickup->end

A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific integrity and workplace safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Cys(Bzl)-OMe HCl. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • GenoChem World. (n.d.). Bzl,Me-L-Met-OMeHCl*. Retrieved from [Link]

  • LookChem. (n.d.). Cas 16741-80-3, H-CYS(BZL)-OME HCL. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Fine BioChemicals. (n.d.). N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride. Retrieved from [Link]

  • Chemsigma. (n.d.). BZL-MET-OME HCL [402929-60-6]. Retrieved from [Link]

  • S.A. Raja Pharmacy College. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling Bzl-D-met-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Bzl-D-Met-OMe HCl

Navigating the nuanced safety protocols for research-grade compounds is paramount for both personal safety and experimental integrity. This guide provides a detailed operational plan for the handling and disposal of N-Benzyl-D-methionine methyl ester hydrochloride (this compound), a compound utilized in pharmaceutical research and biochemical synthesis. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from analogous compounds to establish a robust safety framework.

I. Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, potential hazards stem from its constituent parts. Benzyl-containing compounds can be irritants and may have other long-term health effects.[2] Amino acid derivatives, while often having low acute toxicity, can be irritants or sensitizers.[3] The hydrochloride salt form indicates that it is acidic and could be corrosive. As a powder, it poses an inhalation risk.[4][5]

Key Potential Hazards:

  • Inhalation: As a fine powder, inhalation can cause respiratory tract irritation.[3]

  • Skin and Eye Contact: Direct contact may lead to irritation or allergic reactions.[3]

  • Ingestion: Ingestion could be harmful.[3]

  • Unknown Long-Term Effects: Due to the lack of specific data, chronic exposure effects are unknown and should be minimized.

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

II. Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical when handling chemicals of unknown toxicity.[6][7] The following table outlines the recommended PPE for handling this compound, with explanations rooted in the precautionary principle.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7][8]Protects against accidental splashes of the compound, especially when in solution, and from airborne powder particles.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact or when handling solutions, consider double-gloving.[9]Prevents skin contact and potential absorption. Regular glove changes are recommended to avoid contamination.
Body Protection A flame-resistant lab coat should be worn at all times.[9]Protects personal clothing and skin from contamination.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[6]Minimizes the risk of inhaling fine particles of the compound.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.
III. Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[10]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily available.

  • Review Protocol: Familiarize yourself with the entire procedure before handling the compound.

Weighing and Solution Preparation:

  • Don PPE: Put on all required personal protective equipment.

  • Chemical Fume Hood: Perform all manipulations of the solid compound within a certified chemical fume hood.

  • Static Control: Use an anti-static brush or ionizer to minimize the dispersal of the fine powder.

  • Careful Transfer: Use a spatula to carefully transfer the desired amount of this compound to a tared weighing vessel. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid in a closed container and mix gently until dissolved.

Post-Handling:

  • Decontamination: Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent (e.g., 70% ethanol) followed by water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

IV. Spill and Emergency Procedures

In the event of a spill, a clear and immediate response is crucial.

Small Spills (Solid):

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Collection: Carefully scoop the material into a labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment.

V. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[11]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[12][13]

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

Visualizing the Safe Handling Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_spill Contingency: Spill Response Start Start: Plan Experiment Risk_Assessment Conduct Risk Assessment (Consult Analogous Compounds) Gather_Materials Gather All Materials & PPE Risk_Assessment->Gather_Materials Designated_Area Prepare Designated Work Area (e.g., Fume Hood) Gather_Materials->Designated_Area Don_PPE Don Full PPE Designated_Area->Don_PPE Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution (if needed) Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Work Area & Equipment Prepare_Solution->Decontaminate Spill_Event Spill Occurs Prepare_Solution->Spill_Event Dispose_Waste Segregate & Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End of Procedure Wash_Hands->End Assess_Spill Assess Spill Size Spill_Event->Assess_Spill Small_Spill Handle Small Spill (Contain, Collect, Decontaminate) Assess_Spill->Small_Spill Small Large_Spill Handle Large Spill (Evacuate, Alert Supervisor) Assess_Spill->Large_Spill Large Small_Spill->Decontaminate Large_Spill->End

Caption: Workflow for safe handling of this compound.

References

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chem-Lab NV. (n.d.). Benzene v.p. - Safety Data Sheet. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Research Laboratory and Personal Protective Equipment. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: DL-methionine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. Retrieved from [Link]

  • Renaissance Nutrition, Inc. (1995). dl-methionine-9232-sumitomo-sds.pdf. Retrieved from [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Benzene | Chemical Emergencies. Retrieved from [Link]

  • BC Fertilis Panama. (n.d.). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Chemical Safety PPE. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: DL-Methionine. Retrieved from [Link]

  • Loba Chemie. (n.d.). DL-METHIONINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.